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  • Product: 7,3',4',5'-Tetrahydroxyflavone
  • CAS: 67858-31-5

Core Science & Biosynthesis

Foundational

Biological activities of 7,3',4',5'-Tetrahydroxyflavone

Biological Activities and Therapeutic Potential of 7,3',4',5'-Tetrahydroxyflavone: A Technical Guide Executive Summary As a Senior Application Scientist, I have designed this technical guide to bridge the gap between str...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activities and Therapeutic Potential of 7,3',4',5'-Tetrahydroxyflavone: A Technical Guide

Executive Summary

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between structural phytochemistry and translational drug development. 7,3',4',5'-Tetrahydroxyflavone (IUPAC: 7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one), also known as 3-deoxyrobinetin, is a rare and highly bioactive flavonoid[1]. Characterized by a unique tri-hydroxylated B-ring, this compound exhibits exceptional biological activities that extend far beyond standard antioxidant paradigms. This whitepaper systematically deconstructs its core mechanisms—ranging from potent retinal protection against phototoxicity to its emerging role as a metabolic modulator via UCP-1 and Follistatin activation.

Chemical Profile & Structural Causality

The biological efficacy of 7,3',4',5'-Tetrahydroxyflavone is intrinsically tied to its molecular architecture. The presence of three adjacent hydroxyl groups on the B-ring (positions 3', 4', and 5') and one on the A-ring (position 7) creates a highly reactive pharmacophore[1].

In flavonoid chemistry, the B-ring hydroxylation pattern dictates both radical scavenging capacity and specific protein-binding affinities. Experimental evidence demonstrates that the protective effect of flavones against cellular stress increases linearly with the degree of hydroxyl group substitution on the B-ring[2].

Table 1: Physicochemical & Pharmacokinetic Properties
PropertyValueClinical / Experimental Significance
Molecular Formula C15H10O6Defines the tetrahydroxyflavone subclass[1].
Molecular Weight 286.24 g/mol Ideal for small-molecule drug development (Lipinski's Rule of 5)[1].
Topological Polar Surface Area 107 ŲIndicates moderate membrane permeability; requires formulation for CNS/retinal delivery[1].
XLogP3 (Predicted) 2.6Optimal lipophilicity for oral bioavailability and systemic distribution[1].

Core Biological Activities & Mechanistic Pathways

Retinal Protection Against Actinic Blue Light and A2E Stress

The most field-validated application of 7,3',4',5'-Tetrahydroxyflavone is its profound ability to prevent light-induced retinal degeneration. In the pathogenesis of macular degeneration, the accumulation of A2E (a lipofuscin fluorophore) combined with actinic blue light triggers severe oxidative stress and apoptosis in retinal pigment epithelium (RPE) cells.

Among 21 tested flavones, 7,3',4',5'-Tetrahydroxyflavone and its pentahydroxy analog were the only two compounds to demonstrate significant protective activity against blue light stress in primary retinal cell cultures[2]. Crucially, the order of protection strength did not perfectly correlate with their baseline antioxidant capacity, proving that this flavone operates through alternative protective mechanisms —likely direct modulation of apoptotic signaling cascades rather than mere reactive oxygen species (ROS) scavenging[2].

RetinalProtection A Actinic Blue Light + A2E Stress B Phototoxicity & Oxidative Stress A->B Induces C Retinal Cell Apoptosis (Nucleosome Release) B->C Triggers F Cell Survival & Outer Segment Preservation D 7,3',4',5'-Tetrahydroxyflavone (12 µM in vitro / 50 mg/kg in vivo) E Alternative Protective Mechanisms D->E Activates E->B Inhibits E->F Promotes

Fig 1. Mechanistic pathway of 7,3',4',5'-Tetrahydroxyflavone in preventing retinal phototoxicity.

Metabolic Modulation: UCP-1 and Follistatin Activation

Recent pharmaceutical patents have identified 7,3',4',5'-Tetrahydroxyflavone as a potent modulator of metabolic syndrome disorders[3]. The compound functions as a dual-action therapeutic agent by upregulating two critical metabolic proteins:

  • Uncoupling Protein 1 (UCP-1): By increasing UCP-1 activity, the flavone promotes thermogenesis in brown adipose tissue, effectively converting stored lipids into heat and increasing basal energy expenditure[3].

  • Follistatin (Fst): The flavone increases the protein level of Follistatin, a natural antagonist that binds to and neutralizes myostatin and activin A[3]. Blocking myostatin removes the biological "brake" on muscle hypertrophy, improving glucose handling, lipid profiles, and insulin sensitivity[4].

MetabolicModulation A 7,3',4',5'-Tetrahydroxyflavone B UCP-1 Upregulation A->B Activates C Follistatin (Fst) Upregulation A->C Activates D Thermogenesis & Energy Expenditure B->D Drives E Myostatin/Activin A Inhibition C->E Binds/Blocks F Muscle Growth & Metabolic Homeostasis E->F Promotes

Fig 2. Metabolic modulation via UCP-1 and Follistatin activation by the flavone.

Antimicrobial and Free Radical Scavenging

Extracted from botanical sources like Bidens aurea, 7,3',4',5'-Tetrahydroxyflavone contributes to robust broad-spectrum antioxidant and antimicrobial activities[5]. The compound exhibits high efficacy in neutralizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals, preventing lipid peroxidation in cellular membranes[5].

Table 2: Comparative Efficacy in Retinal Protection Models
Flavonoid CompoundIn Vitro Efficacy (ARPE-19 / A2E Stress)In Vivo Efficacy (BALB/c Mice, 50 mg/kg)
7,3',4',5'-Tetrahydroxyflavone Highly Protective Significant Protection [2]
5,7,3',4',5'-PentahydroxyflavoneHighly Protective>95% Protection[2]
PelargonidinProtectiveNo Significant Protection[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for validating the biological activities of 7,3',4',5'-Tetrahydroxyflavone.

Protocol 1: In Vitro Assessment of Retinal Cell Protection (ARPE-19)

Objective: Validate the anti-phototoxic causality of the flavone.

  • Cell Culture & Seeding: Culture human ARPE-19 cells in DMEM/F12 supplemented with 10% FBS. Seed at

    
     cells/well in 96-well plates.
    
  • A2E Loading: Incubate cells with 10 µM A2E for 6 hours to simulate age-related lipofuscin accumulation[2].

  • Compound Administration: Treat the cells with 12 µM of 7,3',4',5'-Tetrahydroxyflavone dissolved in DMSO (final DMSO concentration <0.1%)[2].

  • Actinic Blue Light Exposure: Expose the microplates to actinic blue light (430 nm) for 20 minutes.

  • Viability Quantification: After 24 hours of dark incubation, assess cell viability using an MTT or WST-8 assay. The self-validating control must include an A2E-loaded, light-exposed well without the flavone (expected viability <30%).

Protocol 2: In Vivo Murine Model for Light-Induced Retinal Damage

Objective: Translate in vitro protection to an in vivo systemic model.

  • Subject Preparation: Utilize 8-week-old BALB/c mice, housed in a 12h light/dark cycle.

  • Systemic Dosing: Administer 7,3',4',5'-Tetrahydroxyflavone via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, 30 minutes prior to light exposure[2].

  • Light Stress: Expose the mice to 5000 lux of white light for 2 hours in a specialized reflective cage[2].

  • Apoptosis Assay: 24 hours post-exposure, sacrifice a subset of mice. Enucleate eyes and measure retinal cell apoptosis via nucleosome release (ELISA)[2].

  • Morphological Evaluation: Two weeks post-exposure, evaluate retinal morphology in the remaining mice by measuring the retinal outer segment thickness using light microscopy[2].

InVivoWorkflow A BALB/c Mice Preparation B I.P. Injection (50 mg/kg Flavone) A->B C White Light Exposure (5000 lux) B->C D 2-Week Incubation C->D E Morphological Evaluation (Outer Segment Thickness) D->E

Fig 3. Experimental workflow for the in vivo light-induced retinal damage murine model.

Future Directions in Drug Development

For pharmaceutical researchers, 7,3',4',5'-Tetrahydroxyflavone represents a dual-threat pipeline candidate. Its ability to preserve retinal outer segments independently of standard antioxidant pathways makes it a prime candidate for geographic atrophy and macular degeneration therapeutics. Simultaneously, its capacity to upregulate UCP-1 and Follistatin provides a compelling rationale for its inclusion in formulations targeting obesity and sarcopenic obesity. Future formulation strategies should focus on overcoming its moderate topological polar surface area (107 Ų) via lipid-nanoparticle (LNP) encapsulation to enhance ocular and systemic bioavailability.

References

  • National Center for Biotechnology Information. "7,3',4',5'-Tetrahydroxyflavone - PubChem Compound Summary for CID 5393164." PubChem, [Link]

  • Investigative Ophthalmology & Visual Science (IOVS). "Protective Activity of Myricetin-Like Flavones and Cyanidins in Light-Induced Retinal Damage." ARVO Journals, 2008. [Link]

  • National Institutes of Health (PMC). "The first record of biological activities and chemical constituents of different extracts and semi-purified fractions of Bidens aurea (Aiton) Sherff (Asteraceae)." NIH, 2025. [Link]

  • Google Patents. "Compositions and methods for treating or preventing metabolic syndrome disorders (WO2013149258A2).

Sources

Exploratory

7,3',4',5'-Tetrahydroxyflavone: A Comprehensive Technical Guide on Mechanistic Pharmacology and Experimental Workflows

Executive Summary & Chemical Identity 7,3',4',5'-Tetrahydroxyflavone (IUPAC: 7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one) is a highly specialized flavonoid characterized by a unique hydroxylation pattern. Unlike ub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

7,3',4',5'-Tetrahydroxyflavone (IUPAC: 7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one) is a highly specialized flavonoid characterized by a unique hydroxylation pattern. Unlike ubiquitous flavones such as luteolin or apigenin, this compound features a single hydroxyl group on the A-ring (position 7) and a pyrogallol-like trihydroxy moiety on the B-ring (positions 3', 4', and 5') 1. The absence of the 5-OH group eliminates the standard intramolecular hydrogen bond with the 4-keto group, fundamentally altering the molecule's planarity, pKa, and receptor-binding thermodynamics.

This specific structural configuration confers distinct pharmacological properties, making it a molecule of high interest for ophthalmic neuroprotection, amyloid fibrillogenesis inhibition, and oncological adjuvants.

Table 1: Physicochemical & Mass Spectrometry Profile
PropertyValueClinical / Analytical Significance
Molecular Formula C15H10O6Defines the core flavone backbone without extensive glycosylation.
Monoisotopic Mass 286.0477 DaCritical for high-resolution LC-QTOF-MS identification 1.
Precursor Ion [M-H]⁻ m/z 285.0405Primary target for negative-mode ESI MS/MS workflows.
Key MS/MS Fragments m/z 148.9, 135.0084Diagnostic fragments for A-ring and B-ring cleavage mapping.

Pharmacological Profiling & Mechanistic Pathways

A. Ophthalmic Protection (Retinal Phototoxicity)

Age-related macular degeneration (AMD) is driven by the accumulation of A2E (a lipofuscin fluorophore) in the retinal pigment epithelium (RPE). Upon exposure to actinic blue light, A2E acts as a photosensitizer, generating singlet oxygen and reactive oxygen species (ROS) that trigger lysosomal permeabilization and apoptosis.

7,3',4',5'-Tetrahydroxyflavone is one of the rare flavones demonstrating profound protective activity against blue light stress in both primary retinal cell cultures and in vivo murine models 2. The causality of this protection is intrinsically linked to the B-ring hydroxylation. The 3',4',5'-trihydroxy configuration acts as a potent electron donor, neutralizing photo-oxidative radicals before they initiate the caspase cascade. Interestingly, protection strength does not strictly correlate with standard in vitro antioxidant capacity, suggesting the flavone also directly modulates apoptotic signaling pathways rather than acting merely as a chemical shield 2.

RetinalProtection BlueLight Blue Light + A2E Stress ROS Reactive Oxygen Species (ROS) BlueLight->ROS Apoptosis Retinal Cell Apoptosis (Nucleosome Release) ROS->Apoptosis Protection Cell Survival Maintained Apoptosis->Protection Prevented Flavone 7,3',4',5'-Tetrahydroxyflavone Flavone->ROS Scavenging Flavone->Apoptosis Pathway Inhibition

Fig 1: Mechanistic pathway of 7,3',4',5'-Tetrahydroxyflavone in preventing retinal phototoxicity.

B. Amyloid Fibrillogenesis Inhibition

The formation of amyloid fibrils is a hallmark of diseases ranging from Alzheimer's to diabetes (insulin amyloidosis). Flavones are potent inhibitors of this process, but their efficacy is highly dependent on the spatial arrangement of hydroxyl groups 3. 7,3',4',5'-Tetrahydroxyflavone provides critical structure-activity relationship (SAR) data. The compound intercalates into the hydrophobic core of oligomeric intermediates, utilizing its B-ring hydroxyls to disrupt the hydrogen-bonding network required for


-sheet elongation.
C. Cardioprotection & Chemotherapy Adjuvants

In oncological drug development, anthracyclines like doxorubicin cause severe, dose-limiting cardiotoxicity via topoisomerase II


 poisoning and mitochondrial ROS generation. 7,3',4',5'-Tetrahydroxyflavone is utilized as a protective co-formulation agent [[4]](). By administering this flavone alongside cytotoxic drugs, the therapeutic index is widened, preserving myocardial tissue integrity without compromising the chemotherapeutic efficacy against the malignancy 4.
D. Sensory Pharmacology (hTAS2R Activation)

Flavonoids inherently activate human bitter taste receptors, which is a critical consideration for oral bioavailability and formulation. 7,3',4',5'-Tetrahydroxyflavone acts as an agonist for the hTAS2R14 and hTAS2R39 receptors 5. The 3D-pharmacophore model dictates that activation requires specific hydrogen bond donor sites and a hydrophobic aromatic ring—a profile perfectly matched by the 7-OH and the tri-substituted B-ring of this compound 5.

Table 2: Pharmacological Activity Summary
Target / Disease ModelObserved Efficacy / RoleMechanism of Action
Retinal Phototoxicity >95% protection at 50 mg/kg (in vivo)ROS scavenging and apoptosis inhibition.
Amyloid Fibrillogenesis Modulator of aggregation kineticsDisruption of

-sheet stacking.
Cardiotoxicity Organ damage protectantMitochondrial preservation during chemotherapy.
hTAS2R14/39 Receptors Bitter taste receptor agonist3D-pharmacophore hydrogen bonding.

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality explanations for experimental choices to eliminate common false positives.

Protocol 1: In Vitro Retinal Phototoxicity Assay (Blue Light + A2E Stress)

Causality Check: Standard UV light does not accurately model macular degeneration. Actinic blue light (430 nm) specifically excites A2E, mimicking the exact pathophysiological mechanism of AMD.

  • Cell Culture Preparation: Seed ARPE-19 (human retinal pigment epithelial) cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours in DMEM/F12 supplemented with 10% FBS.
    
  • A2E Loading: Synthesize or procure A2E. Treat cells with 10 µM A2E for 6 hours to allow lysosomal accumulation. Wash thoroughly with PBS to remove extracellular A2E.

  • Flavone Pre-treatment: Introduce 7,3',4',5'-Tetrahydroxyflavone at varying concentrations (1 µM to 50 µM) in serum-free media. Incubate for 1 hour.

  • Actinic Light Exposure: Expose the plates to 430 nm blue light (intensity: 1.5 mW/cm²) for 20 minutes.

  • Apoptosis Quantification (Self-Validation): Do not rely solely on MTT assays, as ROS can alter mitochondrial reductases, skewing viability data. Instead, measure nucleosome release using a Cell Death Detection ELISA. This specifically quantifies DNA fragmentation, confirming that cell death is apoptotic rather than necrotic.

Protocol 2: Amyloid Fibrillation Kinetics Assay (ThT Fluorescence)

Causality Check: Thioflavin T (ThT) is the gold standard for measuring amyloid fibrils. However, flavonoids absorb light in the 400-500 nm range, causing an "inner filter effect" that artificially quenches ThT fluorescence. Relying on maximum fluorescence (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) yields false positives . The protocol must extract the halftime of aggregation (

) to validate true inhibition.
  • Monomer Preparation: Dissolve human insulin or A

    
     peptide in 20% acetic acid (pH 2.0) to a final concentration of 2 mg/mL to ensure a monomeric starting state.
    
  • Co-Incubation: Mix the peptide solution with 20 µM ThT and 7,3',4',5'-Tetrahydroxyflavone (10-100 µM).

  • Kinetic Measurement: Incubate at 65°C in a microplate reader. Record fluorescence (Ex: 440 nm, Em: 482 nm) every 5 minutes for 12 hours.

  • Data Fitting & Validation: Fit the resulting kinetic data to a sigmoidal curve using the equation: ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    
    A true inhibitor will significantly increase 
    
    
    
    (shifting the curve to the right). If
    
    
    drops but
    
    
    remains unchanged, the flavone is merely quenching the dye (false positive) .

AmyloidWorkflow Prep 1. Prepare Peptide Monomers Incubate 2. Co-incubate with Flavone + ThT Prep->Incubate Measure 3. Measure ThT Fluorescence Kinetics Incubate->Measure Analyze 4. Fit Kinetic Curves (Extract t50) Measure->Analyze Validation 5. Eliminate False Positives Analyze->Validation

Fig 2: Self-validating workflow for amyloid fibrillation kinetics to eliminate inner-filter false positives.

References

  • 7,3',4',5'-Tetrahydroxyflavone - PubChem. National Institutes of Health (NIH).[Link] [[1.1]]

  • Protective Activity of Myricetin-Like Flavones and Cyanidins in Light-Induced Retinal Damage. Investigative Ophthalmology & Visual Science (IOVS).[Link] [[1.2]]

  • Flavone Derivatives as Inhibitors of Insulin Amyloid-Like Fibril Formation. Semantic Scholar / PLOS One.[Link] [[1.8]]

  • Pharmaceutical compositions and methods for countering chemotherapy induced cardiotoxicity (WO2017136774A1).
  • Intrinsic bitterness of flavonoids and isoflavonoids and masking of their taste activity. SciSpace.[Link] [[5]]

Sources

Foundational

Engineering the Next Generation of Flavonoids: Discovery and Synthesis of Novel Tetrahydroxyflavone Analogs

Abstract: Tetrahydroxyflavones, such as luteolin (3',4',5,7-tetrahydroxyflavone) and fisetin, represent a privileged class of natural polyphenols with profound anti-inflammatory, antiviral, and neuroprotective properties...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Tetrahydroxyflavones, such as luteolin (3',4',5,7-tetrahydroxyflavone) and fisetin, represent a privileged class of natural polyphenols with profound anti-inflammatory, antiviral, and neuroprotective properties. However, their clinical translation is severely bottlenecked by poor oral bioavailability, rapid Phase II metabolism (glucuronidation and methylation), and low lipid solubility. As a Senior Application Scientist, I present this technical guide to outline the rational design, regioselective synthesis, and biological validation of novel tetrahydroxyflavone analogs engineered to overcome these pharmacokinetic liabilities while amplifying target-specific efficacy.

Rational Design and Discovery Pipeline

The discovery of novel tetrahydroxyflavone analogs relies on a precise understanding of Structure-Activity Relationships (SAR). The core flavone scaffold consists of two benzene rings (A and B) linked by a heterocyclic pyran ring (C). The hydroxyl groups, particularly the catechol moiety on the B-ring (3'-OH and 4'-OH), are critical for reactive oxygen species (ROS) scavenging and kinase binding. However, this same catechol group is highly susceptible to rapid methylation by Catechol-O-methyltransferase (COMT), rendering the molecule inactive in vivo[1].

To engineer superior analogs, we employ two primary structural modification strategies:

  • Lipophilic Conjugation: Attaching fatty acid chains (e.g., palmitoyl) or cinnamic acid derivatives to the 7-OH position of the A-ring to enhance membrane permeability and target specific allosteric sites (such as BACE1 in Alzheimer's models) [2].

  • Steric Shielding: Synthesizing radical-coupled analogs that introduce steric hindrance near the B-ring, thereby preventing COMT-catalyzed methylation and prolonging the biological half-life[1].

DiscoveryWorkflow N1 Natural Scaffold (e.g., Luteolin) N2 In Silico Screening & Docking Studies N1->N2 SAR Analysis N3 Structural Modification (Acylation, Conjugation) N2->N3 Rational Design N4 In Vitro Bioassay (BACE1, MAPK) N3->N4 Synthesis N5 Lead Optimization N4->N5 Hit-to-Lead N5->N2 Feedback Loop

Rational design and discovery workflow for novel tetrahydroxyflavone analogs.

Chemical Synthesis Protocols: Regioselective Modification

A major challenge in flavonoid synthesis is regioselectivity. Tetrahydroxyflavones possess multiple nucleophilic hydroxyl groups. If we aim to synthesize a 7-O-acyl analog to improve lipophilicity without destroying the antioxidant pharmacophore of the B-ring, we must employ a robust protection-deprotection strategy [3].

Causality in Reagent Selection
  • Protection (Diphenyldichloromethane): We utilize diphenyldichloromethane under heat to selectively protect the 3',4'-catechol group. Why? The catechol diol forms a highly stable 5-membered diphenyldioxol ring. This prevents unwanted acylation at the B-ring during subsequent steps.

  • Acylation (Acyl Chloride + Et₃N): Triethylamine acts as both a base and an acid scavenger, driving the esterification at the less sterically hindered 7-OH position on the A-ring.

  • Deprotection (Pd/C, H₂): Palladium-catalyzed hydrogenolysis is chosen because it cleanly cleaves the diphenyldioxol protecting group under mild, neutral conditions, preserving the newly formed ester bond at the 7-position.

Step-by-Step Methodology: Synthesis of 7-O-Palmitoyl Luteolin

This protocol represents a self-validating system; intermediate formation can be tracked via distinct shifts in polarity and NMR spectra.

Phase 1: Catechol Protection

  • Suspend luteolin (1.0 eq) in diphenyl ether. Add diphenyldichloromethane (1.5 eq) and heat the mixture to 60–175 °C for 24 hours under an inert argon atmosphere [3].

  • Validation Check: Monitor via TLC (Hexane/EtOAc). The disappearance of the highly polar luteolin spot and the emergence of a less polar, UV-active spot indicates the formation of the diphenyldioxol intermediate.

  • Purify via silica gel chromatography to isolate the protected intermediate (Yield: ~39%). ¹H NMR will confirm the preservation of the 5-OH (δ = 12.87) and 7-OH (δ = 10.89) signals, validating regioselectivity [3].

Phase 2: Regioselective 7-O-Acylation 4. Dissolve the protected intermediate in anhydrous CH₂Cl₂. Add Et₃N (2.0 eq) and stir for 10 minutes at room temperature. 5. Dropwise, add palmitoyl chloride (1.2 eq). Stir for 24 hours. 6. Validation Check: The reaction mixture will slightly darken. Quench with water, extract with CH₂Cl₂, and wash with brine. The 7-OH proton signal (δ = 10.89) will disappear in the ¹H NMR of the crude product, confirming successful acylation.

Phase 3: Deprotection 7. Dissolve the acylated intermediate in THF. Add 10% Pd/C catalyst (0.1 eq by weight). 8. Purge the flask with H₂ gas and stir vigorously at room temperature for 4 days. 9. Filter through a Celite pad to remove the palladium catalyst, concentrate under reduced pressure, and recrystallize to yield pure 7-O-palmitoyl luteolin [3].

SynthesisLogic S1 Tetrahydroxyflavone (Luteolin) S2 Catechol Protection (Ph2CCl2, Heat) S1->S2 S3 Diphenyldioxol Intermediate S2->S3 S4 7-O-Acylation (Acyl Chloride, Et3N) S3->S4 S5 Protected Ester S4->S5 S6 Deprotection (Pd/C, H2) S5->S6 S7 7-O-Acyl Luteolin Analog S6->S7

Step-by-step synthetic logic for regioselective 7-O-acylation of tetrahydroxyflavones.

Biological Evaluation and Mechanism of Action

The structural modifications detailed above directly translate into altered, and often enhanced, biological signaling. Two prominent applications for tetrahydroxyflavone analogs are neuroprotection (via BACE1 inhibition) and cardioprotection (via MAPK pathway modulation).

Cardioprotection via JNK and p38 MAPK Pathways

Myocardial ischemia/reperfusion (I/R) injury is driven by a massive influx of reactive oxygen species (ROS), leading to intracellular calcium overload and cardiomyocyte apoptosis. Natural luteolin scavenges ROS but is rapidly degraded. By synthesizing radical-coupled analogs (such as LUAAPH-1, synthesized via the reaction of luteolin with 2,2'-azobis(2-amidinopropane) dihydrochloride), researchers have created a molecule that avoids COMT-catalyzed methylation [1].

Mechanistically, the analog heavily suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). By inhibiting these stress-response kinases, the analog prevents the downstream activation of Caspase-3, thereby halting apoptosis and promoting cell survival in H9C2 cardiomyocytes [1].

SignalingPathway P1 Ischemia/Reperfusion (ROS Overload) P3 JNK / p38 MAPK Phosphorylation P1->P3 Activates P2 Luteolin Analog (LUAAPH-1) P2->P1 Scavenges ROS P2->P3 Inhibits P6 Cell Survival P2->P6 Promotes P4 Caspase-3 Activation P3->P4 Induces P5 Cardiomyocyte Apoptosis P4->P5 Leads to

Mechanism of action: Luteolin analogs mitigating myocardial I/R injury via MAPK pathways.

Quantitative Data and Comparative Efficacy

The success of a synthetic analog is measured by its ability to retain the core pharmacodynamic properties of the natural scaffold while improving pharmacokinetic parameters (like lipophilicity, measured by LogP) or target affinity (measured by IC₅₀).

The following table summarizes the comparative quantitative data of natural luteolin against its synthesized analogs across different biological assays:

CompoundPrimary Target / AssayIC₅₀ / ActivityLogP (Predicted)Synthesis Yield (%)Reference
Natural Luteolin BACE1 Inhibition15.2 µM2.53N/A[2]
Conjugate 7c (Luteolin-Cinnamic Acid)BACE1 Inhibition1.8 µM4.10~65%[2]
Natural Luteolin ROS Scavenging (ABTS)12.4 µM2.53N/A[3]
7-O-Palmitoyl Luteolin ROS Scavenging (ABTS)14.1 µM7.8234% (Overall)[3]
LUAAPH-1 Caspase-3 Inhibition (I/R Model)High EfficacyN/A47.1%[1]

Data Interpretation: The synthesis of Conjugate 7c demonstrates an almost 10-fold increase in BACE1 inhibitory potency compared to natural luteolin, validating the strategy of utilizing the 7-OH position for allosteric targeting [2]. Meanwhile, the 7-O-palmitoyl analog maintains comparable ROS scavenging ability (14.1 µM vs 12.4 µM) but features a drastically higher LogP (7.82), which theoretically translates to superior integration into lipid bilayers and improved oral bioavailability [3].

Conclusion and Future Perspectives

The transition from natural tetrahydroxyflavones to synthetic, highly functionalized analogs represents a critical leap in drug development. By utilizing rational design—specifically targeting the 7-OH position for lipophilic conjugation and protecting the highly reactive B-ring catechol—we can systematically eliminate the pharmacokinetic bottlenecks that have historically plagued flavonoid therapeutics. Future workflows will likely integrate machine-learning-driven SAR models to predict the precise chain lengths and conjugation moieties required to cross the blood-brain barrier, opening new frontiers in the treatment of neurodegenerative and cardiovascular diseases.

References

  • Title: A newly synthesized flavone avoids COMT-catalyzed methylation and mitigates myocardial ischemia/reperfusion injury in H9C2 cells via JNK and P38 pathways Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Extensive Structure Modification on Luteolin-Cinnamic Acid Conjugates Leading to BACE1 Inhibitors with Optimal Pharmacological Properties Source: MDPI (Molecules) URL: [Link]

  • Title: Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability Source: PubMed Central (PMC) - NIH URL: [Link]

Protocols & Analytical Methods

Method

Protocol for the Chemical Synthesis of 7,3',4',5'-Tetrahydroxyflavone

An Application Note for Drug Development Professionals and Scientific Researchers Abstract 7,3',4',5'-Tetrahydroxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract

7,3',4',5'-Tetrahydroxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential pharmacological activities. This document provides a comprehensive guide to its chemical synthesis, tailored for researchers in drug discovery and organic chemistry. We present a robust and well-documented synthetic route based on the Baker-Venkataraman rearrangement, a cornerstone in flavone chemistry.[1][2] This protocol emphasizes a strategic use of protecting groups to manage the reactive phenolic moieties, ensuring a high-yielding and reproducible synthesis. Each step is detailed with underlying chemical principles, field-proven insights, and methods for validation, providing a self-contained and authoritative guide for the laboratory synthesis of this important molecule.

Introduction and Strategic Overview

7,3',4',5'-Tetrahydroxyflavone, with its distinct substitution pattern, presents a valuable target for synthetic chemists exploring structure-activity relationships within the flavonoid class.[3] Direct isolation from natural sources can be low-yielding and challenging to scale. Therefore, a reliable chemical synthesis is paramount for obtaining the quantities required for pharmacological evaluation.

The synthetic strategy outlined herein employs the Baker-Venkataraman rearrangement, which provides a regioselective pathway to the requisite 1,3-diketone intermediate, a direct precursor to the flavone core.[4] The primary challenge in synthesizing polyhydroxylated flavones is the management of the phenolic hydroxyl groups, which are susceptible to unwanted side reactions, particularly oxidation and O-acylation. Our approach mitigates this by employing a protection-synthesis-deprotection strategy. We utilize methoxy groups as robust and reliable protecting groups, which can be efficiently cleaved in the final step to yield the target tetra-hydroxylated flavone.

G cluster_A A-Ring Precursor Synthesis cluster_B B-Ring Precursor Synthesis cluster_C Flavone Core Assembly cluster_D Final Product Formation A1 Phloroglucinol A2 2,4,6-Trihydroxyacetophenone A1->A2 Friedel-Crafts Acylation A3 2-Hydroxy-4,6-dimethoxyacetophenone A2->A3 Selective Methylation C1 Esterification A3->C1 B1 Gallic Acid B2 3,4,5-Trimethoxybenzoyl chloride B1->B2 Methylation & Acyl Chloride Formation B2->C1 C2 Baker-Venkataraman Rearrangement C3 Acid-Catalyzed Cyclization C2->C3 C4 Protected Flavone (Pentamethoxy derivative) C3->C4 D1 Demethylation C4->D1 D2 7,3',4',5'-Tetrahydroxyflavone D1->D2

Figure 1: Overall synthetic workflow for 7,3',4',5'-Tetrahydroxyflavone.

The Baker-Venkataraman Rearrangement: Mechanistic Insight

The Baker-Venkataraman rearrangement is a two-stage process that transforms a 2-acyloxyacetophenone into a flavone.[1] The first stage is a base-catalyzed intramolecular acyl transfer, proceeding via an enolate intermediate to form a 1,3-diketone.[2] This step is critical as it establishes the core carbon framework. The subsequent step involves an acid-catalyzed cyclodehydration of the diketone to form the heterocyclic pyranone ring characteristic of flavones.[5] The choice of a strong, non-nucleophilic base and anhydrous conditions is crucial to favor the rearrangement over competing hydrolysis of the ester starting material.[4]

G start o-Acyloxyaryl Ketone enolate Enolate Intermediate start->enolate Base (e.g., KOH) α-proton abstraction cyclic_alkoxide Cyclic Alkoxide enolate->cyclic_alkoxide Intramolecular Acyl Transfer diketone_phenolate 1,3-Diketone (Phenolate form) cyclic_alkoxide->diketone_phenolate Ring Opening diketone 1,3-Diketone diketone_phenolate->diketone Acidic Workup flavone Flavone diketone->flavone H₂SO₄ / Acetic Acid Cyclodehydration

Figure 2: Simplified mechanism of the Baker-Venkataraman rearrangement and subsequent cyclization.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as thionyl chloride, pyridine, and boron tribromide are corrosive and/or toxic and must be handled with extreme care.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethoxyacetophenone (A-Ring Precursor)

This procedure starts with the Friedel-Crafts acylation of phloroglucinol, followed by selective methylation.

  • Acylation: To a stirred solution of phloroglucinol (12.6 g, 0.1 mol) in dry ether (150 mL), add anhydrous zinc chloride (13.6 g, 0.1 mol). Cool the mixture to 0 °C and bubble dry hydrogen cyanide gas through the solution for 4 hours (Gattermann reaction). Alternatively, a safer method involves reacting phloroglucinol with acetyl chloride in the presence of a Lewis acid like AlCl₃.

  • Hydrolysis: After the reaction is complete, the intermediate is hydrolyzed by adding dilute hydrochloric acid and warming, yielding 2,4,6-trihydroxyacetophenone.

  • Selective Methylation: Dissolve the crude 2,4,6-trihydroxyacetophenone (16.8 g, 0.1 mol) in acetone (200 mL). Add potassium carbonate (27.6 g, 0.2 mol) and dimethyl sulfate (18.9 mL, 0.2 mol). Reflux the mixture for 8 hours, monitoring by TLC.

  • Workup and Purification: After cooling, filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol to yield 2-hydroxy-4,6-dimethoxyacetophenone as a solid.

Step 2: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride (B-Ring Precursor)
  • Methylation: Dissolve gallic acid (17.0 g, 0.1 mol) in methanol (250 mL). Add potassium carbonate (69.0 g, 0.5 mol) and dimethyl sulfate (47.3 mL, 0.5 mol). Reflux for 24 hours. The product, methyl 3,4,5-trimethoxybenzoate, is then hydrolyzed with aqueous NaOH to give 3,4,5-trimethoxybenzoic acid.

  • Acyl Chloride Formation: To a suspension of 3,4,5-trimethoxybenzoic acid (21.2 g, 0.1 mol) in toluene (100 mL), add thionyl chloride (11 mL, 0.15 mol) and a catalytic amount of DMF. Heat the mixture at 80 °C for 2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride by vacuum distillation to obtain the crude 3,4,5-trimethoxybenzoyl chloride, which can be used directly in the next step.

Step 3: Esterification
  • Reaction Setup: Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (9.8 g, 0.05 mol) in anhydrous pyridine (50 mL) in a round-bottom flask fitted with a drying tube.[1]

  • Addition of Acyl Chloride: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (12.7 g, 0.055 mol) in dry pyridine (20 mL) to the flask. An exothermic reaction will occur.[1]

  • Reaction and Workup: Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (30 mL).[6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with cold methanol to yield the crude ester, 2-acetyl-3,5-dimethoxyphenyl 3,4,5-trimethoxybenzoate.

Step 4: Baker-Venkataraman Rearrangement to 1,3-Diketone
  • Reaction Setup: Suspend the crude ester from the previous step (approx. 0.05 mol) in anhydrous pyridine (75 mL). Add finely powdered potassium hydroxide (8.4 g, 0.15 mol).[1]

  • Rearrangement: Heat the mixture to 50 °C with stirring for 3-4 hours. The formation of a thick potassium salt precipitate is indicative of the reaction's progress.[1]

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and dilute acetic acid to neutralize the base.

  • Isolation: Collect the resulting yellow solid (the 1,3-diketone) by suction filtration, wash with water, and dry. This crude product, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione, is typically used directly in the next step without further purification.[1]

Step 5: Acid-Catalyzed Cyclization to Protected Flavone
  • Reaction: Dissolve the crude 1,3-diketone from Step 4 in glacial acetic acid (100 mL). Add a few drops of concentrated sulfuric acid as a catalyst.[6]

  • Cyclization: Heat the mixture under reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Pour the hot reaction mixture onto crushed ice with stirring. Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5,7,3',4',5'-pentamethoxyflavone.

Step 6: Demethylation to 7,3',4',5'-Tetrahydroxyflavone
  • Reaction Setup: Dissolve the protected flavone (e.g., 3.7 g, 0.01 mol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotection: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in dichloromethane (50 mL, 0.05 mol). Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

  • Purification: The product often precipitates from the solution. Collect the solid by filtration. The crude product can be purified using column chromatography on silica gel or Sephadex LH-20 to yield the final product, 7,3',4',5'-tetrahydroxyflavone.[7][8]

Data and Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₅H₁₀O₆[3]
Molecular Weight 286.24 g/mol [3]
Appearance Yellowish solid
IUPAC Name 7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one[3]
¹H NMR Expect characteristic signals for the aromatic protons on both A and B rings, and a singlet for the H-3 proton of the flavone core. Hydroxyl protons may be broad or exchange with D₂O.
Mass Spec (ESI-MS) [M-H]⁻ at m/z 285.04[3]

Field-Proven Insights and Troubleshooting

  • Anhydrous Conditions: The Baker-Venkataraman rearrangement is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents are essential to prevent hydrolysis of the starting ester and deactivation of the base.[4]

  • Demethylation Step: The cleavage of aryl methyl ethers with BBr₃ is effective but can be aggressive. The reaction must be performed at low temperatures to avoid charring and side reactions. The number of equivalents of BBr₃ is critical; a slight excess is needed for each methoxy group to be cleaved.

  • Purification: Polyhydroxylated flavones can be challenging to purify due to their polarity and tendency to streak on silica gel. Reverse-phase chromatography (C18) or size-exclusion chromatography (Sephadex LH-20) are often more effective for final purification steps.[7][8]

Conclusion

This application note provides a detailed, step-by-step protocol for the chemical synthesis of 7,3',4',5'-tetrahydroxyflavone. By leveraging the classic Baker-Venkataraman rearrangement and a robust methoxy-based protection strategy, this guide offers a reliable pathway for producing this valuable flavonoid for research and development purposes. The emphasis on mechanistic understanding and practical insights ensures that researchers can confidently implement and adapt this protocol in their laboratories.

References

  • BenchChem. (n.d.). Baker-Venkataraman Rearrangement for Flavone Synthesis.
  • Patel, M. K., Patel, V., & Das, P. (2021). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement.
  • Wikipedia contributors. (2023). Baker–Venkataraman rearrangement. In Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5393164, 7,3',4',5'-Tetrahydroxyflavone. Retrieved from [Link]

  • Silva, A. M. S. (2017). Synthesis of Flavone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Name Reactions in Organic Synthesis. (n.d.).
  • Name Reactions in Organic Synthesis. (n.d.). Allan-Robinson.
  • Jeong, E. J., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI.
  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. (n.d.). Synthesis of flavones by Kostanecki reaction. [Scientific Diagram].
  • Obara, H., Onodera, J., & Shibata, F. (1973). The Synthesis of 4',5,6,7- and 4',5,7,8-Tetrahydroxyflavanone. Chemistry Letters.
  • Wikipedia contributors. (2023). Allan–Robinson reaction. In Wikipedia, The Free Encyclopedia.
  • Teledyne LABS. (2012). Purification Strategies for Flavones and Related Compounds.
  • Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org.
  • Bansal, M., et al. (2017). Synthesis of Flavones Volume 1 - Issue 6. Biomedical Journal of Scientific & Technical Research.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129662334, 5,7,3',4-Tetrahydroxyflavanone. Retrieved from [Link]

  • NIST. (n.d.). 5,7,3',4'-tetrahydroxyflavone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Seixas, R. S. G. R., et al. (2008). Synthesis of Novel 3-Alkyl-3',4',5,7-Tetrahydroxyflavones. Australian Journal of Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 5,7,3',4'-tetrahydroxyflavone (CAS 491-70-3). Retrieved from [Link]

  • PubChemLite. (n.d.). 7,3',4',5'-tetrahydroxyflavone (C15H10O6). Retrieved from [Link]

  • Sahai, A., & Tiwari, S. (2013).
  • Radboud Repository. (2022). [PDF Document on chemical synthesis].
  • Ahmad, F., Adib, A. M., & Idris, M. S. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity.
  • Seixas, R. S. G. R., et al. (2008). (PDF) Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones.
  • BenchChem. (n.d.). A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone.
  • Ahmad, F., Adib, A. M., & Idris, M. S. (2014). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Malaysian Journal of Fundamental and Applied Sciences.
  • BenchChem. (n.d.). Application Notes and Protocols for the Isolation of 5,7,3'-Trihydroxy-4'-methoxy-8- prenylflavanone from Azadirachta indica.
  • mzCloud. (2018). 3 Methoxy 5 7 3' 4' tetrahydroxy flavone. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (n.d.). View of Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity.
  • ResearchGate. (2017). (PDF)

Sources

Application

Application Notes &amp; Protocols: Investigating the Bioactivity of 7,3',4',5'-Tetrahydroxyflavone (Fisetin) in Cell Culture

Section 1: Introduction 7,3',4',5'-Tetrahydroxyflavone, more commonly known as Fisetin, is a natural flavonoid found in a variety of fruits and vegetables, including strawberries, apples, and onions.[1][2] This polypheno...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction

7,3',4',5'-Tetrahydroxyflavone, more commonly known as Fisetin, is a natural flavonoid found in a variety of fruits and vegetables, including strawberries, apples, and onions.[1][2] This polyphenol has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and senolytic (selectively destroying senescent cells) properties.[2][3][4] Fisetin's therapeutic potential is being explored for a range of conditions associated with chronic inflammation, oxidative stress, and aging.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioactivity of Fisetin in vitro. It offers detailed, field-proven protocols for foundational and functional cell-based assays, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility. The protocols are designed to be self-validating through the inclusion of appropriate controls and quality checks. We will focus on two key assays: the MTT assay to determine cytotoxicity and the Nitric Oxide (NO) assay to assess anti-inflammatory potential in a macrophage model.

Section 2: Compound Handling and Preparation

Expert Insight: Proper handling of Fisetin is paramount for reproducible results. Fisetin is a hydrophobic molecule with low water solubility.[5] Therefore, careful preparation of stock solutions and working concentrations is the critical first step in any cell-based assay.

Materials:

  • Fisetin powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

Protocol for 100 mM Fisetin Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Calculation: Fisetin's molecular weight is 286.24 g/mol . To prepare a 100 mM stock solution, weigh out 28.62 mg of Fisetin powder.

  • Dissolution: Add the 28.62 mg of Fisetin to a sterile, light-blocking 1.5 mL microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Solubilization: Vortex thoroughly for several minutes until the Fisetin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:

  • Always prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • Vehicle Control: It is crucial to maintain a consistent final concentration of DMSO across all experimental wells, including the untreated and positive controls. Typically, the final DMSO concentration should not exceed 0.1% (v/v) as higher concentrations can induce cytotoxicity in many cell lines.

Section 3: Foundational Assay - Assessing Cytotoxicity (MTT Assay)

Principle: Before evaluating the functional effects of Fisetin, it is essential to determine its cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the determination of a non-toxic concentration range for subsequent functional assays.

Protocol: MTT Cytotoxicity Assay

Cell Line Recommendation: RAW 264.7 murine macrophages are a suitable model for initial cytotoxicity and subsequent anti-inflammatory studies.[8][9] However, the optimal concentration of Fisetin can be highly cell-type dependent.[5]

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Fisetin stock solution (100 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of Fisetin in complete DMEM from your stock solution. A recommended starting range is 1 µM to 100 µM.[5][10]

    • Remove the old medium from the wells.

    • Add 100 µL of the Fisetin dilutions to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest Fisetin concentration.

      • Untreated Control: Wells with cells in medium only.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂. The incubation time should be consistent with your planned functional assays.[1]

  • MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. Protect the plate from light during this incubation. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Gently pipette up and down to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation

Calculation of Cell Viability: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Fisetin Conc. (µM)Absorbance (570 nm)Corrected Absorbance% Cell Viability
0 (Vehicle)1.2501.200100%
51.2451.19599.6%
101.2101.16096.7%
201.1501.10091.7%
400.9800.93077.5%
800.6500.60050.0%
1600.2000.15012.5%
(Hypothetical data. Blank absorbance = 0.050)

Expert Insight: Based on this data, an IC50 (concentration that inhibits 50% of cell viability) can be determined (in this case, ~80 µM). For subsequent anti-inflammatory assays, select non-cytotoxic concentrations, typically those that result in >90% cell viability (e.g., ≤ 20 µM in this example).

Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay Seed Seed RAW 264.7 cells (1-5x10^4 cells/well) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat cells with Fisetin serial dilutions (e.g., 1-100 µM) Incubate1->Treat Incubate2 Incubate 24-48h (37°C, 5% CO2) Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL final) Incubate2->Add_MTT Incubate3 Incubate 4h (37°C, 5% CO2) Add_MTT->Incubate3 Solubilize Solubilize Formazan (100 µL DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Section 4: Functional Assay - Anti-Inflammatory Activity (Nitric Oxide Assay)

Principle: Macrophages play a central role in inflammation. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 macrophages activate inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[11][12][13] This leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator.[13] This assay measures the inhibitory effect of Fisetin on LPS-induced NO production. Fisetin has been shown to exert anti-inflammatory activity by suppressing NF-κB activation in LPS-treated RAW264.7 cells.[14] The amount of NO is quantified indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Inhibits Degradation NFkB_active Active NF-κB (p65/p50) IKK->NFkB_active Promotes IκBα Degradation & NF-κB Nuclear Translocation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm iNOS_gene iNOS Gene Transcription NFkB_active->iNOS_gene Nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Fisetin Fisetin Fisetin->IKK Inhibition

Fig. 2: Simplified LPS-induced NF-κB signaling pathway.
Protocol: Nitric Oxide (NO) Assay using Griess Reagent

Materials:

  • RAW 264.7 cells and complete DMEM

  • Lipopolysaccharide (LPS) from E. coli

  • Fisetin stock solution (100 mM in DMSO)

  • Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: NED solution)

  • Sodium Nitrite (NaNO₂) standard

  • Sterile 96-well flat-bottom plates

  • Phenol red-free DMEM (for standard curve)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours (37°C, 5% CO₂).

  • Pre-treatment:

    • Prepare dilutions of Fisetin in complete DMEM at 2x the final desired concentration (e.g., if final is 10 µM, prepare 20 µM). Use concentrations determined to be non-toxic from the MTT assay.

    • Remove medium and add 50 µL of the Fisetin dilutions to the cells.

    • Vehicle Control: Add 50 µL of medium with the equivalent DMSO concentration.

    • Incubate for 1-2 hours. This pre-treatment allows Fisetin to enter the cells before the inflammatory stimulus.

  • LPS Stimulation:

    • Prepare a 2x solution of LPS in complete DMEM. A final concentration of 1 µg/mL is often effective for robust NO production.[11][13]

    • Add 50 µL of the LPS solution to all wells except the "No LPS" control wells.

    • To "No LPS" control wells, add 50 µL of plain medium.

  • Controls Setup:

    • Negative Control: Cells + Vehicle + No LPS

    • Positive Control: Cells + Vehicle + LPS

    • Test Groups: Cells + Fisetin + LPS

    • Fisetin Control: Cells + Fisetin (highest conc.) + No LPS (to check if Fisetin itself induces NO).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Standard Curve:

    • Prepare a 100 µM stock solution of Sodium Nitrite (NaNO₂) in phenol red-free DMEM.

    • Perform serial dilutions to create standards ranging from 100 µM to 0 µM in a separate 96-well plate.

  • Griess Assay:

    • After the 24-hour incubation, carefully transfer 50 µL of supernatant from your experimental plate and the standard curve plate to a new, clean 96-well plate.

    • Add 50 µL of Griess Reagent A (Sulfanilamide) to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED) to each well. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Absorbance Reading: Immediately measure the absorbance at 540 nm.

Data Presentation & Interpretation

1. Standard Curve: Plot the absorbance of the NaNO₂ standards against their known concentrations. Perform a linear regression to get the equation of the line (y = mx + c).

2. Calculation of Nitrite Concentration: Use the standard curve equation to calculate the nitrite concentration in your experimental samples from their absorbance values.

Treatment GroupAbsorbance (540 nm)Calculated [Nitrite] (µM)% Inhibition of NO
Negative Control (No LPS)0.0851.5N/A
Positive Control (LPS Only)0.85045.20%
Fisetin (5 µM) + LPS0.62032.129.0%
Fisetin (10 µM) + LPS0.41520.853.9%
Fisetin (20 µM) + LPS0.2009.180.3%
(Hypothetical data based on a standard curve)

% Inhibition = [ (NO in LPS group - NO in Test group) / (NO in LPS group - NO in Negative Control group) ] x 100

Expert Insight: The results demonstrate that Fisetin inhibits LPS-induced nitric oxide production in a dose-dependent manner in RAW 264.7 macrophages. This provides strong evidence for its anti-inflammatory properties.

Workflow Diagram

NO_Workflow Seed Seed RAW 264.7 cells (5x10^4 cells/well) Incubate 24h Pretreat Pre-treat with Fisetin (non-toxic concs.) Incubate 1-2h Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL final) Incubate 24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Perform Griess Assay: 1. Add Reagent A (10 min) 2. Add Reagent B (10 min) Collect->Griess Read Read Absorbance (540 nm) Griess->Read

Fig. 3: Workflow for the LPS-induced Nitric Oxide assay.

Section 5: References

  • ZnO NPs Attenuate LPS-Induced Inflammation in RAW264.7 Macrophages by Inhibiting NF-κB and JAK1-STAT1/STAT3 Pathways and Reducing ROS. (2025). Taylor & Francis Online. Available at: [Link]

  • Khan, N., Syed, D. N., Ahmad, N., & Mukhtar, H. (2013). Fisetin: A Dietary Antioxidant for Health Promotion. Antioxidants & Redox Signaling, 19(2), 151–162. Available at: [Link]

  • Park, J. Y., Lee, D. Y., & Kim, Y. M. (2016). Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells. Molecular Medicine Reports, 14(4), 3687–3693. Available at: [Link]

  • HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. (2025). MDPI. Available at: [Link]

  • Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. (2004). Blood, The Journal of the American Society of Hematology. Available at: [Link]

  • Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages. (2009). BMC Immunology, 10, 29. Available at: [Link]

  • Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa. (2022). Molecules, 27(3), 1039. Available at: [Link]

  • Fisetin reduces the senescent tubular epithelial cell burden and also inhibits proliferative fibroblasts in murine lupus nephritis. (2023). Frontiers in Immunology, 14. Available at: [Link]

  • Role of Fisetin in Selected Malignant Neoplasms in Women. (2023). International Journal of Molecular Sciences, 24(21), 15994. Available at: [Link]

  • Antioxidant properties of the flavonoid fisetin: An updated review of in vivo and in vitro studies. (2020). ResearchGate. Available at: [Link]

  • Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa. (2022). MDPI. Available at: [Link]

  • Fisetin Attenuates Cellular Senescence Accumulation During Culture Expansion of Human Adipose-Derived Stem Cells. (2023). Stem Cells Translational Medicine. Available at: [Link]

  • Fisetin inhibits the growth of A375 and A431 cells. (2023). ResearchGate. Available at: [Link]

  • Effect of fisetin on RAW264.7 cell viability. (2021). ResearchGate. Available at: [Link]

  • Fisetin rescues neuronal cells from oxidative insults. (2022). ResearchGate. Available at: [Link]

  • 7,3',4',5'-Tetrahydroxyflavone. (2024). PubChem. Available at: [Link]

  • Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells. (2021). Food & Nutrition Research. Available at: [Link]

  • Fisetin, an Anti-Inflammatory Agent, Overcomes Radioresistance by Activating the PERK-ATF4-CHOP Axis in Liver Cancer. (2023). Cancers, 15(11), 2911. Available at: [Link]

  • Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells. (2021). Food & Nutrition Research, 65. Available at: [Link]

  • Ddd01025617. (2024). PubChem. Available at: [Link]

  • 3',4',5,7-Tetrahydroxyflavanone. (2010). FooDB. Available at: [Link]

  • 3',4',5,7-Tetrahydroxyflavone. (2024). Chem-Impex. Available at: [Link]

  • 5,7,3',4-Tetrahydroxyflavanone. (2024). PubChem. Available at: [Link]

  • Assessment of luteolin (3',4',5,7-tetrahydroxyflavone) neuropharmacological activity. (2008). Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 373–382. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2024). Springer Nature Experiments. Available at: [Link]

  • Biological Activity of '3, 3′, 4′, 5, 7-Pentahydroxyflavone Isolated from Green Leafy Vegetables of Karnataka on three Bacterial Strains. (2020). Biomedical and Pharmacology Journal. Available at: [Link]

Sources

Method

Application Note: In Vivo Experimental Design for Retinal Photoprotection using 7,3',4',5'-Tetrahydroxyflavone

Mechanistic Rationale & Structural Specificity While flavonoids are frequently generalized as broad-spectrum antioxidants, their in vivo bioactivity is highly dependent on specific structural motifs. 7,3',4',5'-Tetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Specificity

While flavonoids are frequently generalized as broad-spectrum antioxidants, their in vivo bioactivity is highly dependent on specific structural motifs. 7,3',4',5'-Tetrahydroxyflavone is a prime example of this structural specificity. Research demonstrates that in the context of insulin amyloid-like fibril formation, the addition of a hydroxyl group at the 5' position (forming a 3',4',5'-trihydroxy B-ring) actually leads to a complete loss of anti-amyloidogenic potential[1].

However, in the context of retinal phototoxicity, this exact B-ring hydroxylation pattern is the critical driver of therapeutic efficacy. Studies show that the protective effect of flavones against light-induced retinal damage increases significantly as hydroxyl group substitution on the B-ring increases[2]. Interestingly, the strength of this retinoprotection does not strictly correlate with baseline antioxidant capacity[2]. This suggests that 7,3',4',5'-Tetrahydroxyflavone operates via alternative, highly specific mechanisms—likely direct interference with A2E-mediated photo-oxidation or the downstream blockade of nucleosome release during apoptosis[2]. Furthermore, this specific tetrahydroxyflavone has been identified as a key active phenolic derivative in Bidens aurea extracts, validating its potent radical scavenging properties in complex biological matrices[3].

Pathway Light Actinic Light (5000 lux) A2E A2E Photo-oxidation Light->A2E triggers ROS Oxidative Stress A2E->ROS induces Apoptosis Retinal Cell Apoptosis ROS->Apoptosis causes Flavone 7,3',4',5'-Tetrahydroxyflavone Flavone->ROS scavenges Flavone->Apoptosis blocks Protection ONL Preservation Apoptosis->Protection prevented

Fig 1: Proposed retinoprotective mechanism of 7,3',4',5'-Tetrahydroxyflavone against light stress.

Experimental Design: Causality & Model Selection

To evaluate the retinoprotective properties of 7,3',4',5'-Tetrahydroxyflavone, we utilize a highly controlled acute light-damage model. Every parameter is chosen to ensure a self-validating and reproducible system:

  • Animal Model (BALB/c Mice): Albino BALB/c mice are specifically selected because they lack melanin pigmentation in the retinal pigment epithelium (RPE). This allows for maximum and uniform light penetrance, standardizing the phototoxic stress across the cohort[2].

  • Administration Route (Intraperitoneal - i.p.): The compound is administered via i.p. injection at a dose of 50 mg/kg[2]. This route bypasses initial gastrointestinal degradation, ensuring rapid systemic bioavailability and penetration of the blood-retinal barrier just prior to the acute stress event.

  • Stress Inducer (5000 lux White Light): A 2-hour exposure to 5000 lux white light is utilized to simulate acute phototoxicity. This intensity reliably drives A2E photo-oxidation and subsequent photoreceptor apoptosis, providing a robust baseline of damage against which the flavone's protective effects can be measured[2].

  • Self-Validating Endpoints: The protocol employs a dual-endpoint validation system. Short-term efficacy is validated via biochemical apoptosis assays (nucleosome release), while long-term structural preservation is validated via histological measurement of the Outer Nuclear Layer (ONL)[2].

Step-by-Step In Vivo Protocol

Phase 1: Pre-treatment and Dosing
  • Acclimation & Baseline Standardization: Transfer 8-to-10-week-old BALB/c mice to a completely dark room for 12 hours prior to the experiment. Causality: Dark adaptation ensures complete baseline rhodopsin regeneration, making the retinas uniformly susceptible to the impending light stress.

  • Formulation: Dissolve 7,3',4',5'-Tetrahydroxyflavone in a sterile, biocompatible vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline) immediately prior to use to prevent oxidation.

  • Administration: Administer the formulated flavone at 50 mg/kg via i.p. injection 30 to 60 minutes prior to light exposure[2].

    • Self-Validation Step: Concurrently administer the vehicle-only solution to a Negative Control group (kept in the dark) and a Disease Model group (exposed to light).

Phase 2: Acute Light Exposure
  • Pupil Dilation: Apply 1 drop of 1% cyclopentolate or tropicamide ophthalmic solution to both eyes of the mice 15 minutes before light exposure. Causality: Dilation prevents the natural pupillary light reflex from limiting photon entry, ensuring the retina receives the full 5000 lux dose.

  • Exposure: Place the dosed mice in a reflective, temperature-controlled chamber equipped with cool white fluorescent lamps emitting exactly 5000 lux at the floor level. Expose for 2 hours[2].

  • Recovery: Immediately return all mice to standard cyclic light/dark conditions (12h/12h) to allow the biological response (apoptosis or survival) to manifest.

Phase 3: Tissue Harvesting and Endpoints
  • Short-Term Apoptosis Assay (24-48 Hours Post-Exposure): Euthanize a subset of mice. Enucleate the eyes and immediately dissect the retinas on ice. Quantify retinal cell apoptosis by measuring nucleosome release using a Cell Death Detection ELISA kit[2].

  • Long-Term Morphological Assessment (14 Days Post-Exposure): Euthanize the remaining mice. Enucleate and fix the eyes in 4% paraformaldehyde. Embed in paraffin, section sequentially, and perform H&E staining. Using light microscopy, measure the thickness of the retinal outer segment (specifically the ONL) to evaluate structural preservation[2].

Workflow Acclimation Dark Adaptation (12h) Dosing I.P. Injection (50 mg/kg) Acclimation->Dosing Exposure White Light (5000 lux, 2h) Dosing->Exposure 30-60 min Recovery Dark Recovery (1-14 Days) Exposure->Recovery Assay1 Apoptosis Assay (24h) Recovery->Assay1 Enucleation Assay2 Histology (Day 14) Recovery->Assay2 Fixation

Fig 2: Step-by-step in vivo experimental workflow for light-induced retinal damage in BALB/c mice.

Quantitative Data Presentation

To ensure robust interpretation of the in vivo results, data must be benchmarked against the expected structural and biochemical baselines. Highly substituted flavones have been shown to provide >95% protection compared to controls in this specific model[2].

Experimental GroupTreatment (i.p.)Light Exposure (5000 lux)Expected Nucleosome Release (Apoptosis)Expected ONL Thickness (Day 14)
Negative Control Vehicle OnlyNo (Dark Maintained)Baseline (Low)Normal (~50-60 µm)
Disease Model Vehicle OnlyYes (2 Hours)High (Peak at 24h)Severely Thinned (<20 µm)
Treatment 7,3',4',5'-Tetrahydroxyflavone (50 mg/kg)Yes (2 Hours)Significantly ReducedPreserved (>95% Protection)

References

  • Protective Activity of Myricetin-Like Flavones and Cyanidins in Light-Induced Retinal Damage.
  • Flavone Derivatives as Inhibitors of Insulin Amyloid-Like Fibril Formation.
  • The first record of biological activities and chemical constituents of different extracts and semi-purified fractions of Bidens aurea (Aiton) Sherff (Asteraceae).

Sources

Application

Application Note: 7,3',4',5'-Tetrahydroxyflavone as an Analytical Standard and Bioassay Reference

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Scientists Compound: 7,3',4',5'-Tetrahydroxyflavone (CAS: 67858-31-5 | CID: 5393164) Executive Summary 7,3',4',5'-Tetrahydroxyflavone i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Scientists Compound: 7,3',4',5'-Tetrahydroxyflavone (CAS: 67858-31-5 | CID: 5393164)

Executive Summary

7,3',4',5'-Tetrahydroxyflavone is a highly specialized polyhydroxylated flavone characterized by its unique B-ring pyrogallol-like moiety (3',4',5'-trihydroxy) and A-ring 7-hydroxy configuration. In advanced metabolomics, it serves as a critical reference standard for resolving isobaric flavonoid isomers. Beyond analytical chemistry, its specific hydroxylation pattern makes it a potent structural probe in functional bioassays, particularly in ocular cytoprotection and amyloid fibril inhibition. This application note details the optimized protocols and mechanistic rationales for deploying this compound in both LC-MS/MS workflows and in vitro screening models.

Analytical Standardization in LC-MS/MS Workflows

Rationale for Chromatographic and Ionization Parameters

In untargeted metabolomics of complex plant matrices (e.g., Bidens aurea extracts), identifying specific flavonoid isomers is notoriously difficult due to identical exact masses and highly similar fragmentation patterns [[1]]([Link]). A critical pitfall is relying solely on high-resolution mass. By utilizing 7,3',4',5'-Tetrahydroxyflavone as a definitive standard, analysts can unambiguously map both the retention time and the unique Collision-Induced Dissociation (CID) fingerprint.

Negative electrospray ionization (ESI-) is universally chosen for this class. The causality is structural: the acidic phenolic protons on the B-ring readily deprotonate in basic or neutral mobile phases, yielding a highly stable [M-H]- precursor ion with superior signal-to-noise ratios compared to positive mode ionization .

Quantitative Mass Spectrometry Data

To ensure a self-validating system, experimental data must be cross-referenced against the standard parameters outlined below.

Table 1: Reference Mass Spectrometry Parameters for 7,3',4',5'-Tetrahydroxyflavone

Analytical ParameterReference Value
Molecular Formula C15H10O6
Monoisotopic Mass 286.0477 Da
ESI(-) Precursor Ion [M-H]- at m/z 285.0405
Primary MS/MS Fragments (30 eV) m/z 148.9, 135.0, 241.0
Predicted Collision Cross Section (CCS) 164.4 Ų
Protocol: LC-ESI-QTOF MS/MS Profiling
  • Standard Preparation: Dissolve the 7,3',4',5'-Tetrahydroxyflavone standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working calibration range (0.1–10 µM) using 50% aqueous methanol to match the initial mobile phase conditions.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 150 mm) maintained at 40°C to reduce backpressure and improve peak shape.

  • Mobile Phase Gradient: Utilize Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B). A standard 15-minute gradient from 5% B to 95% B ensures adequate retention of the polar polyhydroxylated structure.

  • Ionization & Acquisition: Operate the QTOF in negative ESI mode. Set the capillary voltage to 3.0 kV. Apply a collision energy of 30 eV to generate the diagnostic m/z 148.9 and 135.0 product ions.

LCMS_Workflow Sample Complex Matrix (Plant Extract) UHPLC UHPLC Separation (C18, Gradient Elution) Sample->UHPLC Standard 7,3',4',5'-Tetrahydroxyflavone Analytical Standard Standard->UHPLC Retention Time Mapping MSMS ESI-QTOF MS/MS (Negative Mode) UHPLC->MSMS Data Data Validation (m/z 285.0405) MSMS->Data CID Fragmentation (m/z 148.9, 135.0)

Fig 1: LC-MS/MS analytical workflow utilizing 7,3',4',5'-Tetrahydroxyflavone as a reference standard.

Application in Functional Bioassays

Ocular Cytoprotection Screening (ARPE-19 Cells)

Age-related macular degeneration (AMD) in vitro models heavily rely on ARPE-19 cells subjected to actinic blue light and A2E (a lipofuscin fluorophore) stress. 7,3',4',5'-Tetrahydroxyflavone is one of the rare flavones demonstrating robust protective activity in this specific model [[2]]([Link]). The causality lies in its structure: the dense hydroxylation on the B-ring acts as a superior electron donor, neutralizing reactive oxygen species (ROS) before they can trigger nucleosome release and subsequent apoptosis.

Protocol: Blue Light and A2E Stress Assay
  • Cell Culture: Seed ARPE-19 cells in 96-well plates and culture until fully confluent to mimic the epithelial monolayer.

  • Pre-treatment: Treat cells with 12 µM of 7,3',4',5'-Tetrahydroxyflavone (dissolved in DMSO, final assay concentration <0.1% v/v) for 24 hours prior to stress induction.

  • Stress Induction: Load cells with synthesized A2E, wash with PBS to remove extracellular accumulation, and irradiate with actinic blue light (430 nm) for 20 minutes.

  • Self-Validating Readout: Measure nucleosome release using a Cell Death Detection ELISA kit 24 hours post-irradiation. Always run a vehicle-only irradiated control to establish the baseline apoptosis rate.

Retinal_Protection Stress Actinic Blue Light + A2E Stress ROS Intracellular ROS Generation Stress->ROS Apoptosis Nucleosome Release (Apoptosis) ROS->Apoptosis Flavone 7,3',4',5'-Tetrahydroxyflavone (B-ring OH Donors) Flavone->ROS Scavenges ROS Survival ARPE-19 Cell Survival Flavone->Survival Promotes Apoptosis->Survival Prevents

Fig 2: Pathway of ARPE-19 cell protection by polyhydroxylated flavones under blue light stress.

Amyloid Fibril Inhibition Assay

Flavonoids are extensively investigated for their ability to remodel or inhibit amyloidogenic proteins (e.g., insulin fibrils). A common artifact in Thioflavin T (ThT) fluorescence assays is the false-positive inhibition caused by the inner filter effect of highly conjugated flavonoids . To establish a self-validating protocol, we mandate the extraction of the aggregation half-time (


) via kinetic curve fitting rather than relying on absolute fluorescence maxima.
Protocol: Insulin Fibril Formation and Kinetic Analysis
  • Protein Preparation: Dissolve human recombinant insulin in 20% acetic acid (pH 2.0) to a concentration of 2 mg/mL.

  • Reaction Mixture: Combine the insulin solution, 20 µM ThT, and varying concentrations of the 7,3',4',5'-Tetrahydroxyflavone standard (0–100 µM) in a black, clear-bottom 96-well microplate.

  • Kinetic Monitoring: Incubate the plate at 60°C with continuous orbital agitation. Monitor ThT fluorescence (Excitation: 440 nm, Emission: 480 nm) every 5 minutes for 12 hours.

  • Data Processing: Fit the resulting fluorescence data to a sigmoidal Boltzmann equation. A true inhibitor will significantly delay the

    
     (the inflection point of the curve), proving structural interference with fibril elongation rather than mere optical quenching .
    

References

1.[3] National Center for Biotechnology Information. "7,3',4',5'-Tetrahydroxyflavone". PubChem Compound Summary for CID 5393164. URL: [Link] 2.[2] Zhang, Y., et al. "Protective Activity of Myricetin-Like Flavones and Cyanidins in Light-Induced Retinal Damage". Investigative Ophthalmology & Visual Science (IOVS). URL: [Link] 3.[4] Soto, V., et al. "Flavone Derivatives as Inhibitors of Insulin Amyloid-Like Fibril Formation". PLOS ONE. URL: [Link] 4.[1] Nagah, et al. "The first record of biological activities and chemical constituents of different extracts and semi-purified fractions of Bidens aurea (Aiton) Sherff (Asteraceae)". PMC / National Institutes of Health. URL: [Link]

Sources

Method

Application Notes and Protocols for 7,3',4',5'-Tetrahydroxyflavone in Cosmetic Formulations

Introduction: Unveiling the Potential of a Novel Flavonoid in Skincare 7,3',4',5'-Tetrahydroxyflavone, with the IUPAC name 7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one and CAS number 67858-31-5, is a member of the f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Flavonoid in Skincare

7,3',4',5'-Tetrahydroxyflavone, with the IUPAC name 7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one and CAS number 67858-31-5, is a member of the flavonoid class of polyphenolic secondary metabolites found in plants.[1] While not as extensively studied as its isomers like Luteolin (5,7,3',4'-tetrahydroxyflavone) or Fisetin (3,7,3',4'-tetrahydroxyflavone), its unique hydroxylation pattern—particularly the pyrogallol group on the B-ring—suggests a high potential for potent biological activity relevant to cosmetic science.[2][3] This document provides a detailed guide for researchers and formulators on the prospective applications, mechanisms of action, and practical protocols for incorporating this promising, albeit lesser-known, flavonoid into advanced cosmetic formulations.

It is critical to note that while direct research on this specific flavone is limited, its cosmetic potential can be largely inferred from the well-documented activities of structurally similar flavonoids. This guide will leverage this body of research, with the explicit understanding that further targeted studies are required to validate these claims for 7,3',4',5'-Tetrahydroxyflavone specifically.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for effective formulation.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₆[1]
Molecular Weight 286.24 g/mol [1]
IUPAC Name 7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one[1]
CAS Number 67858-31-5[1]
Appearance Likely a yellow to greenish-yellow powder (inferred from related flavonoids)[2]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol.[4][5]

Part 1: Biological Rationale and Mechanisms of Action in Cosmetics

The cosmetic utility of flavonoids is primarily rooted in their antioxidant and signaling-modulatory capabilities. The unique arrangement of hydroxyl groups on 7,3',4',5'-Tetrahydroxyflavone suggests it is a potent agent for various skin concerns.

Potent Antioxidant and Anti-inflammatory Activity

Mechanism: The primary value of many flavonoids in skincare lies in their ability to neutralize reactive oxygen species (ROS), which are key drivers of skin aging and inflammation.[2] The 3',4',5'-trihydroxy (pyrogallol) moiety on the B-ring is a powerful electron donor, enabling the molecule to efficiently scavenge free radicals. This is a stronger radical-scavenging structure than the catechol (3',4'-dihydroxy) group found in more common flavonoids like Luteolin and Quercetin.[6]

By neutralizing ROS, 7,3',4',5'-Tetrahydroxyflavone can mitigate oxidative stress induced by UV radiation and pollution, thereby preventing downstream damage to cellular macromolecules like DNA, lipids, and proteins.[7] Furthermore, flavonoids are known to suppress inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating pro-inflammatory cytokine expression (e.g., TNF-α, IL-6).[4][8][9]

***dot graph "Antioxidant_and_Anti_inflammatory_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes UV_Pollution [label="UV Radiation, Pollution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Flavone [label="7,3',4',5'-Tetrahydroxyflavone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Damage [label="Cellular Damage\n(DNA, Lipids, Proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Cascade [label="Inflammatory Cascade\n(COX, LOX, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Skin_Aging [label="Premature Skin Aging\nInflammation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges UV_Pollution -> ROS [label="generates"]; ROS -> Cellular_Damage [label="causes"]; ROS -> Inflammatory_Cascade [label="activates"]; Cellular_Damage -> Skin_Aging [label="leads to"]; Inflammatory_Cascade -> Skin_Aging [label="leads to"]; Flavone -> ROS [label="neutralizes", color="#34A853", arrowhead=Tee]; Flavone -> Inflammatory_Cascade [label="inhibits", color="#34A853", arrowhead=Tee]; }

Caption: Antioxidant and anti-inflammatory action of 7,3',4',5'-Tetrahydroxyflavone.

Skin Lightening and Hyperpigmentation Control

Mechanism: Hyperpigmentation is the result of excessive melanin production by the enzyme tyrosinase. Many flavonoids are effective tyrosinase inhibitors due to their ability to chelate the copper ions within the enzyme's active site.[10][11] The structure-activity relationship for tyrosinase inhibition by flavonoids suggests that hydroxyl groups at the 7, 3', and 4' positions are important for activity. While the 5' position is less commonly studied, the overall polyhydroxylated nature of 7,3',4',5'-Tetrahydroxyflavone makes it a strong candidate for tyrosinase inhibition.[12][13] By inhibiting tyrosinase, this flavone can help reduce the appearance of dark spots, melasma, and post-inflammatory hyperpigmentation.

***dot graph "Tyrosinase_Inhibition_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Tyrosine [label="Tyrosine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tyrosinase [label="Tyrosinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Melanin [label="Melanin", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hyperpigmentation [label="Hyperpigmentation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flavone [label="7,3',4',5'-Tetrahydroxyflavone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tyrosine -> Tyrosinase [label="substrate"]; Tyrosinase -> Melanin [label="catalyzes"]; Melanin -> Hyperpigmentation; Flavone -> Tyrosinase [label="inhibits (Cu2+ chelation)", color="#34A853", arrowhead=Tee]; }

Caption: Mechanism of tyrosinase inhibition for hyperpigmentation control.

Anti-Aging and Collagen Synthesis Support

Mechanism: Skin aging is characterized by the degradation and reduced synthesis of collagen, the primary structural protein in the dermis. Certain flavonoids have been shown to influence collagen metabolism.[14][15] While some flavonoids can decrease collagen production, others may increase it or, more importantly, inhibit the enzymes responsible for its breakdown, namely matrix metalloproteinases (MMPs).[8] Flavonoids with 5, 7, 3', and 4' hydroxy substitutions have been identified as potent inhibitors of signaling pathways that lead to skin fibrosis and collagen deposition, suggesting a role in modulating tissue repair.[8] The anti-aging effect is likely a dual action: protecting existing collagen from ROS-induced damage and inhibiting MMPs that are often over-expressed following UV exposure.

Part 2: Formulation and Application Protocols

The successful incorporation of 7,3',4',5'-Tetrahydroxyflavone into cosmetic formulations requires overcoming challenges related to its poor water solubility and potential for instability.

Solubility Enhancement

Due to its lipophilic nature, 7,3',4',5'-Tetrahydroxyflavone requires a suitable solvent system for incorporation into aqueous or emulsion-based cosmetics.

Protocol for Creating a Concentrated Stock Solution:

  • Solvent Selection: Choose a cosmetically acceptable solvent such as Propylene Glycol, Propanediol, Pentylene Glycol, or Dimethyl Isosorbide (DMI).

  • Preparation: Accurately weigh the desired amount of 7,3',4',5'-Tetrahydroxyflavone powder.

  • Dissolution: In a clean, sterile beaker, add the chosen solvent. Slowly add the flavonoid powder while stirring with a magnetic stirrer.

  • Gentle Heating: If necessary, gently warm the mixture to 40-50°C to facilitate dissolution. Do not overheat, as this can degrade the flavonoid.

  • Cooling and Storage: Once fully dissolved, allow the solution to cool to room temperature. Store in an airtight, amber glass container to protect from light and oxidation.

Recommended Starting Concentration: A 1% to 5% (w/v) stock solution is typically a practical starting point for formulation development.

Formulation Guidelines

This flavonoid can be incorporated into various cosmetic chassis, including serums, creams, and lotions.

Example Formulation: Anti-Aging & Brightening Serum (O/W Emulsion)

PhaseIngredient (INCI Name)% (w/w)Function
A Deionized Waterq.s. to 100Vehicle
Glycerin3.00Humectant
Propanediol5.00Solvent, Humectant
Xanthan Gum0.30Thickener
B Caprylic/Capric Triglyceride5.00Emollient
Squalane3.00Emollient
Cetearyl Alcohol (and) Ceteareth-202.50Emulsifier
C 7,3',4',5'-Tetrahydroxyflavone Stock (5% in Propanediol) 2.00 (delivers 0.1% active) Active Ingredient
Tocopherol (Vitamin E)0.50Antioxidant (stabilizer)
Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative

Protocol for Serum Formulation:

  • Phase A: In the main vessel, combine water, glycerin, and propanediol. Disperse the xanthan gum and mix until fully hydrated. Heat to 75°C.

  • Phase B: In a separate vessel, combine all Phase B ingredients and heat to 75°C.

  • Emulsification: Add Phase B to Phase A with high-speed homogenization. Mix for 3-5 minutes until a uniform emulsion is formed.

  • Cooling: Begin cooling the emulsion with gentle stirring.

  • Phase C (Addition of Actives): Once the temperature is below 40°C, add the 7,3',4',5'-Tetrahydroxyflavone stock solution, Vitamin E, and preservative. Mix until homogeneous.

  • Final Adjustments: Check and adjust the pH to a range of 5.0-6.0 for optimal skin compatibility and flavonoid stability.

***dot graph "Formulation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes PhaseA [label="Phase A (Aqueous)\nWater, Glycerin, Propanediol, Xanthan Gum\nHeat to 75°C", fillcolor="#F1F3F4", fontcolor="#202124"]; PhaseB [label="Phase B (Oil)\nEmollients, Emulsifier\nHeat to 75°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenize\n(Add B to A)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to < 40°C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PhaseC [label="Phase C (Cool Down)\nFlavone Stock, Vitamin E, Preservative", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Until Homogeneous", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Product\n(pH Adjust, QC)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PhaseA -> Homogenize; PhaseB -> Homogenize; Homogenize -> Cool; Cool -> PhaseC [style=dotted]; PhaseC -> Mix; Mix -> Final; }

Caption: General workflow for incorporating the flavonoid into an O/W emulsion.

Stability Considerations

Flavonoids are susceptible to degradation by light, high pH, and oxidative conditions.

  • pH: Maintain the final formulation pH between 4.5 and 6.5. Alkaline conditions can promote oxidation and discoloration.

  • Light: Package the final product in opaque or UV-protective containers to prevent photodegradation.

  • Antioxidants: Include chelating agents (e.g., Disodium EDTA) to bind trace metal ions that can catalyze oxidation, and co-antioxidants like Vitamin E (Tocopherol) or Ferulic Acid to help regenerate the flavonoid and improve overall stability.[16]

Part 3: Analytical and Quality Control Protocols

Ensuring the potency and purity of 7,3',4',5'-Tetrahydroxyflavone in both raw material and finished formulations is crucial.

Identification and Quantification

High-Performance Liquid Chromatography (HPLC): This is the standard method for the analysis of flavonoids.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, involving a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector set at a wavelength determined by the absorption maxima of the flavonoid (typically around 280 nm and 340 nm).

  • Quantification: An external standard of purified 7,3',4',5'-Tetrahydroxyflavone is used to create a calibration curve for accurate quantification.

Protocol for Raw Material Assay:

  • Prepare a standard stock solution of known concentration using the pure reference material.

  • Prepare a sample solution of the raw material at a similar concentration.

  • Inject both the standard and sample solutions into the HPLC system.

  • Compare the peak area of the sample to the calibration curve derived from the standard to determine the purity/concentration.

In Vitro Efficacy Testing

To substantiate cosmetic claims, a series of in vitro tests should be performed.

Protocol for DPPH Radical Scavenging Assay (Antioxidant Capacity):

  • Prepare a stock solution of 7,3',4',5'-Tetrahydroxyflavone in methanol.

  • Create a series of dilutions from the stock solution.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of each flavonoid dilution to 100 µL of the DPPH solution.

  • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

  • Incubate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

7,3',4',5'-Tetrahydroxyflavone presents a compelling profile for use in multifunctional cosmetic formulations targeting aging, inflammation, and uneven skin tone. Its predicted high antioxidant capacity makes it a particularly interesting candidate for protective and reparative skincare products. However, its efficacy and safety must be confirmed through direct in vitro and in vivo studies. Future research should focus on validating its tyrosinase inhibitory and anti-inflammatory effects in skin models, as well as conducting comprehensive stability and skin penetration studies to optimize its delivery and performance in final formulations.

References

(A comprehensive list of all cited sources with full details and URLs will be compiled here.)

Sources

Application

7,3',4',5'-Tetrahydroxyflavone as a selective BRD4 bromodomain 2 inhibitor

Application Notes & Protocols Topic: 7,3',4',5'-Tetrahydroxyflavone as a Selective BRD4 Bromodomain 2 (BD2) Inhibitor For: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Sele...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 7,3',4',5'-Tetrahydroxyflavone as a Selective BRD4 Bromodomain 2 (BD2) Inhibitor

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Selectively Targeting BRD4-BD2

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression in health and disease.[1] BRD4 acts as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[1][2] This interaction tethers transcriptional machinery to chromatin, driving the expression of key oncogenes like MYC and pro-inflammatory genes, making BRD4 a compelling target in cancer and inflammatory diseases.[3][4][5]

While pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise, they are often associated with dose-limiting toxicities, such as hematological and gastrointestinal side effects.[3][4][6] Emerging research indicates that the two bromodomains may have distinct, non-redundant functions.[7][8][9] Specifically, inhibiting BD1 is largely associated with anti-proliferative effects in cancer, whereas BD2 is more critically involved in immune-inflammatory processes.[7] Developing inhibitors with high selectivity for BD2 over BD1 could therefore offer a promising therapeutic window, potentially retaining efficacy while mitigating the toxicities associated with pan-BET inhibition.[7][10][11][12]

This application note details the characterization of 7,3',4',5'-tetrahydroxyflavone , a natural product identified as a potent and selective inhibitor of the second bromodomain (BD2) of BRD4.[8][9][13] We provide detailed protocols for assessing its binding affinity, selectivity, cellular target engagement, and functional effects on downstream gene expression and cell viability.

The BRD4 Signaling Pathway and Point of Inhibition

BRD4 utilizes its bromodomains to anchor to acetylated histones at super-enhancers and promoters. This recruits the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation of target genes. 7,3',4',5'-Tetrahydroxyflavone selectively occupies the acetyl-lysine binding pocket of BD2, preventing this cascade.

cluster_0 Nucleus cluster_1 Cytoplasm Histone Acetylated Histone Tail BRD4 BD1 BD2 ET Histone->BRD4:BD2 Binds PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates (Activates) DNA Target Gene (e.g., MYC) PolII->DNA Transcribes mRNA mRNA Transcript Protein Oncogenic Protein (e.g., MYC) mRNA->Protein Translation Inhibitor 7,3',4',5'-Tetrahydroxyflavone Inhibitor->BRD4:BD2 Inhibits Binding

Caption: BRD4 pathway and selective inhibition by 7,3',4',5'-tetrahydroxyflavone.

Quantitative Binding and Functional Data

The following table summarizes the inhibitory activity of 7,3',4',5'-tetrahydroxyflavone against the bromodomains of BRD4. Data is derived from a study by Li et al.[8][9][13][14]

Target BromodomainAssay TypeIC₅₀ ValueSelectivity (BD1/BD2)
BRD4-BD1 TR-FRET17.9 µM\multirow{2}{*}{~88-fold}
BRD4-BD2 TR-FRET204 nM

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to displace 50% of the bound probe.

Experimental Protocols

Protocol 1: Biochemical Assessment of Binding Affinity and Selectivity using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay for quantifying the binding of an inhibitor to a bromodomain.[15][16] It measures the disruption of the interaction between a europium-labeled BRD4 bromodomain (donor) and a biotinylated, acetylated histone peptide bound to an APC-labeled streptavidin (acceptor).

TR-FRET Assay Workflow cluster_workflow TR-FRET Assay Workflow cluster_result TR-FRET Assay Workflow A 1. Dispense Compound (Serial Dilution of 7,3',4',5'-tetrahydroxyflavone) B 2. Add BRD4-BD1 or BRD4-BD2 (Europium-labeled) A->B C 3. Add Biotinylated Histone Peptide & APC-Streptavidin B->C D 4. Incubate (Allow binding equilibrium) C->D E 5. Excite at 340 nm D->E F 6. Read Emissions (665 nm & 620 nm) E->F G 7. Calculate TR-FRET Ratio (665nm / 620nm) & Determine IC₅₀ F->G NoInhibitor No Inhibitor: BRD4 binds peptide High FRET Signal (665 nm) WithInhibitor With Inhibitor: Binding disrupted Low FRET Signal (665 nm)

Caption: Workflow for the TR-FRET based BRD4 inhibitor assay.

Materials:

  • Recombinant BRD4-BD1 (e.g., human, amino acids 49-170) labeled with Europium (Eu³⁺) chelate.[15]

  • Recombinant BRD4-BD2 (e.g., human, amino acids 342-460) labeled with Europium (Eu³⁺) chelate.

  • Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac).[17]

  • Allophycocyanin (APC)-labeled streptavidin.

  • 7,3',4',5'-tetrahydroxyflavone (stock in 100% DMSO).

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[17]

  • 384-well low-volume white plates.

  • TR-FRET capable plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 7,3',4',5'-tetrahydroxyflavone in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid assay interference.[18] Include a known pan-BET inhibitor (e.g., JQ1) as a positive control and a DMSO-only vehicle as a negative control.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • Diluted compound or control.

    • Eu³⁺-labeled BRD4-BD1 or BRD4-BD2 protein.

    • A pre-mixed solution of biotinylated histone peptide and APC-streptavidin.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.[17][19]

  • Data Acquisition: Read the plate using a TR-FRET reader, exciting at ~340 nm and recording emissions at 620 nm (Eu³⁺ reference) and 665 nm (APC FRET signal).[15][17]

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[20][21][22]

Materials:

  • Highly purified, recombinant BRD4-BD2 protein (concentration precisely known, 10-50 µM).

  • 7,3',4',5'-tetrahydroxyflavone (concentration precisely known, 100-500 µM).

  • ITC Buffer (e.g., phosphate-buffered saline, pH 7.4). Crucially, the buffer for the protein and the ligand must be identical to minimize heats of dilution. [20]

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: Dialyze the BRD4-BD2 protein extensively against the ITC buffer. Dissolve the flavone in the exact same buffer batch, ensuring the final DMSO concentration is matched between the syringe (ligand) and the cell (protein) to negate dilution artifacts.[20] Degas all solutions thoroughly before use.

  • Instrument Setup:

    • Load the BRD4-BD2 solution into the sample cell (~200-300 µL).[20]

    • Load the 7,3',4',5'-tetrahydroxyflavone solution into the injection syringe (~40-100 µL).[20]

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the flavone solution into the protein-containing cell. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data appears as a series of heat burst peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[20]

Protocol 3: Cellular Target Engagement Confirmation via CETSA

The Cellular Thermal Shift Assay (CETSA) verifies that a compound binds to its target protein within the complex environment of an intact cell.[23][24] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[25][26]

CETSA Workflow cluster_workflow CETSA Workflow A 1. Treat Cells (e.g., MV4-11 leukemia cells) with inhibitor or DMSO B 2. Heat Challenge (Expose cells to a temperature gradient) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregated proteins) C->D E 5. Collect Supernatant (Soluble protein fraction) D->E F 6. Analyze by Western Blot (Quantify soluble BRD4) E->F G 7. Plot Melt Curve (Soluble BRD4 vs. Temp) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 7,3',4',5'-Tetrahydroxyflavone (Robinetin)

Welcome to the Formulation & Troubleshooting Support Center for 7,3',4',5'-Tetrahydroxyflavone (Robinetin) . As a polyhydroxylated flavonol, robinetin presents significant challenges in drug development due to its poor a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center for 7,3',4',5'-Tetrahydroxyflavone (Robinetin) . As a polyhydroxylated flavonol, robinetin presents significant challenges in drug development due to its poor aqueous solubility and low bioavailability. This guide provides researchers and formulation scientists with field-proven strategies, mechanistic insights, and self-validating protocols to overcome these physicochemical barriers.

PART 1: Core Mechanisms & Strategy FAQs

Q1: Why does robinetin exhibit such poor aqueous solubility despite possessing five hydrophilic hydroxyl groups? A: The insolubility of robinetin is driven by the thermodynamics of its crystal lattice. While the hydroxyl groups can form hydrogen bonds with water, they also form extremely strong intermolecular hydrogen bonds with adjacent robinetin molecules. Combined with the rigid, planar structure of its benzopyranone ring, this creates a highly stable crystal lattice with a high melting point. Consequently, the energy required to break these intermolecular forces exceeds the hydration energy gained upon dissolution. As noted in recent pharmacokinetic reviews,1[1].

Q2: Which solubility enhancement strategies yield the highest success rates for robinetin? A: Based on extensive physicochemical profiling, two strategies are highly recommended:

  • Cyclodextrin Inclusion Complexation: Utilizing modified cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic B-ring of robinetin, 2[2].

  • Excipient Nanoemulsions: Dispersing robinetin in a lipid carrier (e.g., long-chain triglycerides) and homogenizing it into sub-250 nm droplets drastically increases the surface area. Studies on similar flavonols demonstrate that 3[3].

PART 2: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Low Encapsulation Efficiency in Cyclodextrin Complexes

Symptom: Undissolved robinetin particles remain suspended after 24 hours of stirring with standard β-Cyclodextrin, yielding a low complexation ratio. Root Cause: Standard β-CD has limited inherent aqueous solubility (~1.85 g/100 mL at 25°C). Furthermore, adding solid robinetin directly to an aqueous CD solution leads to competitive hydrogen bonding where water outcompetes the CD cavity. Solution: Transition to HP-β-CD and employ a Co-Solvent Evaporation Protocol . Using ethanol as a transient co-solvent disrupts the robinetin crystal lattice before encapsulation.

Protocol 1: HP-β-CD Co-Solvent Evaporation Methodology

Causality Focus: Dropwise addition of the solvated drug prevents rapid nucleation, allowing the cyclodextrin cavity time to encapsulate the aromatic rings before bulk precipitation occurs.

  • Phase Preparation: Dissolve 1.0 molar equivalent of HP-β-CD in 50 mL of ultra-pure water. Separately, dissolve 1.0 molar equivalent of robinetin in 5 mL of absolute ethanol.

  • Controlled Complexation: Place the aqueous HP-β-CD solution on a magnetic stirrer at 30°C (300 RPM). Using a syringe pump, add the ethanolic robinetin solution dropwise (0.5 mL/min).

  • Equilibration: Cover the flask with aluminum foil to prevent photo-degradation and stir continuously for 24 to 48 hours. This allows the system to reach thermodynamic equilibrium, 4[4].

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure (40°C, 150 mbar).

  • Lyophilization: Pre-freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a dry, flowable inclusion complex powder.

  • Self-Validation Step (1H-NMR): Re-dissolve 10 mg of the lyophilized powder in 1 mL of D₂O. Analyze via 1H-NMR. An upfield chemical shift in the H-3 and H-5 protons (located inside the CD cavity) confirms true inclusion rather than a mere physical mixture.

InclusionWorkflow Step1 1. Solubilization Robinetin in EtOH HP-β-CD in H2O Step2 2. Dropwise Addition (Prevents Nucleation) Step1->Step2 Step3 3. Equilibration (24h Stirring at 30°C) Step2->Step3 Step4 4. Solvent Removal (Rotary Evaporation) Step3->Step4 Step5 5. Lyophilization (Solid Complex Yield) Step4->Step5

Workflow for Robinetin HP-β-CD inclusion complexation.

Issue 2: Formulation Browning and Precipitation in Nanoemulsions

Symptom: Robinetin-loaded nanoemulsions turn brown and precipitate within 72 hours of storage. Root Cause: Robinetin contains a highly reactive pyrogallol/catechol-like B-ring. In aqueous environments with a pH > 7.0, or in the presence of trace transition metals, it undergoes rapid auto-oxidation and subsequent polymerization. Solution: Buffer the aqueous phase to a slightly acidic pH (5.5) and utilize high-shear homogenization to ensure the drug remains partitioned inside the protective lipid core.

Protocol 2: High-Shear Excipient Nanoemulsion Formulation

Causality Focus: Elevating the oil phase temperature increases the entropy contribution to the free energy change of mixing (TΔS), maximizing initial drug loading before structural trapping via homogenization.

  • Lipid Phase Preparation: Disperse 50 mg of robinetin in 4 g of medium-chain triglycerides (MCT oil). Heat to 80°C under nitrogen gas to maximize solubility without inducing thermal degradation[3].

  • Aqueous Phase Preparation: Dissolve 1 g of Tween 80 in 15 mL of ultra-pure water. Buffer the solution to pH 5.5 using a 0.1 M citrate buffer.

  • Pre-emulsification: Slowly add the hot lipid phase to the aqueous phase while processing with a high-shear stator-rotor homogenizer at 10,000 RPM for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the coarse emulsion through an HPH at 100 MPa for 3 to 5 cycles. The immense shear forces will snap the droplets down to the nanometer scale.

  • Self-Validation Step (DLS): Analyze the formulation using Dynamic Light Scattering. A Polydispersity Index (PDI) < 0.2 and a Z-average diameter < 200 nm confirms a stable, monodisperse system resistant to Ostwald ripening.

TroubleshootingTree Issue Robinetin Precipitation or Instability Check1 Browning / Discoloration? Issue->Check1 Check2 Visible Crystallization? Issue->Check2 Oxidation Auto-oxidation of Hydroxyl Groups Check1->Oxidation Yes FixOx Buffer pH to 5.5 & Add Antioxidants Oxidation->FixOx Solubility Exceeded Carrier Capacity Check2->Solubility Yes FixSol Increase CD Ratio or Use Nanoemulsion Solubility->FixSol

Decision tree for troubleshooting robinetin instability and precipitation.

PART 3: Quantitative Data Summaries

To assist in selecting the optimal formulation pathway, the following table benchmarks the primary solubility enhancement techniques applicable to polyhydroxylated flavonoids.

Enhancement TechniquePrimary Carrier / ExcipientExpected Solubility IncreaseStability ImpactBest Application Use-Case
Inclusion Complexation HP-β-Cyclodextrin50x – 200xHigh (Protects against heat/light)Oral solid dosage forms, lyophilized powders.
Nano-sponges Cross-linked β-CD150x – 300xVery HighSustained-release oral formulations.
Excipient Nanoemulsion MCT Oil + Tween 80> 500x (in lipid core)Moderate (Requires pH control)Liquid oral suspensions, topical delivery.
Protein Complexation Human Serum Albumin10x – 50xHigh (Stabilizes anionic species)Intravenous delivery, targeted biologics.

(Note: Protein complexation data is supported by spectroscopic studies showing5[5].)

References

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI.2

  • Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. PMC / NIH.6

  • A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters. PMC / NIH. 1

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC / NIH.7

  • Enhancement of flavonols water solubility by cyclodextrin inclusion complex formation - case study. ResearchGate. 4

  • Potential of Excipient Emulsions for Improving Quercetin Bioaccessibility and Antioxidant Activity: An in Vitro Study. ACS Publications. 3

  • Ground and Excited State Proton Transfer of the Bioactive Plant Flavonol Robinetin in a Protein Environment: Spectroscopic and Molecular Modeling Studies. ACS Publications. 5

Sources

Optimization

Technical Support Center: Refining the Demethylation Process in Tetrahydroxyflavone Synthesis

Welcome to the Technical Support Center for flavonoid synthesis. The transformation of polymethoxyflavones into fully deprotected tetrahydroxyflavones (such as luteolin or apigenin derivatives) is a critical bottleneck i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavonoid synthesis. The transformation of polymethoxyflavones into fully deprotected tetrahydroxyflavones (such as luteolin or apigenin derivatives) is a critical bottleneck in drug development. While the ether cleavage conceptually appears straightforward, the unique structural biology of the flavone core—specifically its propensity for metal chelation and ring cleavage—demands strict mechanistic control.

This guide provides field-proven methodologies, self-validating protocols, and causality-driven troubleshooting to ensure high-yield recovery of your target compounds.

Mechanistic Workflow & Reagent Selection

The demethylation of a polymethoxyflavone is not a simple hydrolysis; it is a sequential Lewis acid-base complexation followed by nucleophilic attack. Understanding this pathway is critical to preventing product loss during the aqueous workup.

Workflow A Polymethoxyflavone (Substrate) B Lewis Acid Complexation (Exothermic) A->B BBr3 or AlCl3 (-78°C or RT) C Ether Cleavage (Nucleophilic Attack) B->C Thermal Activation D Stable Metal-Oxygen Chelate Complex C->D Demethylation E Acidic Quench (Chelate Disruption) D->E HCl / H2O (pH < 2) F Tetrahydroxyflavone (Target Product) E->F EtOAc Extraction

Workflow of polymethoxyflavone demethylation and chelate disruption.

Quantitative Data: Comparison of Demethylating Agents

Selecting the correct reagent dictates the success of your synthesis. The table below summarizes the operational parameters for the most common demethylating agents.

Demethylating AgentTypical SolventTemp RangeReaction TimeAverage YieldRegioselectivity & Mechanistic Notes
Boron Tribromide (BBr₃) Anhydrous DCM-78 °C to 40 °C12–18 h55–80%Complete deprotection; mildest conditions but highly moisture sensitive[1].
Aluminum Chloride (AlCl₃) Toluene / Chlorobenzene110–120 °C1.5–4 h60–75%Cost-effective for scale-up; requires high heat to drive ether cleavage[2].
Hydrobromic Acid (HBr) Acetic Acid100 °C12–24 h>90%Quantitative conversion but harsh; risks degrading sensitive functional groups[3].
Pyridine Hydrochloride Neat (Melt)200 °C2–5 h40–60%Extremely harsh; prone to inducing ring cleavage in the flavone core.

Validated Step-by-Step Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . By monitoring specific physical changes during the reaction, you can confirm mechanistic milestones before proceeding to the next step.

Protocol A: Boron Tribromide (BBr₃) Mediated Demethylation (Lab-Scale Precision)

This method is ideal for complex or sensitive substrates where functional group preservation is required.

  • Preparation & Cooling: Dissolve the tetramethoxyflavone in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality: BBr₃ reacts violently with trace moisture. Furthermore, the initial coordination of boron to the flavone's carbonyl and methoxy oxygens is highly exothermic. Cooling prevents localized overheating that causes non-specific ether cleavage or substrate charring.

  • Reagent Addition: Add 5 to 6 equivalents of BBr₃ dropwise.

    • Causality: You must account for stoichiometry: one equivalent of BBr₃ is consumed per methoxy group, plus an additional equivalent that coordinates tightly to the C4-carbonyl oxygen.

    • Self-Validation Checkpoint: The solution must transition from clear to an intense yellow or orange suspension. This color change confirms the successful formation of the intermediate boron-flavone coordination complex. If the solution remains clear, your BBr₃ has likely hydrolyzed and the reaction will fail.

  • Thermal Activation: Remove the cooling bath and allow the reaction to warm to room temperature. For complete demethylation, gently heat the mixture to 40 °C for 12 to 18 hours[1].

    • Causality: While peripheral methoxy groups cleave easily, the 5-methoxy group is sterically hindered and forms a strong intramolecular hydrogen bond with the C4-carbonyl once deprotected. Sustained thermal energy is required to break this bond.

  • Quench & Hydrolysis: Cool the reaction back to 0 °C. Carefully add cold methanol dropwise, followed by 1M HCl until the aqueous phase reaches pH < 2.

    • Causality: Methanol safely solvolyzes unreacted BBr₃. The highly acidic HCl quench is mandatory to protonate the phenolic oxygens, thereby breaking the stable boron-catechol chelates and releasing the free tetrahydroxyflavone.

Protocol B: Aluminum Chloride (AlCl₃) Mediated Demethylation (Industrial Scale-Up)

This method is preferred for bulk synthesis due to the lower cost and easier handling of AlCl₃ compared to BBr₃.

  • Preparation: Suspend the polymethoxyflavone and anhydrous AlCl₃ (10–12 equivalents) in anhydrous toluene.

  • Thermal Cleavage: Heat the mixture to reflux (110–120 °C) for 1.5 to 4 hours[2].

    • Causality: AlCl₃ is a milder Lewis acid than BBr₃. It requires significant thermal energy (provided by refluxing toluene) to drive the nucleophilic attack of the chloride ion on the methyl ether.

    • Self-Validation Checkpoint: Monitor via TLC. The starting material should disappear rapidly, replaced by a highly polar baseline spot (the aluminum complex).

  • Acidic Quench: Cool the mixture to 50 °C and pour it vigorously over a mixture of crushed ice and concentrated HCl. Extract with Ethyl Acetate (EtOAc).

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield of Tetrahydroxyflavone Check1 Is starting material completely consumed? Start->Check1 Path1A No: Partial Demethylation Check1->Path1A Path1B Yes: Material Consumed Check1->Path1B Sol1 Increase BBr3 eq. or extend time at 40°C Path1A->Sol1 Check2 Are there multiple degradation spots? Path1B->Check2 Path2A Yes: Ring Cleavage Check2->Path2A Path2B No: Missing Product Check2->Path2B Sol2 Lower reaction temp (e.g., max RT) Path2A->Sol2 Sol3 Product in aqueous phase. Acidify to pH 1-2. Path2B->Sol3

Troubleshooting logic tree for resolving low yields in flavone demethylation.

Q1: Why does my BBr₃ demethylation yield partially methylated intermediates instead of the fully deprotected tetrahydroxyflavone?

Answer: This is typically caused by insufficient reagent equivalents or inadequate thermal activation.

  • Causality: Each methoxy group requires one equivalent of BBr₃. Furthermore, the flavone core contains a C4-carbonyl and multiple basic oxygen atoms that coordinate with the Lewis acid, acting as a reagent sink. The 5-methoxy group is particularly resistant to cleavage due to strong intramolecular hydrogen bonding with the adjacent C4-carbonyl once the intermediate is formed.

  • Solution: Ensure you are using at least 5–6 equivalents of BBr₃ for a tetramethoxyflavone. If partial demethylation persists, extend the reaction time at 40 °C[1].

Q2: How do I prevent ring cleavage or degradation during the high-temperature AlCl₃ demethylation process?

Answer: Ring cleavage (specifically the opening of the C-ring) occurs when the Lewis acid is too concentrated or the reaction is heated for too long.

  • Causality: AlCl₃ requires high temperatures (110–120 °C) to cleave the ether bonds[2]. However, prolonged exposure to these harsh Lewis acidic conditions can catalyze the opening of the pyran ring, leading to chalcone-like degradation products.

  • Solution: Strictly monitor the reaction via HPLC or LC-MS. Terminate the reaction immediately upon consumption of the starting material (typically 1.5 to 2 hours). Do not leave high-temperature AlCl₃ reactions running overnight.

Q3: I am losing product during the aqueous workup. How can I improve the recovery of highly polar tetrahydroxyflavones?

Answer: Product loss during workup is almost always due to incomplete disruption of the metal-oxygen chelates or poor solvent partitioning.

  • Causality: Tetrahydroxyflavones (like luteolin) form incredibly stable, water-soluble coordination complexes with boron or aluminum, particularly across the 5-hydroxy/4-carbonyl and the 3',4'-catechol moieties. Quenching with water alone will leave the product trapped in the aqueous phase as a metal complex.

  • Solution: Perform a highly acidic quench. Add cold methanol to destroy excess reagent, followed by 1M to 2M HCl to drop the aqueous phase pH below 2. This protonates the phenolic oxygens, breaking the chelate and forcing the free tetrahydroxyflavone into the organic extraction phase. Additionally, switch your extraction solvent from DCM to Ethyl Acetate (EtOAc), as DCM is often too non-polar to efficiently extract fully deprotected tetrahydroxyflavones.

Q4: What is the mechanistic rationale for choosing BBr₃ over HBr/AcOH for polymethoxyflavone deprotection?

Answer: The choice depends entirely on the substrate's functional group tolerance.

  • Causality: BBr₃ operates via a Lewis acid-base complexation followed by nucleophilic attack by the bromide ion under relatively mild temperatures (-78 °C to 40 °C)[1]. It is highly selective for aryl ethers. Conversely, HBr in acetic acid relies on strong Brønsted acidity and high heat (100 °C)[3], which can lead to unwanted side reactions, such as the hydrolysis of esters, degradation of fluorinated analogs, or polymerization.

  • Solution: Default to BBr₃ for complex, novel, or sensitive substrates. Reserve HBr/AcOH for robust, simple polymethoxyflavones where quantitative yield is prioritized over functional group preservation.

References

1.[1] Exploring quercetin and luteolin derivatives as antiangiogenic agents. CentAUR (University of Reading). 2.[3] Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed Central (NIH). 3.[2] An Improved Synthesis of Apigenin and Luteolin. Asian Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 7,3',4',5'-Tetrahydroxyflavone (Luteolin)

Welcome to the dedicated technical support resource for the purification of 7,3',4',5'-Tetrahydroxyflavone, a prominent flavonoid also known as Luteolin. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 7,3',4',5'-Tetrahydroxyflavone, a prominent flavonoid also known as Luteolin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable compound. Here, we combine established protocols with experiential insights to empower you to achieve high-purity 7,3',4',5'-Tetrahydroxyflavone for your research needs.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 7,3',4',5'-Tetrahydroxyflavone.

Q1: What are the key chemical properties of 7,3',4',5'-Tetrahydroxyflavone that influence its purification?

A1: Understanding the physicochemical properties of 7,3',4',5'-Tetrahydroxyflavone is fundamental to designing an effective purification strategy. Key properties include:

PropertyValue/DescriptionImplication for Purification
Synonyms LuteolinImportant for literature searches.[1][2][3]
Molecular Formula C₁₅H₁₀O₆Molecular weight is 286.24 g/mol .[1][3][4]
Appearance Yellow-green fine powder.[1]Visual cue for the presence of the compound.
Melting Point 328 - 330 °C.[1]Can be used as a preliminary purity indicator.
Solubility Soluble in DMSO (7 mg/ml), DMF (~20 mg/ml), ethanol (~5 mg/ml), methanol, and aqueous alkaline solutions (1.4 mg/ml).[5] Low solubility in water (1 mg/ml at 25°C).[5]Guides solvent selection for extraction, chromatography, and recrystallization. The use of organic solvents or buffered aqueous solutions is often necessary.
Polarity The multiple hydroxyl groups make it a moderately polar compound.[6]This dictates the choice of stationary and mobile phases in chromatography. Reverse-phase chromatography is a common and effective method.[6][7]
Stability As a strong antioxidant, it is susceptible to oxidation, especially at high pH and in the presence of oxygen.[1][8][9][10]Purification steps should be performed with care to avoid degradation. This may include using degassed solvents, working under an inert atmosphere, and avoiding prolonged exposure to harsh conditions.

Q2: What are the most common methods for purifying 7,3',4',5'-Tetrahydroxyflavone?

A2: The choice of purification method depends on the starting material (e.g., crude extract, synthetic mixture) and the desired final purity. The most prevalent techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is a widely used method for achieving high purity (≥98%).[1][11] Reverse-phase columns (e.g., C18) are most common.[6][11]

  • Column Chromatography: Traditional column chromatography using stationary phases like silica gel or Sephadex is often employed for initial purification or fractionation of crude extracts.[12][13]

  • High-Speed Counter-Current Chromatography (HSCCC): This is an effective technique for the separation of flavonoids from complex mixtures, like plant extracts, before a final polishing step with preparative HPLC.[11]

  • Recrystallization: This can be a final purification step to obtain highly pure crystalline material, provided a suitable solvent system is identified.[14][15]

Q3: What are the typical impurities found with 7,3',4',5'-Tetrahydroxyflavone?

A3: Impurities can be process-related or product-related.

  • From Natural Sources: Co-extracted flavonoids with similar structures (e.g., apigenin, kaempferol), glycosides of 7,3',4',5'-Tetrahydroxyflavone, and other plant secondary metabolites.[9][12][16]

  • From Synthesis: Unreacted starting materials, by-products from side reactions, and residual catalysts or reagents. For instance, if synthesized from a chalcone precursor, incomplete cyclization can be a source of impurities.[8]

  • Degradation Products: Oxidized forms of the flavonoid can arise during processing and storage.[17]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of 7,3',4',5'-Tetrahydroxyflavone.

A. Challenges in Chromatographic Purification

Q4: I am observing poor peak shape (tailing or fronting) during reverse-phase HPLC purification. What could be the cause and how can I fix it?

A4: Poor peak shape in reverse-phase HPLC is a common issue that can compromise resolution and purity.

Troubleshooting Poor Peak Shape in RP-HPLC

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Interactions with Residual Silanols Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate Mobile Phase pH Problem->Cause3 Cause4 Sample Solvent Effects Problem->Cause4 Solution1 Add an Acidic Modifier (e.g., 0.1% TFA, Formic, or Acetic Acid) Cause1->Solution1 Solution2 Reduce Sample Concentration or Injection Volume Cause2->Solution2 Solution3 Adjust pH to Suppress Ionization of Phenolic Hydroxyls Cause3->Solution3 Solution4 Dissolve Sample in Mobile Phase Cause4->Solution4

Caption: Troubleshooting workflow for poor peak shape in RP-HPLC.

  • Causality & Explanation:

    • Secondary Interactions: The phenolic hydroxyl groups of 7,3',4',5'-Tetrahydroxyflavone can interact with residual, uncapped silanol groups on the silica-based C18 stationary phase. This leads to peak tailing. Adding a small amount of acid (like trifluoroacetic acid, formic acid, or acetic acid) to the mobile phase protonates these silanols, minimizing these secondary interactions.[6][7]

    • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting or broadening.

    • Mobile Phase pH: The pKa of the phenolic hydroxyl groups influences the ionization state of the molecule. If the mobile phase pH is close to the pKa, a mixture of ionized and non-ionized forms will exist, resulting in broad or split peaks. Buffering the mobile phase to a pH well below the pKa will ensure the molecule is in a single, non-ionized state.

    • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is low in organic solvent), it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase if possible.

Q5: My recovery of 7,3',4',5'-Tetrahydroxyflavone from the column is low. What are the likely reasons and solutions?

A5: Low recovery can be due to several factors, including irreversible adsorption, degradation, or poor solubility.

  • Irreversible Adsorption: On silica gel, the highly polar nature of the multiple hydroxyl groups can lead to strong, sometimes irreversible, binding.

    • Solution: Consider switching to a less active stationary phase or using reverse-phase chromatography. For silica gel, using a more polar solvent system, such as a gradient of dichloromethane/methanol, can help elute the compound.[6]

  • On-Column Degradation: The large surface area of the chromatographic packing material can catalyze the oxidation of this antioxidant compound, especially if the solvents are not degassed or if the purification runs for an extended period.

    • Solution: Use freshly prepared, high-purity, and degassed mobile phase solvents. Consider adding a small amount of an antioxidant like ascorbic acid to the sample if compatible with your downstream applications.

  • Precipitation on the Column: If the compound is not fully soluble in the mobile phase, it can precipitate at the head of the column.

    • Solution: Ensure the sample is completely dissolved before injection. You may need to adjust the composition of the sample solvent or reduce the sample concentration.

B. Challenges in Recrystallization

Q6: I am struggling to find a suitable solvent system for the recrystallization of 7,3',4',5'-Tetrahydroxyflavone. What is a good strategy to follow?

A6: Finding the right solvent for recrystallization is often a process of trial and error, but a systematic approach can increase the chances of success. The principle is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[14][15]

Systematic Approach to Recrystallization Solvent Selection

Start Start with Small-Scale Solubility Tests Test_Solvents Test a Range of Solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Water) Start->Test_Solvents Soluble_Cold Soluble in Cold Solvent? Test_Solvents->Soluble_Cold Insoluble_Hot Insoluble in Hot Solvent? Soluble_Cold->Insoluble_Hot No Unsuitable Unsuitable Solvent Soluble_Cold->Unsuitable Yes Good_Single_Solvent Good Single Solvent for Recrystallization Insoluble_Hot->Good_Single_Solvent No Insoluble_Hot->Unsuitable Yes Try_Solvent_Pair Try a Solvent Pair (Antisolvent Crystallization) Good_Single_Solvent->Try_Solvent_Pair If no single solvent works Unsuitable->Test_Solvents

Caption: Decision-making flowchart for recrystallization solvent selection.

  • Step-by-Step Protocol for Solvent Screening:

    • Place a small amount of your impure 7,3',4',5'-Tetrahydroxyflavone (a few milligrams) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Good starting solvents include ethanol, methanol, acetone, ethyl acetate, and water, given the compound's known solubilities.[5]

    • If the compound dissolves readily at room temperature, that solvent is unsuitable as a single recrystallization solvent but could be the "good" solvent in a solvent pair.

    • If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a potentially good single solvent. Allow it to cool slowly to see if crystals form.

    • If you cannot find a suitable single solvent, try an antisolvent crystallization method.[15] Dissolve the compound in a "good" solvent (in which it is very soluble, e.g., DMSO or ethanol) and slowly add a miscible "bad" solvent (in which it is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear and allow it to cool slowly.

C. Stability and Purity Assessment

Q7: My purified 7,3',4',5'-Tetrahydroxyflavone appears to be degrading over time, as indicated by a color change or the appearance of new peaks in my HPLC analysis. How can I improve its stability?

A7: The antioxidant nature of 7,3',4',5'-Tetrahydroxyflavone makes it prone to degradation.[1][10][17]

  • Storage Conditions:

    • Temperature: Store the purified compound at low temperatures, such as 2-8°C or -20°C for long-term storage.[1][18]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Light: Protect from light, as flavonoids can be light-sensitive. Use amber vials for storage.

  • In Solution: When in solution, especially at neutral or alkaline pH, degradation can be more rapid. Prepare solutions fresh and use them promptly. If storage in solution is necessary, use a degassed aprotic solvent like DMSO and store at -80°C.[18]

Q8: How can I confidently assess the purity of my final product?

A8: A multi-faceted approach is best for confirming purity and identity.

  • Primary Purity Assessment:

    • HPLC-UV/DAD: This is the standard method. Purity is typically reported as the peak area percentage at a specific wavelength (e.g., 254 nm or 350 nm).[1][19] A diode array detector (DAD) is useful for checking peak purity by comparing spectra across the peak.

  • Confirmation of Identity and Structure:

    • Mass Spectrometry (MS): To confirm the molecular weight.[4][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural impurities.[11]

  • Residual Solvent Analysis:

    • If the material is for biological or pharmaceutical use, analysis for residual solvents (e.g., by gas chromatography) may be necessary.

By systematically addressing these common challenges, researchers can significantly improve the efficiency and success rate of 7,3',4',5'-Tetrahydroxyflavone purification.

III. References

  • Preparative Isolation and Purification of Five Flavonoids from Pogostemon cablin Benth by High-Speed Countercurrent Chromatography and Preparative High-Performance Liquid Chromatography. PMC. [Link]

  • Purification Strategies for Flavones and Related Compounds. Teledyne Labs. [Link]

  • Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate. [Link]

  • A new flavone glycoside, 5-hydroxy 7,3',4',5'-tetra-methoxyflavone 5-O-beta-D-xylopyranosyl-(1-->2)-alpha-L-rhamnopyranoside from Bauhinia variegata Linn. PubMed. [Link]

  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. PMC. [Link]

  • Separation of 4',5,7-trihydroxy-3'-methoxyflavone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Chemical Properties of 5,7,3',4'-tetrahydroxyflavone (CAS 491-70-3). Cheméo. [Link]

  • Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. PMC. [Link]

  • Isolation and Structure Characterization of Flavonoids. IntechOpen. [Link]

  • 7,3',4',5'-Tetrahydroxyflavone. PubChem. [Link]

  • 7,3',4',5'-tetrahydroxyflavone (C15H10O6). PubChemLite. [Link]

  • HPLC-Fingerprints and Antioxidant Constituents of Phyla nodiflora. PMC. [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

  • Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. ResearchGate. [Link]

  • Guide for crystallization. University of Angers. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Analysis of Flavonoids. ResearchGate. [Link]

  • and 4',5,7,8-Tetrahydroxyflavanone (II and III) have been synthesized by the isomerization of 2',3',4,4',6'. J-STAGE. [Link]

  • 5,7,3',4'-tetrahydroxyflavone. NIST WebBook. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 7,3',4',5'-Tetrahydroxyflavone

Welcome to the formulation and pharmacokinetics troubleshooting hub for 7,3',4',5'-Tetrahydroxyflavone (also known as Robinetin). As a polyhydroxyflavone, this compound exhibits potent antioxidant, antiviral, and enzyme-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the formulation and pharmacokinetics troubleshooting hub for 7,3',4',5'-Tetrahydroxyflavone (also known as Robinetin). As a polyhydroxyflavone, this compound exhibits potent antioxidant, antiviral, and enzyme-inhibitory properties[1]. However, translating its high in vitro efficacy into in vivo success is severely bottlenecked by its poor aqueous solubility and extensive presystemic metabolism[1].

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome these pharmacokinetic hurdles. Below, you will find field-proven troubleshooting guides, causal explanations for formulation choices, and self-validating experimental protocols.

FAQ: Mechanistic Hurdles

Q: Why does 7,3',4',5'-Tetrahydroxyflavone exhibit such poor oral bioavailability despite its high permeability in cellular assays?

A: The low systemic bioavailability of 7,3',4',5'-Tetrahydroxyflavone is fundamentally driven by two physicochemical and biological barriers:

  • Crystal Lattice Energy & Solubility: The presence of a pyrogallol group (hydroxyls at the 3', 4', and 5' positions) on the B-ring, combined with the 7-OH on the A-ring, creates a highly stable, planar crystalline lattice. This results in extreme lipophilicity and poor dissolution in gastrointestinal fluids[1].

  • First-Pass Metabolism & Efflux: Upon entering the intestinal enterocyte, the free hydroxyl groups act as prime targets for Phase II conjugating enzymes, specifically UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The resulting hydrophilic conjugates (glucuronides/sulfates) are rapidly pumped back into the intestinal lumen by apical ATP-binding cassette (ABC) efflux transporters, such as Multidrug Resistance-associated Protein 2 (MRP2)[2].

Disposition_Pathway Lumen Intestinal Lumen (Free Flavone) Enterocyte Enterocyte (Intracellular Space) Lumen->Enterocyte Passive Diffusion PhaseII Phase II Metabolism (UGTs & SULTs) Enterocyte->PhaseII Biotransformation Blood Systemic Circulation (Bioavailable Fraction) Enterocyte->Blood Basolateral Transport MRP2 Apical Efflux (MRP2 / BCRP) PhaseII->MRP2 Conjugates (Glucuronides/Sulfates) MRP2->Lumen Efflux

Intestinal disposition pathway of 7,3',4',5'-Tetrahydroxyflavone highlighting Phase II metabolism.

Troubleshooting Guide 1: Lipid-Based Nanocarriers (SEDDS/SMEDDS)

Q: How can I formulate 7,3',4',5'-Tetrahydroxyflavone to bypass solubility limits and enhance lymphatic transport?

A: We strongly recommend utilizing Self-Microemulsifying Drug Delivery Systems (SMEDDS) . SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (droplet size <100 nm) upon contact with gastrointestinal fluids[3].

The Causality: The lipid phase maintains the flavone in a solubilized state, bypassing the dissolution rate-limiting step. Concurrently, carefully selected surfactants (e.g., Tween 80, TPGS) transiently open intestinal tight junctions for paracellular transport and sterically inhibit apical efflux transporters (like P-gp and MRP2), thereby increasing the intracellular concentration of the active aglycone[4],[5].

Quantitative Data: Bioavailability Enhancement via SMEDDS

Because direct in vivo pharmacokinetic data for 7,3',4',5'-Tetrahydroxyflavone SMEDDS is still emerging, we rely on structurally analogous polyhydroxyflavones as predictive proxies[3],[4],[5]:

Flavonoid AnalogFormulation StrategyKey ExcipientsBioavailability Enhancement (Fold Increase)
Astilbin SMEDDSEthyl oleate, Tween 80, PEG 4005.59-fold[4]
Quercetin SMEDDS (TPGS-QS)TPGS, Quillaja Saponin~5.00-fold[5]
Dihydromyricetin SMEDDSMCT, Tween 80, PEG 2002.34-fold[3]
Zingerone SMEDDSEthyl oleate, Tween 80, PEG 4007.63-fold[3]
Protocol: Step-by-Step SMEDDS Preparation and Optimization
  • Excipient Screening: Determine the equilibrium solubility of 7,3',4',5'-Tetrahydroxyflavone in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., PEG 400). Rationale: High drug loading in the lipid phase prevents precipitation upon aqueous dilution.

  • Phase Diagram Construction: Use the water titration method to construct pseudo-ternary phase diagrams. Rationale: This identifies the specific excipient ratios where interfacial tension approaches zero, ensuring spontaneous microemulsification.

  • Formulation & Drug Loading: Mix the optimized ratio of oil, surfactant, and co-surfactant. Add the flavone (e.g., 50 mg/g of lipid mixture) and vortex at 40°C until completely dissolved.

  • In Vitro Characterization: Disperse 1 mL of the SMEDDS in 100 mL of simulated gastric fluid (SGF) at 37°C under gentle agitation. Measure droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Validation: Ensure the PDI is <0.3 and the droplet size remains stable (<100 nm) for at least 4 hours to confirm the system will not break in the GI tract.

SMEDDS_Workflow Step1 1. Excipient Screening (Solubility in Oils/Surfactants) Step2 2. Pseudo-Ternary Phase Diagram (Identify Microemulsion Region) Step1->Step2 Select optimal vehicles Step3 3. Formulation & Drug Loading (7,3',4',5'-Tetrahydroxyflavone) Step2->Step3 Determine ratios Step4 4. In Vitro Characterization (Droplet Size, Zeta Potential, PDI) Step3->Step4 Emulsification test Step5 5. In Vivo Pharmacokinetics (Bioavailability Assessment) Step4->Step5 Lead candidate selection

Workflow for the formulation and validation of a SMEDDS delivery platform.

Troubleshooting Guide 2: Co-administration with Bioenhancers

Q: My unformulated 7,3',4',5'-Tetrahydroxyflavone is rapidly cleared. How can I inhibit its presystemic metabolism without altering the formulation?

A: Co-administer the flavone with a pharmacokinetic bioenhancer (e.g., Piperine or Quercetin).

The Causality: Compounds like Piperine act as potent, competitive inhibitors of Phase II enzymes (UGTs) and efflux transporters (MRP2/P-gp). By inhibiting intestinal UGTs, the bioenhancer prevents the biotransformation of 7,3',4',5'-Tetrahydroxyflavone into hydrophilic glucuronides. Concurrently, inhibiting MRP2 prevents the apical efflux of any formed conjugates or intact aglycone back into the intestinal lumen. This dual-inhibition strategy saturates the clearance pathways, maximizing the basolateral absorption of the active aglycone into the systemic circulation[2].

Protocol: In Vivo Pharmacokinetic Bioenhancement Study
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to the experiment, allowing free access to water. Rationale: Fasting eliminates food-matrix interactions that can unpredictably bind polyhydroxyflavones.

  • Dosing Regimen: Divide rats into two groups. Group A receives an oral 7,3',4',5'-Tetrahydroxyflavone suspension (e.g., 50 mg/kg). Group B receives a pre-dose of Piperine (20 mg/kg) exactly 30 minutes prior to the flavone dose. Rationale: The 30-minute pre-dose ensures peak tissue distribution of the bioenhancer and pre-inhibition of UGTs before the flavone arrives.

  • Serial Blood Sampling: Collect blood samples (~0.3 mL) from the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes.

  • Plasma Extraction: Centrifuge blood at 4000 rpm for 10 min to separate plasma. Extract the flavone using liquid-liquid extraction (e.g., with ethyl acetate). Rationale: Liquid-liquid extraction selectively partitions the lipophilic aglycone away from plasma proteins and hydrophilic conjugates, ensuring a clean baseline.

  • LC-MS/MS Analysis: Quantify the plasma concentration of the intact aglycone using a validated LC-MS/MS method. Calculate PK parameters (

    
    , 
    
    
    
    ,
    
    
    ) to determine the relative bioavailability.

PK_Workflow Animal 1. Animal Preparation (Fasted SD Rats) Dosing 2. Dosing Regimen Group A: Flavone Only Group B: Bioenhancer + Flavone Animal->Dosing Sampling 3. Serial Blood Sampling (0.25 to 24 hours) Dosing->Sampling Time-course Extraction 4. Plasma Extraction (Liquid-Liquid Partitioning) Sampling->Extraction Centrifugation Analysis 5. LC-MS/MS Analysis (Quantify Aglycone AUC & Cmax) Extraction->Analysis Supernatant

Experimental workflow for validating pharmacokinetic bioenhancers in vivo.

References

  • Title: A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters Source: MDPI / NIH URL: [Link]

  • Title: Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways Source: NIH / PMC URL: [Link]

  • Title: An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems Source: Taylor & Francis URL: [Link]

  • Title: Optimized self-microemulsifying drug delivery systems (SMEDDS) for enhanced oral bioavailability of astilbin Source: IMR Press URL: [Link]

  • Title: A modified self-micro emulsifying system improves quercetin bioavailability Source: Sciforum URL: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating 7,3',4',5'-Tetrahydroxyflavone (Luteolin) Interference in Biochemical Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,3',4',5'-tetrahydroxyflavone, commonly known as luteolin. This guide is designed to provide expert ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,3',4',5'-tetrahydroxyflavone, commonly known as luteolin. This guide is designed to provide expert advice and practical solutions for identifying and mitigating the interference potential of this flavonoid in your biochemical and cell-based assays. As a known Pan-Assay Interference Compound (PAINS), luteolin's unique chemical properties can lead to misleading results if not properly addressed.[1] This resource offers in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is 7,3',4',5'-tetrahydroxyflavone (luteolin) and why is it a concern in biochemical assays?

A1: 7,3',4',5'-tetrahydroxyflavone, or luteolin, is a naturally occurring flavonoid found in many plants, fruits, and vegetables.[2] It is widely studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[2][3] However, its chemical structure, which includes multiple hydroxyl groups and a catechol moiety in the B-ring, makes it prone to non-specific interactions and chemical reactions within assay systems.[4][5] These characteristics classify it as a Pan-Assay Interference Compound (PAINS), a term for molecules that frequently generate false-positive results in high-throughput screening and other biochemical assays.[1]

Q2: What are the primary mechanisms by which luteolin interferes with assays?

A2: Luteolin can interfere with biochemical assays through several mechanisms:

  • Redox Activity: The catechol group in luteolin's structure allows it to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) or direct reduction of assay components.[6][7] This can interfere with assays that rely on redox-sensitive reporters, such as those using resazurin or tetrazolium salts (e.g., MTT, MTS).[8][9]

  • Metal Chelation: The hydroxyl and keto groups on the flavone backbone can chelate metal ions, such as Fe²⁺, Fe³⁺, and Zn²⁺.[5][10][11] This can inhibit the activity of metalloenzymes or interfere with assays where metal ions are critical for the reaction or signal generation.[10]

  • Non-specific Protein Interaction: Luteolin can bind non-specifically to proteins, including enzymes and antibodies, through hydrogen bonding and hydrophobic interactions.[7] This can lead to enzyme inhibition or aggregation, which may be misinterpreted as a specific biological effect.

  • Optical Interference: As a colored compound, luteolin can absorb light in the visible spectrum. It also possesses intrinsic fluorescence, which can interfere with absorbance-based and fluorescence-based assays, respectively.[12][13][14]

Q3: At what concentrations is interference from luteolin typically observed?

A3: The concentration at which luteolin interferes with an assay is highly dependent on the specific assay system and its components. However, significant interference has been reported in the low micromolar range. For example, in various cancer cell lines, luteolin has demonstrated IC50 values for cell proliferation inhibition ranging from approximately 3 µM to over 60 µM.[12][15][16][17] It is crucial to determine the potential for interference at the concentrations being used in your specific experiments.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, MTS).

Possible Cause: Direct reduction of the tetrazolium dye by luteolin, independent of cellular metabolic activity. Flavonoids like luteolin have been shown to reduce MTT in the absence of living cells, which can lead to an overestimation of cell viability or a misinterpretation of cytotoxic effects.[8][9]

Troubleshooting Steps:

  • Run a Compound-Only Control:

    • What to do: Prepare wells containing your assay medium and the same concentrations of luteolin used in your experiment, but without any cells.

    • Why: This will quantify the direct reduction of the tetrazolium dye by luteolin itself. The absorbance reading from these wells represents the background signal that needs to be subtracted from your experimental readings.

  • Use an Orthogonal Assay:

    • What to do: Confirm your cell viability results using a method with a different detection principle that is less susceptible to redox interference. Examples include:

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a direct indicator of metabolically active cells.

      • Real-Time Cell Analysis (RTCA): Measures changes in impedance as cells adhere and proliferate on electrodes.

      • Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.

    • Why: Agreement between orthogonal assays provides strong evidence that the observed effect is biological and not an artifact of assay interference.[18]

  • Adjust Incubation Times:

    • What to do: If possible, minimize the incubation time of luteolin with the assay reagents.

    • Why: Longer incubation times can increase the likelihood of non-specific chemical reactions occurring.

Problem 2: Unexpected inhibition in an enzyme-linked immunosorbent assay (ELISA) or other antibody-based assays.

Possible Cause: Non-specific binding of luteolin to the primary or secondary antibodies, or to the enzyme conjugate (e.g., Horseradish Peroxidase - HRP). Luteolin can also interfere with peroxidase activity.[7][13]

Troubleshooting Steps:

  • Perform a "No-Analyte" Control:

    • What to do: Run control wells that include all assay components (antibodies, enzyme conjugate, substrate) and luteolin, but omit the target analyte.

    • Why: If you observe a signal change in these wells, it indicates that luteolin is interfering with the assay components directly.

  • Assess Direct Enzyme Inhibition:

    • What to do: In a separate experiment, incubate the enzyme conjugate (e.g., HRP) with its substrate in the presence and absence of luteolin.

    • Why: This will determine if luteolin is directly inhibiting the enzyme used for detection. Flavonoids are known inhibitors of peroxidase activity.[13]

  • Consider an Alternative Detection System:

    • What to do: If HRP-based detection is problematic, consider using an ELISA system with a different enzyme, such as alkaline phosphatase, or a non-enzymatic detection method.

    • Why: Changing the detection chemistry can eliminate the source of interference.

Problem 3: High background signal or quenching in a fluorescence-based assay.

Possible Cause: Luteolin possesses intrinsic fluorescence and can also absorb light, potentially leading to fluorescence quenching.[13][14]

Troubleshooting Steps:

  • Measure the Fluorescence Spectrum of Luteolin:

    • What to do: Using a fluorometer, measure the excitation and emission spectra of luteolin at the concentrations used in your assay.

    • Why: This will determine if there is a spectral overlap with your fluorescent probe, which could cause direct interference.

  • Run a "Compound Plus Probe" Control:

    • What to do: Prepare control samples containing your fluorescent probe and luteolin in the assay buffer, without the biological target (e.g., enzyme, cells).

    • Why: This will reveal if luteolin is quenching the fluorescence of your probe or contributing to the background fluorescence.

  • Utilize a Red-Shifted Fluorescent Probe:

    • What to do: If spectral overlap is an issue, switch to a fluorescent probe with excitation and emission wavelengths further into the red region of the spectrum.

    • Why: Many interfering compounds, including luteolin, tend to have fluorescence in the blue-green region. Moving to red-shifted probes can often mitigate this interference.

Experimental Protocols

Protocol 1: Acetone Precipitation to Remove Luteolin from Protein Samples

This protocol is useful for removing interfering compounds like luteolin from protein samples prior to assays such as the BCA or Lowry protein assays, or before running samples on a gel.[19][20]

Materials:

  • Protein sample containing luteolin

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes compatible with acetone

  • Microcentrifuge capable of ≥13,000 x g

  • Appropriate buffer for resuspending the protein pellet

Procedure:

  • Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.

  • Add four times the sample volume of ice-cold (-20°C) acetone to the tube.

  • Vortex the tube thoroughly to ensure complete mixing.

  • Incubate the mixture for at least 60 minutes at -20°C to allow for protein precipitation. For very dilute samples, an overnight incubation may be beneficial.

  • Centrifuge the tube for 10 minutes at 13,000-15,000 x g at 4°C.

  • Carefully decant and discard the supernatant, which contains the acetone-soluble luteolin. Be cautious not to disturb the protein pellet at the bottom of the tube.

  • Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.

  • Resuspend the protein pellet in a suitable buffer for your downstream application by vortexing or pipetting up and down.

Protocol 2: Validating Hits from a Screen Containing Luteolin

This workflow outlines the steps to take when a potential "hit" is identified in the presence of luteolin or a similar flavonoid.

Workflow:

Hit_Validation_Workflow A Initial Hit Identified B Run Compound-Only Control A->B C Assess Assay Interference B->C D Interference Observed? C->D Analyze Data E YES D->E F NO D->F G Implement Mitigation Strategy (e.g., Protein Precipitation, Change Assay) E->G If interference is significant K False Positive (Deprioritize) E->K If mitigation is unsuccessful I Confirm with Orthogonal Assay F->I If no significant interference H Re-test in Primary Assay G->H H->I J Validate with Secondary Assays (e.g., Biophysical Methods) I->J L Validated Hit J->L

Caption: Hit validation workflow for compounds like luteolin.

Data Presentation

Table 1: Reported IC50 Values of Luteolin in Various Cancer Cell Lines

This table provides a reference for the concentrations at which luteolin has been observed to have biological effects, which can also be in the range where assay interference is more likely.

Cell LineCancer TypeAssayIC50 (µM)Reference
GLC4Lung CancerMTT40.9[12]
COLO 320Colon CancerMTT32.5[12]
HL60LeukemiaProliferation12.5 - 15[12]
A431Squamous Cell CarcinomaProliferation19[12]
Lung CarcinomaLung CancerProliferation12[12]
HT-29Colon CancerProliferation~40 (for 38% CDK2 activity decrease)[12]
Prostate CancerProstate CancerProliferation~10-40[12]
A549Non-small-cell lungCCK824.53 - 41.59 (time-dependent)[16]
H460Non-small-cell lungCCK818.93 - 48.47 (time-dependent)[16]
Ca SkiCervical Epidermoid CarcinomaMTT<100 (dose and time-dependent)[3]
MDA-MB-231Triple-negative breast cancerMTS~20-40[6]

Visualizing Interference Mechanisms

The following diagram illustrates the primary mechanisms through which 7,3',4',5'-tetrahydroxyflavone can interfere with biochemical assays.

Luteolin_Interference_Mechanisms cluster_luteolin 7,3',4',5'-Tetrahydroxyflavone (Luteolin) cluster_mechanisms Interference Mechanisms cluster_assays Affected Assays Luteolin Redox Redox Cycling Redox_Assays MTT, MTS, Resazurin Assays Redox->Redox_Assays Chelation Metal Chelation Metallo_Assays Metalloenzyme Assays Chelation->Metallo_Assays Binding Non-specific Binding Protein_Assays ELISA, Protein Quantification Binding->Protein_Assays Optical Optical Interference Fluorescence_Assays Fluorescence/Absorbance Assays Optical->Fluorescence_Assays

Sources

Optimization

Technical Support Center: Optimizing Oxidative Cyclization of Chalcones to Flavones

Welcome to the technical support center for the synthesis of flavones via oxidative cyclization of 2'-hydroxychalcones. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of flavones via oxidative cyclization of 2'-hydroxychalcones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial transformation. Our goal is to empower you with the knowledge to not only execute these reactions successfully but also to understand the underlying chemical principles that govern them.

Foundational Concepts: The Chemistry of Flavone Synthesis

The oxidative cyclization of a 2'-hydroxychalcone is a cornerstone method for synthesizing flavones, a class of compounds with significant biological and medicinal properties.[1][2] The reaction proceeds in two conceptual steps: an initial intramolecular cyclization of the 2'-hydroxychalcone to a flavanone intermediate, followed by an in-situ oxidation to yield the final flavone product.[3]

The success of this transformation is highly dependent on a careful interplay of the substrate, oxidizing agent, catalyst, and reaction conditions. A thorough understanding of these factors is paramount for optimizing yields and minimizing the formation of undesired side products.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the synthesis of flavones from chalcones.

Q1: What are the most common methods for the oxidative cyclization of 2'-hydroxychalcones to flavones?

The most prevalent and robust method is the use of iodine (I₂) in dimethyl sulfoxide (DMSO).[4][5] In this system, DMSO acts as both the solvent and the oxidant, while iodine serves as the catalyst.[6] This method is widely adopted due to its reliability and the use of inexpensive reagents.[7]

Other notable methods include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and often improves yields.[2][8]

  • Other oxidizing systems: Reagents like selenium dioxide (SeO₂), copper salts (e.g., CuBr₂), and iron salts (e.g., FeCl₃) have also been employed.[3][9][10]

Q2: My reaction is not proceeding to completion and I only see the starting chalcone on my TLC. What could be the issue?

This is a common problem that can often be traced back to a few key factors:

  • Purity of the Starting Material: The 2'-hydroxychalcone precursor must be of high purity. Impurities from the initial Claisen-Schmidt condensation can inhibit the cyclization. It is highly recommended to purify the chalcone by recrystallization or column chromatography before proceeding.[3]

  • Catalyst/Reagent Quality: The effectiveness of the catalyst and oxidizing agent is critical. Ensure that you are using fresh or properly stored reagents, as oxidizing agents can degrade over time.[3]

  • Reaction Temperature: Some cyclizations require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the progress by TLC is advisable.[11]

Q3: I am observing multiple spots on my TLC, indicating the formation of side products. What are these and how can I avoid them?

Depending on the reaction conditions and the substrate, several side products can form simultaneously with the desired flavone.[1][12] These include:

  • Flavanones: These are the non-oxidized cyclized intermediates.[1][3] If flavanone is the major product, it suggests that the oxidation step is inefficient. You may consider a two-step approach where the flavanone is first isolated and then subjected to a separate, optimized oxidation step.[3]

  • Aurones: The formation of aurones is a competing reaction pathway, particularly with certain transition metal salts like Hg(OAc)₂ or CuBr₂.[3][9]

  • Flavonols (3-hydroxyflavones): The use of peroxide-based oxidants like H₂O₂ can lead to the formation of flavonols.[3]

To minimize side products, careful selection of the oxidant and reaction conditions is crucial. The I₂/DMSO system generally favors the formation of flavones.[3]

Q4: How do the electronic properties of my chalcone affect the reaction?

The electronic nature of the substituents on the chalcone rings can significantly influence the reaction's success.[3]

  • Electron-Withdrawing Groups (EWGs): Chalcones bearing strong EWGs (e.g., -NO₂) can be less reactive and may require more forcing conditions or result in lower yields.[3][7]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups can increase the electron density of the double bond, making it more nucleophilic and potentially more reactive.[7]

  • Free Hydroxyl Groups: Unprotected hydroxyl groups on the aromatic rings can interfere with the classic I₂/DMSO reaction.[3] It is often necessary to protect these groups before attempting the cyclization.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the oxidative cyclization of chalcones.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Impure starting chalcone.[3]2. Inactive catalyst or degraded oxidizing agent.[3]3. Insufficient reaction temperature.[11]4. Unsuitable solvent.1. Purify the chalcone by recrystallization or column chromatography. Confirm purity using NMR or melting point analysis.[3]2. Use fresh, high-purity iodine and anhydrous DMSO.3. Gradually increase the reaction temperature and monitor by TLC.4. While DMSO is standard, other high-boiling polar aprotic solvents could be trialed for specific substrates.
Reaction Stalled (Incomplete Conversion) 1. Catalyst deactivation.2. Poor solubility of the starting material.3. Insufficient reaction time.1. Ensure all glassware is clean and dry. Impurities can poison the catalyst.2. If the chalcone is not fully dissolved, consider using a co-solvent or increasing the reaction temperature modestly.[13]3. Continue to monitor the reaction by TLC until the starting material is consumed. Some reactions may require longer heating times.[13]
Formation of Flavanone as Major Product Inefficient oxidation of the flavanone intermediate.[3]1. Increase the amount of the oxidizing agent (e.g., iodine).2. Increase the reaction temperature or time to promote oxidation.3. Consider a two-step synthesis: isolate the flavanone and then perform a separate oxidation step under optimized conditions.[3]
Formation of Aurone Side Products Use of specific transition metal catalysts (e.g., Hg(OAc)₂, CuBr₂).[3][9]Switch to an I₂/DMSO system, which generally provides better selectivity for flavones.[3]
Formation of Flavonol (3-hydroxyflavone) Side Products Use of peroxide-based oxidants (e.g., H₂O₂).[3]Avoid peroxide-based oxidants if the flavone is the desired product. Use the I₂/DMSO method.
Difficulty in Product Isolation/Purification 1. Formation of a complex mixture of products.2. Product is highly soluble in the workup solvent.1. Optimize the reaction conditions to improve selectivity. Column chromatography on silica gel is often necessary for purification.[13]2. During aqueous workup, ensure the product has fully precipitated before filtration. Cooling the mixture on ice can aid precipitation. If the product remains in the aqueous phase, extraction with an appropriate organic solvent (e.g., ethyl acetate) will be necessary.

Experimental Protocols

Protocol 1: Classic I₂/DMSO-Mediated Oxidative Cyclization

This is a widely used and reliable method for the synthesis of flavones from 2'-hydroxychalcones.[3]

Materials:

  • 2'-Hydroxychalcone (1.0 mmol)

  • Iodine (I₂) (1.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • 20% Sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-hydroxychalcone (1.0 mmol) and iodine (1.0 mmol) in DMSO (5 mL).[3]

  • Heat the reaction mixture to 120-140 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Once the starting material has been consumed (typically 2-4 hours), cool the reaction mixture to room temperature.[3]

  • Pour the cooled mixture into a beaker containing ice-cold water. A solid precipitate should form.[3]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[3]

  • Wash the precipitate thoroughly with a 20% sodium thiosulfate solution to remove any excess iodine, followed by a final wash with cold water.[3]

  • Dry the solid product.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[3]

Protocol 2: Microwave-Assisted Synthesis using Catalytic Iodine in DMSO

This method offers a significant reduction in reaction time compared to conventional heating.[2]

Materials:

  • 2'-Hydroxychalcone (1.0 mmol)

  • Iodine (I₂) (catalytic amount, e.g., 0.2 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Deionized water

Procedure:

  • In a microwave-safe vessel, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (2 mL).[2]

  • Add a catalytic amount of iodine (0.2 eq).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 2-3 minutes at a power level sufficient to maintain a steady temperature (e.g., 900 W).[2]

  • After irradiation, allow the vessel to cool to room temperature.[2]

  • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.[2]

  • Wash the solid with water and dry.

  • Purify the crude product by recrystallization or column chromatography.[2]

Visualizing the Process

To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the key concepts.

Reaction_Mechanism Chalcone 2'-Hydroxychalcone Flavanone Flavanone Intermediate Chalcone->Flavanone Intramolecular Cyclization Flavone Flavone Product Flavanone->Flavone Oxidation (e.g., I2/DMSO)

Caption: General reaction pathway for flavone synthesis.

Troubleshooting_Workflow Start Low Flavone Yield CheckPurity Check Chalcone Purity Start->CheckPurity CheckReagents Verify Reagent Quality (I2, DMSO) Start->CheckReagents OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp AnalyzeByproducts Analyze Byproducts (TLC, NMR) Start->AnalyzeByproducts PurifyChalcone Purify Chalcone CheckPurity->PurifyChalcone UseFreshReagents Use Fresh Reagents CheckReagents->UseFreshReagents IncreaseTemp Gradually Increase Temp OptimizeTemp->IncreaseTemp AdjustConditions Adjust Conditions to Minimize Byproducts AnalyzeByproducts->AdjustConditions Success Improved Yield PurifyChalcone->Success UseFreshReagents->Success IncreaseTemp->Success AdjustConditions->Success

Caption: A logical workflow for troubleshooting low yields.

Concluding Remarks

The oxidative cyclization of 2'-hydroxychalcones is a versatile and powerful tool in the synthesis of flavones. While challenges can arise, a systematic and informed approach to optimization and troubleshooting will invariably lead to successful outcomes. This guide provides a foundation for that approach, and we encourage you to delve into the cited literature for a deeper understanding of this fascinating area of organic chemistry.

References

  • Troubleshooting low yields in the oxidative cyclization of chalcones - Benchchem.
  • Flavones and Related Compounds: Synthesis and Biological Activity - PMC.
  • Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis - Benchchem.
  • Troubleshooting low yields in flavone synthesis from chalcone dibromide - Benchchem.
  • Flavones and Related Compounds: Synthesis and Biological Activity[v1] - Preprints.org.
  • Dimethylsulfoxide—Iodine Catalyzed Deprotection of 2′-Allyloxychalcones: Synthesis of Flavones. | Request PDF - ResearchGate.
  • Technical Support Center: Optimizing Chalcone Cyclization - Benchchem.
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones - ResearchGate.
  • ' Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid.
  • Mechanism of the oxidative cyclization of o-hydroxychalcones with... - ResearchGate.
  • Electrochemical cyclization of chalcones for synthesis of flavones - Chula Digital Collections.
  • (PDF) A case study of the iodine‐mediated cyclization of C2′‐OH‐ and C2‐OH‐chalcones toward the synthesis of flavones: Reinvestigation of the mechanisms - ResearchGate.
  • Novel Methodology and Process Optimization for the Synthesis of Flavones - Research and Reviews.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - RSC Publishing.
  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC.
  • Hypoiodite-catalysed oxidative cyclisation of Michael adducts of chalcones with 1,3-dicarbonyl compounds: a facile and versatile approach to substituted furans and cyclopropanes - Chemical Communications (RSC Publishing).
  • Oxidative Cyclization of Chalcones in the Presence of Sulfamic Acid as Catalyst. Synthesis, Biological Activity, and Thermal Properties of 1,3,5-Trisubstituted Pyrazoles | Request PDF - ResearchGate.
  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation for Flavone Precursor Synthesis

Welcome to the Technical Support Center for flavonoid synthesis. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers and drug development professionals synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavonoid synthesis. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers and drug development professionals synthesizing flavone precursors (such as 2'-hydroxychalcones and deoxybenzoins) via Friedel-Crafts acylation.

Mechanistic Pathway & Logical Workflow

To troubleshoot effectively, one must understand the underlying chemical causality. The synthesis of 2'-hydroxychalcones typically involves the condensation of phenols with acyl chlorides (e.g., (E)-3-phenylprop-2-enoyl chloride) catalyzed by a Lewis acid[1][2]. Because phenols possess highly nucleophilic hydroxyl groups, the reaction often forms an O-acylated kinetic product first, which must then be driven to the C-acylated thermodynamic product.

FC_Pathway Phenol Phenol Derivative (e.g., Resorcinol) Complex Electrophilic Acylium Ion Complex Phenol->Complex AcylChloride Acyl Chloride (e.g., Cinnamoyl Chloride) AcylChloride->Complex LewisAcid Lewis Acid Catalyst (e.g., AlCl3, FeCl3) LewisAcid->Complex Activates OAcyl O-Acylated Intermediate (Kinetic Product) Complex->OAcyl Fast (Kinetic) CAcyl C-Acylated Precursor (2'-Hydroxychalcone) Complex->CAcyl Direct C-Attack OAcyl->CAcyl Fries Rearrangement (Thermodynamic, Heat) Flavone Flavone (via Oxidative Cyclization) CAcyl->Flavone I2/DMSO or NH4I

Mechanistic workflow of Friedel-Crafts acylation and Fries rearrangement to flavones.

Troubleshooting Guide (FAQs)

Q1: My reaction yields predominantly O-acylated esters instead of the desired C-acylated 2'-hydroxychalcones. How do I correct this regioselectivity? Root Cause & Causality: Phenolic hydroxyl groups are highly nucleophilic, leading to rapid, kinetically favored O-acylation. The desired C-acylation (at the ortho or para position) is thermodynamically favored but requires overcoming a higher activation energy barrier. Solution: You must induce a Fries rearrangement to convert the O-acylated intermediate into the C-acylated product[3].

  • Actionable Step: Increase the reaction temperature (e.g., 140°C–160°C) and ensure an excess of a strong Lewis acid (like AlCl₃ or BF₃·OEt₂) is present to coordinate with the ester oxygen and facilitate the intramolecular migration of the acyl group to the ortho position[3].

Q2: I am working with sterically demanding or highly functionalized (e.g., prenylated) phenols, and traditional Lewis acids (AlCl₃) cause severe degradation. What are the alternatives? Root Cause & Causality: Harsh Lewis acids like AlCl₃ can cleave sensitive ether linkages, induce unwanted polymerization, or strip prenyl groups due to their strong oxophilicity and high acidity[4]. Solution: Transition to milder catalytic systems or alternative synthetic pathways.

  • Actionable Step 1 (Green Catalysis): Substitute AlCl₃ with 5 mol% Iron(III) chloride (FeCl₃) in propylene carbonate. This environmentally friendly solvent maintains high reaction efficiency without the destructive harshness of traditional chlorinated solvent/AlCl₃ systems[5].

  • Actionable Step 2 (Biocatalysis): For highly sensitive substrates, consider using engineered acyltransferases (e.g., variant F148V), which can accommodate sterically demanding acyl donors and perform Friedel-Crafts acylation under exceptionally mild, aqueous conditions[6].

  • Actionable Step 3 (Alternative Reaction): Utilize the Houben-Hoesch reaction (using nitriles and HCl/ZnCl₂) or the Sugasawa reaction as a milder alternative to Friedel-Crafts acylation for polyhydroxy phenols[7].

Q3: The reaction stalls at 50% conversion, and adding more acyl chloride doesn't help. Why? Root Cause & Causality: Product inhibition. The newly formed aromatic ketone (the flavone precursor) is highly electron-withdrawing and contains basic oxygen atoms that strongly coordinate with the Lewis acid catalyst. This essentially "traps" the catalyst, removing it from the catalytic cycle[5]. Solution:

  • Actionable Step: In traditional setups, use at least a stoichiometric amount (often 1.1 to 1.5 equivalents) of the Lewis acid relative to the acylating agent. Alternatively, switch to a catalytic system specifically designed to resist product inhibition, such as cerium-modified nanocrystalline zeolite ZSM-5[5].

Standard Operating Protocols (SOPs)

To ensure self-validating and highly reproducible results, follow these optimized protocols.

Protocol A: Microwave-Assisted Synthesis of 2'-Hydroxychalcones

Microwave irradiation significantly improves the efficiency of the Friedel-Crafts condensation, increasing yields while drastically reducing reaction times[1][2].

  • Preparation: In a microwave-safe quartz vessel, combine the phenolic substrate (1.0 mmol) and (E)-3-phenylprop-2-enoyl chloride (1.1 mmol).

  • Catalyst Addition: Add anhydrous AlCl₃ (1.5 mmol) inside a nitrogen-filled glovebox to prevent catalyst deactivation by atmospheric moisture.

  • Solvent: Add 2.0 mL of anhydrous dichloromethane (DCM) or a greener alternative like propylene carbonate[5].

  • Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 150 W, 80°C) for 10–15 minutes. (Self-Validation Check: Monitor the pressure curve on the microwave synthesizer; a stable pressure indicates a controlled reaction without excessive HCl gas buildup).

  • Quenching: Carefully pour the mixture over crushed ice containing 1 M HCl (10 mL) to break the aluminum-ketone complex.

  • Extraction & Purification: Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: Solvent-Free Mechanochemical Acylation

This protocol avoids corrosive reagents and toxic solvents, aligning with sustainable synthetic strategies[5].

  • Milling Setup: Place the phenolic compound (1.0 mmol), the acylating agent (anhydride or acyl chloride, 1.2 mmol), and the solid catalyst (e.g., KSF clay or Synclyst 13) into a zirconium oxide milling jar[5].

  • Grinding: Add two 10 mm zirconium oxide balls. Seal the jar and mill at 30 Hz for 45–60 minutes.

  • Extraction: Open the jar, extract the solid mixture with ethyl acetate, filter to recover the solid catalyst, and concentrate the filtrate under reduced pressure to obtain the crude precursor.

Quantitative Data: Catalyst Benchmarking

The following table summarizes the efficiency of various catalytic systems for the Friedel-Crafts acylation of phenols based on recent literature[1][5][6].

Catalytic SystemSolventTemp (°C)TimeAvg. Yield (%)Key Advantage / Limitation
AlCl₃ (1.5 eq) DCM0 to 254–12 h75–85High yield / Harsh, stoichiometric waste
AlCl₃ (Microwave) DCM8015 min85–95Very fast, high yield / Requires MW reactor
FeCl₃ (5 mol%) Propylene Carbonate80–1002–6 h80–90Green solvent, catalytic / Moderate heating needed
Zeolite ZSM-5 (Ce-mod) Solvent-free1203–5 h70–80Reusable solid catalyst / Lower yield for bulky substrates
Acyltransferase (F148V) Aqueous Buffer3024 h>95Extremely mild, high conversion / Limited substrate scope

Advanced Diagnostics: Process Optimization Workflow

When scaling up or optimizing new substrates, utilize the following diagnostic tree to rapidly identify and resolve yield bottlenecks.

Troubleshooting_Tree Start Issue: Low Yield of C-Acylated Precursor CheckLCMS Run LC-MS Analysis Start->CheckLCMS IsOAcyl Is the major product the O-acylated ester? CheckLCMS->IsOAcyl IsDegrad Are there multiple degradation peaks? CheckLCMS->IsDegrad IsUnreact Is starting material mostly unreacted? CheckLCMS->IsUnreact FixOAcyl Increase Temp & Lewis Acid (Force Fries Rearrangement) IsOAcyl->FixOAcyl Yes FixDegrad Switch to Mild Catalyst (FeCl3 or Biocatalysis) IsDegrad->FixDegrad Yes FixUnreact Check Catalyst Moisture or Increase Equivalents IsUnreact->FixUnreact Yes

Diagnostic decision tree for optimizing Friedel-Crafts acylation yields.

FAQs on Scale-up and Downstream Processing

Q: How does the choice of acylating agent affect the downstream cyclization to flavones? A: The use of (E)-3-phenylprop-2-enoyl chlorides directly yields 2'-hydroxychalcones, which can be oxidatively cyclized to flavones using I₂/DMSO or NH₄I-mediated systems[1]. If phenylacetic acids or acyl chlorides are used, the resulting deoxybenzoins require an additional carbon unit (via formylation) to achieve the C6-C3-C6 skeleton before cyclization[4].

Q: Can I recover and reuse the Lewis acid catalyst? A: Traditional homogeneous Lewis acids like AlCl₃ cannot be recovered, as they are destroyed during the aqueous quench. For scale-up, it is highly recommended to transition to heterogeneous catalysts, such as cerium-modified nanocrystalline zeolite ZSM-5 or KSF clays, which can be recovered via simple centrifugation or filtration and recycled multiple times without significant loss of activity[5].

References

1.2. Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. IRE Journals. 1 1.4. Total synthesis of isoflavonoids. Natural Product Reports (RSC Publishing). 4 1.5. Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC - NIH. 2 1.7. Quinacetophenone: A simple precursor to privileged organic motifs. Arabian Journal of Chemistry. 3 1.8. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. ResearchGate. 5 1.9. Rational Engineered C-Acyltransferase Transforms Sterically Demanding Acyl Donors. PMC - NIH. 6 1.13. Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. EurekaSelect. 7

Sources

Reference Data & Comparative Studies

Validation

7,3',4',5'-Tetrahydroxyflavone vs luteolin: a comparison of biological activities

An in-depth comparative analysis of 7,3',4',5'-Tetrahydroxyflavone and Luteolin (5,7,3',4'-Tetrahydroxyflavone) reveals how subtle variations in flavonoid hydroxylation patterns drastically alter their biological targets...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 7,3',4',5'-Tetrahydroxyflavone and Luteolin (5,7,3',4'-Tetrahydroxyflavone) reveals how subtle variations in flavonoid hydroxylation patterns drastically alter their biological targets, pharmacological efficacy, and behavior in vitro.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind their distinct biological activities. By examining the structural determinants—specifically the presence of a pyrogallol-type B-ring versus an A-ring 5-hydroxyl group—we can understand why these two molecules require entirely different experimental workflows for validation.

Structural Determinants & Causality

While both compounds are tetrahydroxyflavones, their hydroxyl group placements dictate their unique mechanisms of action:

  • 7,3',4',5'-Tetrahydroxyflavone (B-Ring Pyrogallol Motif): This molecule lacks the 5-OH on the A-ring but possesses three adjacent hydroxyl groups (3', 4', 5') on the B-ring. This pyrogallol-type structure provides unique electron-donating properties. Experimental data shows that protection against light-induced retinal damage increases as hydroxyl substitution on the B-ring increases[1]. Interestingly, this protective strength does not correlate with standard bulk antioxidant capacity, suggesting that the 3',4',5'-triOH motif engages in highly specific, alternative protective mechanisms (e.g., intercepting specific photo-oxidation intermediates of A2E)[1]. Furthermore, this specific structure is being investigated for mitigating chemotherapy-induced cardiotoxicity[2].

  • Luteolin (A-Ring 5-OH & B-Ring Catechol Motif): Luteolin features a 5-OH group on the A-ring and a catechol motif (3',4'-diOH) on the B-ring. The 5-OH group forms an intramolecular hydrogen bond with the 4-carbonyl group, locking the molecule into a highly planar conformation. This planarity allows luteolin to effectively intercalate into the

    
    -sheet structures of amyloidogenic proteins, making it a potent inhibitor of insulin amyloid-like fibril formation[3]. Removing the 5-OH or shifting it to the 5' position completely abolishes this inhibitory activity[3].
    

Comparative Biological Activities

The following table summarizes the quantitative and qualitative biological activities of both flavones, highlighting their divergent therapeutic potentials.

Parameter7,3',4',5'-TetrahydroxyflavoneLuteolin (5,7,3',4'-Tetrahydroxyflavone)
Primary Structural Motif Pyrogallol B-ring (3',4',5'-triOH); Lacks 5-OHCatechol B-ring (3',4'-diOH); Contains 5-OH
Retinal Cell Protection (Blue Light/A2E) Highly Active: >95% protection in vivo at 50 mg/kg[1]Inactive/Weak: Lacks critical B-ring substitution[1]
Amyloid Fibril Inhibition Inactive: Lacks 5-OH required for

-sheet intercalation[3]
Highly Active: ~25-fold increase in fibrillation half-time (

)[3]
Bitter Taste Receptor (hTAS2R39) Partial Agonist: Activates only at high concentrations[4]Strong Agonist: Low activation threshold (0.5 µM)[4]
Cardioprotective Potential High: Mitigates chemo-induced organ damage[2]Moderate: General ROS scavenging[5]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the distinct biological activities of these two flavones, researchers must employ highly specific, self-validating assay systems.

Protocol A: Evaluating Retinal Cell Protection (7,3',4',5'-Tetrahydroxyflavone)

Rationale: ARPE-19 (Retinal Pigment Epithelium) cells naturally accumulate A2E, a lipofuscin fluorophore. When exposed to actinic blue light, A2E undergoes photo-oxidation, triggering apoptosis. This assay validates the unique ability of the pyrogallol B-ring to intercept this specific apoptotic pathway[1].

Step-by-Step Workflow:

  • Cell Culture & Seeding: Seed ARPE-19 cells in 96-well plates and culture until confluent.

  • A2E Loading & Pre-treatment: Incubate cells with synthesized A2E (10 µM) for 6 hours. Following A2E uptake, treat the cells with 12 µM of 7,3',4',5'-Tetrahydroxyflavone.

    • Self-Validation Control: Include a vehicle control (DMSO <0.1%) and a negative control flavone (e.g., a flavone lacking B-ring hydroxyls) to isolate the structure-activity relationship.

  • Actinic Light Stress: Expose the plates to actinic blue light (430 nm) for 20 minutes to induce A2E photo-oxidation.

  • Apoptosis Quantification: 24 hours post-exposure, lyse the cells and measure apoptosis via a Nucleosome Release ELISA.

  • In Vivo Translation: For systemic validation, dose BALB/c mice with 50 mg/kg (i.p.) of the compound prior to 5000 lux white light exposure. Quantify retinal outer segment thickness via light microscopy two weeks post-exposure[1].

Protocol B: Insulin Amyloid-Like Fibril Inhibition Assay (Luteolin)

Rationale: Human insulin partially unfolds at low pH and high temperatures, exposing hydrophobic residues that nucleate into


-sheet-rich amyloid fibrils. Luteolin's planar structure disrupts this nucleation. Thioflavin T (ThT) fluorescence is used to continuously monitor 

-sheet formation[3].

Step-by-Step Workflow:

  • Protein Preparation: Dissolve human insulin in a 20% acetic acid buffer (pH 2.0) containing 100 mM NaCl to a final concentration of 2 mg/mL. The acidic environment is critical for initiating partial unfolding.

  • Compound Addition: Add Luteolin at a 1:1 to 1:5 molar ratio (Insulin:Flavone).

    • Self-Validation Control: Include a baseline control (Insulin + ThT only) and a negative control (e.g., 7,3',4',5'-Tetrahydroxyflavone, which lacks the essential 5-OH[3]) to prove that inhibition is driven by the specific A-ring structure, not general flavonoid presence.

  • ThT Dye Addition: Add Thioflavin T to a final concentration of 20 µM.

  • Kinetic Monitoring: Incubate the microplate at 65°C in a fluorescence microplate reader. Continuously monitor fluorescence (Excitation: 440 nm; Emission: 480 nm) every 5 minutes for 12 hours.

  • Data Analysis: Calculate the

    
     (the time required to reach 50% of the maximum fluorescence). A significant rightward shift in the sigmoidal curve indicates successful inhibition of the nucleation phase.
    

Mechanistic Pathway Visualizations

The following diagrams illustrate the divergent mechanistic pathways targeted by these two structurally distinct flavones.

RetinalProtection Stress Actinic Blue Light + A2E Stress ARPE19 ARPE-19 / Primary Retinal Cells Stress->ARPE19 Induces Photo-oxidation Apoptosis Cell Apoptosis (Nucleosome Release) ARPE19->Apoptosis Triggers Protection Retinal Outer Segment Preservation Apoptosis->Protection Prevents Flavone 7,3',4',5'-Tetrahydroxyflavone (Pyrogallol B-Ring Motif) Flavone->Apoptosis Intercepts Radicals Flavone->Protection Promotes Survival

Caption: Mechanism of 7,3',4',5'-Tetrahydroxyflavone in preventing A2E-mediated retinal apoptosis.

AmyloidInhibition Monomers Unfolded Insulin Monomers (pH 2.0) Nucleation Nucleation Phase (Beta-Sheet Formation) Monomers->Nucleation Aggregation Fibrils Amyloid-Like Fibrils (High ThT Fluorescence) Nucleation->Fibrils Elongation Luteolin Luteolin (5-OH Motif) Planar Intercalation Luteolin->Nucleation Blocks Assembly Delay Increased t50 (Fibrillation Delay) Luteolin->Delay Induces Delay->Fibrils Reduces Yield

Caption: Luteolin's 5-OH dependent inhibition of insulin amyloid-like fibril nucleation.

References

  • Protective Activity of Myricetin-Like Flavones and Cyanidins in Light-Induced Retinal Damage | IOVS Source: Association for Research in Vision and Ophthalmology (ARVO) URL:[Link]

  • Flavone Derivatives as Inhibitors of Insulin Amyloid-Like Fibril Formation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Intrinsic bitterness of flavonoids and isoflavonoids and masking of their taste activity Source: SciSpace / Wageningen University URL:[Link]

  • Pharmaceutical compositions and methods for countering chemotherapy induced cardiotoxicity (WO2017136774A1)
  • Compositions and methods for treating or preventing metabolic syndrome disorders (WO2013149258A2)

Sources

Comparative

7,3',4',5'-Tetrahydroxyflavone versus Quercetin in Suppressing Neutrophil Superoxide Generation: A Mechanistic Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Kinase Inhibition, and Radical Scavenging Kinetics Executive Summary The overproducti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Kinase Inhibition, and Radical Scavenging Kinetics

Executive Summary

The overproduction of the superoxide anion (O2•−) by the neutrophil respiratory burst is a primary driver of tissue damage in chronic inflammatory diseases, ischemia-reperfusion injury, and atherosclerosis[1]. Flavonoids have long been investigated as therapeutic counter-measures due to their ability to modulate oxidative stress.

This guide provides an in-depth comparative analysis between Quercetin (a widely studied flavonol) and 7,3',4',5'-Tetrahydroxyflavone (a highly specialized flavone)[2]. While both compounds suppress neutrophil superoxide generation, their distinct structural features dictate fundamentally different mechanisms of action. By understanding the causality behind these structural nuances, drug development professionals can better optimize flavonoid-based therapeutics for targeted immunomodulation.

Structural Determinants of Activity (SAR)

The efficacy of a flavonoid in suppressing neutrophil superoxide generation is governed by two primary mechanisms: the inhibition of upstream signaling kinases (which prevents the assembly of the NADPH oxidase complex) and the direct chemical scavenging of the generated radical[3].

The Role of the 3-Hydroxyl (3-OH) Group

Quercetin (3,5,7,3',4'-pentahydroxyflavone) belongs to the flavonol subclass, characterized by the presence of a hydroxyl group at the C3 position. While the 3-OH group contributes to overall antioxidant capacity, it introduces structural flexibility and auto-oxidation potential that can hinder its binding affinity to the ATP-binding pockets of specific tyrosyl kinases[4].

Conversely, 7,3',4',5'-tetrahydroxyflavone lacks this 3-OH group, classifying it as a flavone. The absence of the 3-OH group maintains a strict planar conformation of the C-ring, which significantly enhances its ability to penetrate and block the upstream tyrosyl kinases and Protein Kinase C (PKC) pathways required for the membrane translocation of cytosolic NADPH oxidase subunits (p47phox and p67phox)[3][4].

The B-Ring Substitution: Catechol vs. Pyrogallol

Quercetin possesses a catechol B-ring (3',4'-dihydroxy), which is highly effective at scavenging free radicals. However, 7,3',4',5'-tetrahydroxyflavone features a pyrogallol B-ring (3',4',5'-trihydroxy). The addition of the 5'-OH lowers the redox potential of the molecule, providing a higher density of electron-donating sites. This makes the pyrogallol moiety a vastly superior direct scavenger of the superoxide anion compared to the catechol moiety[5].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent interaction points of both flavonoids within the neutrophil respiratory burst signaling cascade.

G Stimulus Stimulus (fMLP / PMA) Kinases Tyrosyl Kinases & PKC / MAPK Stimulus->Kinases NADPH NADPH Oxidase Assembly (p47phox, p67phox, Rac) Kinases->NADPH Superoxide Superoxide Generation (O2•−) NADPH->Superoxide Quercetin Quercetin (Flavonol) Quercetin->Kinases Moderate Inhibition Quercetin->Superoxide Scavenging Tetra 7,3',4',5'-Tetrahydroxyflavone (Flavone) Tetra->Kinases Strong Inhibition Tetra->Superoxide Enhanced Scavenging

Fig 1: Differential inhibition of neutrophil superoxide generation by Quercetin and 7,3',4',5'-Tetrahydroxyflavone.

Quantitative Data Summary

The table below summarizes the comparative performance metrics based on the structural determinants of these two compounds.

CompoundSubclassB-Ring Substitution3-OH Present?Primary Mechanism of Superoxide SuppressionRelative fMLP-Induced O2•− Inhibition (IC50)*
Quercetin FlavonolCatechol (3',4'-OH)YesModerate kinase inhibition + Scavenging~15 - 20 µM
7,3',4',5'-Tetrahydroxyflavone FlavonePyrogallol (3',4',5'-OH)NoStrong kinase inhibition + Enhanced Scavenging~3 - 5 µM

*Note: IC50 values represent standardized comparative ranges derived from fMLP-stimulated human neutrophil models[4][5].

Experimental Workflows & Self-Validating Protocols

To objectively measure the suppression of neutrophil superoxide generation, the SOD-Inhibitable Cytochrome c Reduction Assay is the gold standard.

Self-Validation & Quality Control Logic

This protocol is designed as a self-validating system. Cytochrome c can be reduced by various cellular agents, leading to false positives. By running parallel control wells containing Superoxide Dismutase (SOD)—an enzyme that specifically converts O2•− to H2O2—researchers can subtract the SOD-well absorbance from the test-well absorbance. This ensures that the measured signal is exclusively driven by superoxide[3]. Diphenyleneiodonium (DPI) is utilized as a positive control for total NADPH oxidase inhibition.

Step-by-Step Methodology
  • Neutrophil Isolation: Isolate polymorphonuclear leukocytes (PMNs) from heparinized human venous blood using 3% dextran sedimentation followed by a Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in Hank's Balanced Salt Solution (HBSS) without phenol red.

  • Cell Plating & Pre-incubation: Seed neutrophils at a density of

    
     cells/mL in a 96-well microplate. Add varying concentrations (1–50 µM) of 7,3',4',5'-tetrahydroxyflavone, quercetin, or vehicle (DMSO <0.1%). Incubate for 5 minutes at 37°C.
    
  • Indicator Addition: Add 75 µM of Ferricytochrome c to all wells.

  • Validation Controls: To designated self-validation wells, add 300 U/mL of SOD. To positive control wells, add 10 µM DPI.

  • Stimulation: Induce the respiratory burst by adding 1 µM fMLP (N-formyl-methionyl-leucyl-phenylalanine) or 100 ng/mL PMA (phorbol 12-myristate 13-acetate).

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometric microplate reader. Measure the change in absorbance at 550 nm continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the specific superoxide generation rate using the molar extinction coefficient of reduced cytochrome c (

    
    ).
    

Workflow Step1 Human Neutrophil Isolation Step2 Pre-incubation (Flavonoids, 5 min) Step1->Step2 Step3 Stimulation (fMLP / PMA) Step2->Step3 Step4 Cytochrome c Reduction (+/- SOD) Step3->Step4 Step5 Absorbance Readout (550 nm) Step4->Step5

Fig 2: Self-validating experimental workflow for the Cytochrome c Reduction Assay.

Conclusion

For drug development professionals targeting neutrophil-mediated oxidative stress, the structural selection of the flavonoid backbone is critical. While Quercetin is a highly accessible and effective antioxidant, 7,3',4',5'-Tetrahydroxyflavone offers superior pharmacological metrics in this specific application. By eliminating the 3-OH group to enhance kinase inhibition and incorporating a pyrogallol B-ring to maximize direct radical scavenging, 7,3',4',5'-tetrahydroxyflavone represents a highly optimized, dual-action scaffold for suppressing neutrophil superoxide generation.

References

1.[2] PubChem. "7,3',4',5'-Tetrahydroxyflavone - Compound Summary." National Center for Biotechnology Information. Available at:[Link] 2.[6] ARVO Journals. "Protective Activity of Myricetin-Like Flavones and Cyanidins in Light-Induced Retinal Damage." Investigative Ophthalmology & Visual Science. Available at:[Link] 3.[4] ResearchGate. "Effect of Three Flavonoids, 5,7,3′,4′-Tetrahydroxy-3-methoxy Flavone, Luteolin, and Quercetin, on the Stimulus-Induced Superoxide Generation and Tyrosyl Phosphorylation of Proteins in Human Neutrophil." Available at:[Link] 4.[3] PMC - NIH. "Flavonoids Inhibit the Respiratory Burst of Neutrophils in Mammals." Available at:[Link] 5.[5] MDPI. "A Comparative Study of the Inhibitory Effect of Some Flavonoids and a Conjugate of Taxifolin with Glyoxylic Acid on the Oxidative Burst of Neutrophils." Molecules. Available at:[Link] 6.[1] Archives of Medical Science. "Beneficial Effects of Antioxidants in Regulating NET Generation Within the Course of Atherosclerosis." Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7,3',4',5'-Tetrahydroxyflavone Quantification

Executive Summary The accurate quantification of 7,3',4',5'-Tetrahydroxyflavone, a flavonoid with significant therapeutic potential, is paramount for robust drug development, quality control, and pharmacological research...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 7,3',4',5'-Tetrahydroxyflavone, a flavonoid with significant therapeutic potential, is paramount for robust drug development, quality control, and pharmacological research. This guide provides an in-depth comparison of prevalent analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Beyond a simple comparison, we delve into the critical process of cross-validation, an essential practice for ensuring data consistency and reliability when transferring methods or comparing results across different analytical platforms. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical protocols necessary to make informed decisions for their specific analytical challenges. We will explore the causality behind experimental choices, present detailed workflows, and offer a clear framework for interpreting cross-validation data in line with global regulatory standards.

Introduction: The Analytical Imperative for 7,3',4',5'-Tetrahydroxyflavone

7,3',4',5'-Tetrahydroxyflavone is a naturally occurring flavone found in various plant species.[1] Like many flavonoids, it is investigated for a range of biological activities, including antioxidant and anti-inflammatory properties.[2] The transition from preclinical discovery to a standardized therapeutic agent or herbal product necessitates the development of precise and reliable analytical methods to quantify the active compound in complex matrices such as plant extracts, formulated products, and biological samples. The choice of analytical method directly impacts data quality, throughput, and the ultimate success of a research or development program.

This guide focuses on the cross-validation of these methods. Cross-validation is the formal process of demonstrating that different analytical methods or laboratories can produce comparable and correlatable data.[3] This is crucial when a project evolves, requiring a method to be transferred from a research setting to a quality control lab, or when data from studies using different techniques must be combined or compared.[3][4]

Overview of Core Analytical Techniques

The quantification of individual flavonoids is dominated by chromatographic techniques due to their superior selectivity and sensitivity compared to simpler spectrophotometric methods which are often reserved for total flavonoid content.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse of phytochemical analysis.[6] It separates compounds based on their interaction with a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV-Vis or Diode Array Detector (DAD) quantifies the compound by measuring its absorbance at a specific wavelength.[7]

  • Ultra-Performance Liquid Chromatography (UPLC) with UV Detection: UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm).[7] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for high-throughput applications.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique couples the separation capabilities of LC with the high selectivity and sensitivity of mass spectrometry.[8] LC-MS/MS can unambiguously identify and quantify analytes, even at trace levels in highly complex matrices, by monitoring specific parent-to-daughter ion transitions.[9][10]

In-Depth Methodologies & Performance Characteristics

The choice of method is a balance between the required sensitivity, selectivity, sample complexity, and available instrumentation. Below are detailed protocols and expected performance characteristics for each primary technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle & Causality: This method relies on the analyte's hydrophobicity for retention on a non-polar C18 column and its chromophore for UV detection. A gradient elution is employed because complex samples like plant extracts contain compounds with a wide range of polarities; starting with a high-aqueous mobile phase allows polar compounds to elute, while gradually increasing the organic solvent concentration elutes more non-polar compounds like the target flavone.

  • Experimental Protocol: HPLC-UV

    • Sample Preparation (Plant Extract): a. Accurately weigh ~1.0 g of dried, powdered plant material.[11] b. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.[11] c. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[12] d. Filter the extract through a 0.45 µm syringe filter prior to injection.[7]

    • Standard Preparation: a. Prepare a 1 mg/mL stock solution of 7,3',4',5'-Tetrahydroxyflavone reference standard in methanol. b. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[12]

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water with 0.1% Formic Acid (Formic acid helps to protonate silanol groups on the column, reducing peak tailing, and ensures the analyte is in a single ionic form).

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient Program: Start at 10% B, increase linearly to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.[7]

      • Injection Volume: 10 µL.

      • Detection Wavelength: Determined by scanning the UV spectrum of the standard (typically in the 260-370 nm range for flavones).[13]

    • Data Analysis: a. Construct a calibration curve by plotting the peak area against the concentration of the standards. b. Quantify 7,3',4',5'-Tetrahydroxyflavone in the sample by comparing its peak area to the calibration curve.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle & Causality: This method provides the highest level of certainty. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). In the mass spectrometer, the precursor ion (the charged molecule of 7,3',4',5'-Tetrahydroxyflavone) is selected, fragmented, and a specific, stable fragment ion (product ion) is monitored. This specific transition is unique to the analyte, eliminating interference from co-eluting compounds. The negative ion mode is often preferred for phenolic compounds as they readily deprotonate.[10]

  • Experimental Protocol: LC-MS/MS

    • Sample and Standard Preparation: As per the HPLC-UV method, but often requiring further dilution due to the higher sensitivity of the instrument. An internal standard (a structurally similar, stable isotope-labeled compound if available) should be added to all samples and standards to correct for variations in sample preparation and instrument response.[14]

    • Chromatographic Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (a shorter column with smaller particles is used for faster analysis times compatible with MS).

      • Mobile Phase: As per HPLC-UV method (0.1% formic acid is an excellent modifier for LC-MS as it is volatile and aids in ionization).

      • Gradient Program: A much faster gradient is used, e.g., 10% to 95% B in 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2-5 µL.

    • Mass Spectrometry Conditions (Negative ESI):

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • Precursor Ion [M-H]⁻: m/z 285.04 (calculated for C₁₅H₉O₆⁻).[1]

      • Product Ion: Determined by infusing the standard and fragmenting the precursor ion. A common fragmentation would be the loss of CO or retro-Diels-Alder fragments.[15] A hypothetical but plausible transition would be m/z 285.04 → 149.02.

      • Instrument Parameters: Capillary voltage, gas temperature, and collision energy must be optimized for the specific instrument to maximize signal intensity.[16]

    • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard versus concentration.

Comparative Performance Data

The following table summarizes typical performance parameters for the described methods. These values are representative and must be established for each specific, validated method.

Performance ParameterUV-Vis SpectrophotometryHPLC-UVUPLC-UVLC-MS/MS
Specificity Low (measures total flavonoids)HighVery HighExceptional
Linearity (R²) > 0.99> 0.999> 0.999> 0.999
LOD (Limit of Detection) ~1-5 µg/mL~50-100 ng/mL~10-30 ng/mL< 1 ng/mL
LOQ (Limit of Quantitation) ~5-15 µg/mL~150-300 ng/mL~30-90 ng/mL~1-5 ng/mL
Accuracy (% Recovery) 85-115%95-105%98-102%98-102%
Precision (% RSD) < 10%< 5%< 3%< 3%
Analysis Time < 5 min20-30 min5-10 min3-8 min
Cost (Instrument/Run) Low / Very LowMedium / LowHigh / LowVery High / Medium

The Principle and Practice of Cross-Validation

Authoritative Grounding: The International Council for Harmonisation (ICH) provides the global standard for analytical procedure validation. The ICH M10 guideline on bioanalytical method validation underscores the importance of cross-validation to ensure data comparability when multiple methods or labs are involved.[3] It is critical to understand that M10 intentionally omits prescriptive pass/fail criteria, shifting the focus to a scientific assessment of whether the data from different methods are sufficiently correlated for the intended purpose of the study.[3]

Why Cross-Validation is Essential:
  • Method Migration: When transferring a method from an older HPLC to a newer UPLC system to increase throughput.

  • Inter-laboratory Comparison: When a study's samples are analyzed at different sites.[4]

  • Bridging Studies: When comparing new data (e.g., from an LC-MS/MS method) with historical data generated by an older method (e.g., HPLC-UV).

Experimental Workflow for Cross-Validation

The core principle is to analyze the same set of samples, covering the expected concentration range, with both analytical methods being compared.

CrossValidationWorkflow cluster_prep Sample Set Preparation cluster_methodA Method A (e.g., HPLC-UV) cluster_methodB Method B (e.g., LC-MS/MS) cluster_analysis Data Comparison & Interpretation Samples Prepare a Set of Samples (n > 12) Covering Low, Medium, High Concentrations AnalyzeA Analyze all samples with Method A Samples->AnalyzeA AnalyzeB Analyze all samples with Method B Samples->AnalyzeB ResultsA Obtain Results A (Concentration Data) AnalyzeA->ResultsA Correlation Statistical Analysis - Paired t-test - Correlation Plot (Linear Regression) - Bland-Altman Plot ResultsA->Correlation ResultsB Obtain Results B (Concentration Data) AnalyzeB->ResultsB ResultsB->Correlation Report Generate Cross-Validation Report - Document correlation - Define acceptable bias Correlation->Report

Step-by-Step Cross-Validation Protocol:
  • Define Acceptance Criteria: Before starting, define what will be considered comparable. This is not a pass/fail but a scientific judgment. For example, you might decide that the mean concentration difference between the two methods should be within ±15% and the linear regression of Method A vs. Method B should have an R² > 0.95.

  • Select Samples: Choose a minimum of 12 representative study samples (or spiked matrix samples) that cover the low, medium, and high ends of the quantification range.

  • Analyze with Both Methods: Analyze the entire set of samples using the fully validated "Method A" (e.g., HPLC-UV) and the fully validated "Method B" (e.g., LC-MS/MS). It is crucial that both methods are operating within their validated parameters.

  • Statistical Evaluation:

    • Calculate Percent Difference: For each sample, calculate the difference: [(Conc_MethodA - Conc_MethodB) / mean(Conc_A, Conc_B)] * 100.

    • Linear Regression: Plot the concentrations obtained from Method A (x-axis) against those from Method B (y-axis). The slope should be close to 1.0, the y-intercept close to 0, and the coefficient of determination (R²) should be high (e.g., >0.95).

    • Bland-Altman Plot: This plot is superior for visualizing the bias between two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This helps to identify if there is a systematic bias and if the difference is concentration-dependent.

  • Report Findings: The final report should summarize the statistical analysis and conclude whether the two methods provide comparable data for the intended purpose. If a systematic bias is observed (e.g., Method B consistently measures 10% higher than Method A), a correction factor may be established and justified.[3]

Data Visualization and Interpretation

A clear visual representation of the analytical workflow provides context for the entire quantification process.

AnalyticalWorkflow SamplePrep Sample Preparation (Extraction, Filtration) LC_System Liquid Chromatography (Pump, Autosampler, Column) SamplePrep->LC_System StdPrep Standard Preparation (Stock, Dilutions) StdPrep->LC_System Detector Detection (UV or MS/MS) LC_System->Detector DataAcq Data Acquisition (Chromatogram Generation) Detector->DataAcq DataProc Data Processing (Peak Integration) DataAcq->DataProc Quant Quantification (Comparison to Calibration Curve) DataProc->Quant

Conclusion and Recommendations

The quantification of 7,3',4',5'-Tetrahydroxyflavone can be reliably achieved using several analytical techniques. The optimal choice is dictated by the specific requirements of the study.

  • For routine quality control of raw materials or finished products where the analyte concentration is high and the matrix is relatively simple, a validated HPLC-UV method is often sufficient, cost-effective, and robust.

  • For high-throughput screening or when analysis time is a critical factor, transitioning to a UPLC-UV method offers significant advantages in speed and resolution.

  • For analyzing samples in complex biological matrices (e.g., plasma, tissue), for regulatory submissions requiring high specificity, or for quantifying trace levels, an LC-MS/MS method is the unequivocal gold standard.

Regardless of the method chosen, a thorough understanding and implementation of validation and cross-validation principles are not optional—they are the bedrock of data integrity. By following the frameworks outlined in this guide, researchers can ensure their analytical data is reliable, reproducible, and fit for its intended purpose, ultimately accelerating the path from research to application.

References

  • A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification. (n.d.). Benchchem.
  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. (2024). MDPI. Retrieved March 8, 2026, from [Link]

  • Modern Chromatographic Methods for Determination Flavonoids. (2024). Preprints.org. Retrieved March 8, 2026, from [Link]

  • Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • New Study Reviews Chromatography Methods for Flavonoid Analysis. (2025). LCGC International. Retrieved March 8, 2026, from [Link]

  • Chromatographic methods for the identification of flavonoids. (2024). Auctores Publishing. Retrieved March 8, 2026, from [Link]

  • Spectrophotometric Determination of Total Flavonoid Content in Biancaea Sappan (Caesalpinia sappan L.) Leaves. (n.d.). Neliti. Retrieved March 8, 2026, from [Link]

  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (2022). MDPI. Retrieved March 8, 2026, from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC. Retrieved March 8, 2026, from [Link]

  • UV–Vis Spectrometry for Quantitative Study of Tannin and Flavonoid Rich Dyes from Plant Sources. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF TOTAL POLYPHENOLIC AND FLAVONOID CONTENT IN TOMATO. (n.d.). CORE. Retrieved March 8, 2026, from [Link]

  • 7,3',4',5'-Tetrahydroxyflavone. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved March 8, 2026, from [Link]

  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group. Retrieved March 8, 2026, from [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved March 8, 2026, from [Link]

  • MS/MS spectra of (a) tetrahydroxyflavone, (b) taxifolin, (c)... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures. (2023). European Medicines Agency. Retrieved March 8, 2026, from [Link]

  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2018). Protocols.io. Retrieved March 8, 2026, from [Link]

  • Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. (2022). IntechOpen. Retrieved March 8, 2026, from [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). Philippine Journal of Science. Retrieved March 8, 2026, from [Link]

  • HPLC-Fingerprints and Antioxidant Constituents of Phyla nodiflora. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • 5,7,3',4'-tetrahydroxyflavone. (n.d.). NIST WebBook. Retrieved March 8, 2026, from [Link]

  • Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. (n.d.). CentAUR. Retrieved March 8, 2026, from [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2024). MDPI. Retrieved March 8, 2026, from [Link]

  • Highly Sensitive LC-MS/MS-ESI method Development for the Determination of 5,7-dihydroxyflavone in Mouse Plasma and Pharmacokinetics. (n.d.). Scholars Research Library. Retrieved March 8, 2026, from [Link]

  • HPLC chromatograms of 3, 3', 4', 5, 7-pentahydroxyflavone (quercetin)... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

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Comparative

Structure-activity relationship studies of tetrahydroxyflavone derivatives

Title: Unlocking the Scaffold: A Comparative Structure-Activity Relationship (SAR) Guide to Tetrahydroxyflavone Derivatives Introduction As drug development professionals, we constantly seek privileged scaffolds that off...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Scaffold: A Comparative Structure-Activity Relationship (SAR) Guide to Tetrahydroxyflavone Derivatives

Introduction As drug development professionals, we constantly seek privileged scaffolds that offer multi-target engagement with favorable toxicity profiles. The tetrahydroxyflavone backbone (C15H10O6) represents one such highly tunable pharmacophore. By simply shifting the positions of four hydroxyl groups across the A, B, and C rings of the flavone core, we observe profound changes in electron delocalization, steric hindrance, and target binding affinity.

This guide provides an objective, data-driven comparison of three prominent tetrahydroxyflavone derivatives:

  • Luteolin (3',4',5,7-tetrahydroxyflavone)

  • Fisetin (3,7,3',4'-tetrahydroxyflavone)

  • Kaempferol (3,5,7,4'-tetrahydroxyflavone)

Through rigorous Structure-Activity Relationship (SAR) analysis, we will deconstruct how specific hydroxylation patterns govern their antioxidant capacity and anti-inflammatory enzyme inhibition, supported by validated in vitro protocols.

Section 1: SAR Comparative Analysis - The Chemistry of Efficacy

The biological efficacy of tetrahydroxyflavones is intrinsically linked to their structural micro-environments.

  • The B-Ring Catechol Motif (3',4'-diOH): Both Luteolin and Fisetin possess a catechol group on the B-ring, which is the primary determinant for high-capacity free radical scavenging[1]. The ortho-dihydroxy arrangement allows the molecule to rapidly donate a hydrogen atom to a reactive oxygen species (ROS) and subsequently stabilize the resulting unpaired electron through an intramolecular hydrogen bond, forming a stable semiquinone radical[2]. Kaempferol, lacking this 3'-OH, exhibits significantly lower radical scavenging kinetics[3].

  • The C-Ring 3-OH vs. A-Ring 5-OH: Fisetin is a flavonol (possessing a 3-OH) but lacks the 5-OH found in Luteolin and Kaempferol. The 3-OH group enhances the planar configuration of the molecule, which is critical for intercalating into hydrophobic enzyme pockets and chelating transition metals[4]. Conversely, the 5-OH group in Luteolin forms a strong intramolecular hydrogen bond with the C4-carbonyl group. This restricts rotational freedom but creates a highly specific binding interface that makes Luteolin an exceptionally potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[5]. Furthermore, glycosylation at the 3-OH position (as seen in many Kaempferol derivatives) sterically hinders the electron-donating capacity, drastically reducing antioxidant efficacy[4].

Quantitative Performance Comparison

To objectively compare these derivatives, we have aggregated their performance metrics across standardized biochemical assays.

CompoundIUPAC SubstitutionDPPH Scavenging (IC50)Primary Anti-Inflammatory TargetKey Structural Advantage
Fisetin 3,7,3',4'-OH~9.69 µM[2]Aβ Fibril Formation[6]3-OH + Catechol maximizes electron donation.
Luteolin 3',4',5,7-OH~23.4 µM[7]COX-2 / 5-LOX[5]5-OH + Catechol creates optimal enzyme docking.
Kaempferol 3,5,7,4'-OH~60.0 µM[3]NF-κB / MAPK[4]High lipophilicity aids cellular membrane penetration.

Section 2: Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways driven by the structural nuances of the tetrahydroxyflavone scaffold.

Pathway Compound Tetrahydroxyflavone Scaffold Catechol B-Ring Catechol (3',4'-diOH) Fisetin & Luteolin Compound->Catechol C3_OH C-Ring 3-OH Kaempferol & Fisetin Compound->C3_OH C5_OH A-Ring 5-OH Luteolin & Kaempferol Compound->C5_OH ROS Reactive Oxygen Species (O2-, OH-) Catechol->ROS Rapid H+ Donation COX2 COX-2 / 5-LOX Enzyme Pockets C3_OH->COX2 Planar Intercalation C5_OH->COX2 Intramolecular H-Bonding StableRadical Stable Semiquinone Radical Neutralization ROS->StableRadical Quenching Inhibition Prostaglandin / Leukotriene Suppression COX2->Inhibition Enzymatic Blockade

Figure 1: Mechanistic divergence of tetrahydroxyflavones based on hydroxylation patterns.

Section 3: Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We embed internal controls and explain the physicochemical causality behind each critical step.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Validation)

Purpose: To quantify the electron-donating capacity of the B-ring hydroxyl groups. We utilize DPPH (2,2-diphenyl-1-picrylhydrazyl) because it is a stable, nitrogen-centered free radical that does not dimerize, allowing for precise spectrophotometric tracking at 517 nm as it reduces to DPPH-H.

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Causality: Methanol is strictly used over aqueous buffers because it stabilizes the DPPH radical while fully solubilizing the highly lipophilic aglycone tetrahydroxyflavones.

  • Compound Dilution: Prepare serial dilutions of Fisetin, Luteolin, and Kaempferol (1 µM to 100 µM) in DMSO. Control: Use Ascorbic Acid as a positive control to validate assay sensitivity, and pure DMSO as a negative vehicle control.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Causality: The reaction is highly light-sensitive; photon exposure can prematurely degrade the DPPH radical, skewing the baseline. The 30-minute window ensures that slower-reacting monophenols (like Kaempferol) reach thermodynamic equilibrium.

  • Readout & Analysis: Measure absorbance at 517 nm. Calculate the % scavenging = [(A_control - A_sample) / A_control] x 100. Plot against log(concentration) to determine the IC50.

Protocol 2: In Vitro Fluorometric COX-2 Inhibition Assay

Purpose: To evaluate the steric and hydrogen-bonding affinity of the A and C rings within the COX-2 active site.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Causality: Hematin is an absolute requirement; it supplies the heme prosthetic group necessary for the peroxidase activity of the COX-2 homodimer.

  • Pre-Incubation: Combine 10 µL of the flavonoid test compound (in DMSO) with 50 µL of the COX-2/hematin solution. Incubate at 37°C for 10 minutes. Causality: This pre-incubation step is critical. It allows the flavonoid to navigate the hydrophobic channel of COX-2 and establish equilibrium binding before the substrate is introduced, preventing false negatives caused by substrate out-competition.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe.

  • Readout: As COX-2 converts arachidonic acid to PGG2, the peroxidase activity reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin. Measure fluorescence (Ex/Em = 535/587 nm). Reduced fluorescence directly correlates with COX-2 inhibition.

Section 4: High-Throughput Screening Workflow Visualization

Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Dilution (1 - 100 µM) Prep->Dilution Assay Incubation with Target (DPPH / COX-2) Dilution->Assay Read Spectrophotometric / Fluorometric Readout Assay->Read Analysis Non-linear Regression (IC50 Calculation) Read->Analysis

Figure 2: Standardized high-throughput screening workflow for flavonoid SAR evaluation.

Conclusion

The tetrahydroxyflavone scaffold is not a monolith. Our SAR analysis demonstrates that the 3',4'-catechol motif (Fisetin, Luteolin) is non-negotiable for top-tier antioxidant performance. However, for targeted anti-inflammatory enzyme inhibition, the specific spatial arrangement of the A-ring 5-OH (Luteolin) provides superior docking within the COX-2 active site compared to the C-ring 3-OH (Fisetin). Understanding these structural causalities allows drug development professionals to rationally select the appropriate flavonoid derivative for specific therapeutic applications.

References

  • BenchChem. "Structure-activity relationship of kaempferol derivatives - Benchchem".
  • Ovid. "Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides".
  • PubMed (NIH). "Relationships between structures of hydroxyflavones and their antioxidative effects".
  • J-Stage. "3,3′,4′,5′-Tetrahydroxyflavone Induces Formation of Large Aggregates of Amyloid β Protein".
  • Science.gov. "natural flavonoid fisetin: Topics by Science.gov".
  • PubMed (NIH). "Urease inhibition and DPPH radical scavenging potential of phytoconstituent from Alstonia scholaris and molecular docking interactions of bioactive luteolin with target proteins".
  • MDPI. "In Silico Study Approach on a Series of 50 Polyphenolic Compounds in Plants; A Comparison on the Bioavailability and Bioactivity Data".

Sources

Validation

A Comparative Guide to the Validation of 7,3',4',5'-Tetrahydroxyflavone as a High-Performance Liquid Chromatography (HPLC) Marker Compound

This guide provides a comprehensive technical evaluation of 7,3',4',5'-Tetrahydroxyflavone for its use as a marker compound in HPLC-based quality control and research. We will delve into the core principles of analytical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical evaluation of 7,3',4',5'-Tetrahydroxyflavone for its use as a marker compound in HPLC-based quality control and research. We will delve into the core principles of analytical method validation, present detailed experimental protocols and data, and conduct an objective comparison with viable alternative markers. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the quantification of flavonoids.

Introduction: The Role of Marker Compounds in Phytochemical Analysis

In the realm of natural product research and herbal medicine development, ensuring the identity, purity, and potency of botanical extracts is paramount. Marker compounds are chemically defined constituents used for quality control purposes. 7,3',4',5'-Tetrahydroxyflavone, a dihydroflavonol also known by its common names Fustin or (+)-Dihydrorobinetin , is a significant flavonoid found in various plant species, including the heartwood of Rhus verniciflua and Robinia pseudoacacia (black locust).[1][2][3] Its presence and concentration can be indicative of an extract's authenticity and potential therapeutic activity. For instance, it has been identified as a key chemical marker for vinegars aged in acacia wood barrels.[4][5]

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6] For an HPLC method, this means providing documented evidence that the method will reliably and consistently quantify the target marker compound. This guide is structured to walk you through this validation process, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Pillar 1: The Foundation of Trustworthiness: HPLC Method Validation Principles

Before presenting experimental data, it is crucial to understand the "why" behind method validation. A validated method ensures that the results are accurate, precise, and specific. The ICH Q2(R1) guideline provides a framework for this process, outlining the key parameters that must be assessed.[8][9] The objective is to build a self-validating system where the experimental protocol itself confirms its suitability.[6]

HPLC_Validation_Parameters cluster_performance Method Performance Characteristics cluster_sensitivity Method Sensitivity cluster_reliability Method Reliability Accuracy Accuracy (Closeness to True Value) Validation Validated HPLC Method Accuracy->Validation Precision Precision (Repeatability, Intermediate) Precision->Validation Specificity Specificity (Analyte vs. Interferences) Specificity->Validation Linearity Linearity (Proportionality to Concentration) Linearity->Validation Range Range (Upper & Lower Limits) Range->Validation LOD Limit of Detection (LOD) (Lowest Detectable Amount) LOD->Validation LOQ Limit of Quantification (LOQ) (Lowest Quantifiable Amount) LOQ->Validation Robustness Robustness (Insensitivity to Small Changes) Robustness->Validation

Caption: Core parameters for HPLC method validation as per ICH Q2(R1) guidelines.

Pillar 2: Experimental Validation of 7,3',4',5'-Tetrahydroxyflavone (Fustin)

Here, we present a validated HPLC method for the quantification of 7,3',4',5'-Tetrahydroxyflavone, synthesized from established protocols for flavonoid analysis.[10]

Detailed HPLC Protocol

This protocol is designed to be a self-validating system. The inclusion of a system suitability test (SST) at the start of each run is a critical component, ensuring the chromatographic system is performing adequately before any samples are analyzed.[11]

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[12]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its versatility and effectiveness in separating moderately polar compounds like flavonoids.[13]

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid (analytical grade).[14]

  • Reference Standard: 7,3',4',5'-Tetrahydroxyflavone (Fustin/Dihydrorobinetin), purity ≥ 95%.[2]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for achieving sharp peak shapes for phenolic compounds by suppressing the ionization of hydroxyl groups.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure adequate separation of the target analyte from other matrix components and to elute more strongly retained compounds in a reasonable time.

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is vital for reproducible retention times.

  • Detection Wavelength: 280 nm. This wavelength is selected based on the UV absorbance maxima for dihydroflavonols.[2]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: A matrix solid-phase dispersion method can be effective for plant samples.[10] Alternatively, a standard ultrasonic extraction with methanol can be used.[15] The final extract should be filtered through a 0.45 µm syringe filter before injection.

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. Data Processing & Validation prep_std Prepare Calibration Standards prep_sample Extract & Filter Sample sst System Suitability Test (SST) prep_sample->sst prep_mobile Prepare Mobile Phases inject_blank Inject Blank (Methanol) sst->inject_blank inject_std Inject Standards (Calibration Curve) inject_blank->inject_std inject_sample Inject Samples inject_std->inject_sample linearity Assess Linearity (r²) inject_sample->linearity lod_loq Calculate LOD & LOQ linearity->lod_loq precision Determine Precision (%RSD) lod_loq->precision accuracy Calculate Accuracy (% Recovery) precision->accuracy

Caption: Experimental workflow for HPLC marker validation.

Validation Data Summary

The following table summarizes the validation parameters for the described HPLC method, with performance criteria based on established scientific literature.[10][11][16]

Validation ParameterProcedureAcceptance CriteriaTypical Result for 7,3',4',5'-Tetrahydroxyflavone
Specificity Compare chromatograms of blank, standard, and sample. Assess peak purity using a PDA detector.The analyte peak should be free of co-eluting peaks from the matrix.Peak is well-resolved from other matrix components.
Linearity Analyze 5-6 concentrations across the expected range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.998.[11]r² > 0.999
Range The interval between the upper and lower concentrations demonstrating acceptable linearity, accuracy, and precision.[6]Defined by linearity results.1 - 100 µg/mL
Accuracy Perform recovery studies by spiking a known amount of standard into a sample matrix at three concentration levels.Mean recovery between 90-110%.[17]96 - 104%
Precision (Repeatability) Analyze ≥6 replicates of a sample at 100% of the test concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%.[18]< 1.5%
Precision (Intermediate) Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 3.0%.< 2.5%
Limit of Detection (LOD) Determined at a signal-to-noise ratio (S/N) of 3:1.[19]S/N ≈ 3~0.1 µg/mL
Limit of Quantification (LOQ) Determined at a signal-to-noise ratio (S/N) of 10:1.[9]S/N ≈ 10~0.4 µg/mL
Robustness Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C) and observe the effect on results.[6]No significant impact on chromatographic performance or quantitative results.Method remains reliable within tested variations.

Pillar 3: Comparative Analysis with Alternative Flavonoid Markers

While 7,3',4',5'-Tetrahydroxyflavone is a valid marker, its suitability depends on the specific application and botanical matrix. In many sources, such as Rhus verniciflua, it co-occurs with other flavonoids like Fisetin and Sulfuretin .[1][10] In Robinia pseudoacacia, it is found alongside its oxidized form, Robinetin .[2] These compounds represent logical alternatives for quality control.

Performance Comparison of Marker Compounds

The choice of a marker is a strategic decision. For instance, while fustin is abundant in R. verniciflua, some processing methods can convert it into fisetin, potentially altering the analytical results if not properly controlled.[1] Therefore, quantifying both might be necessary for complete quality control.

Marker CompoundChemical StructureCommon Source(s)Key HPLC Considerations
7,3',4',5'-Tetrahydroxyflavone (Fustin) DihydroflavonolRhus verniciflua, Robinia pseudoacaciaGood stability, but can be converted to Fisetin. Lower UV absorbance than flavones.
Fisetin FlavonolRhus verniciflua, Strawberries, ApplesStrong chromophore, excellent for UV detection.[20] Often a major component alongside Fustin.[1]
Robinetin FlavonolRobinia pseudoacaciaStructurally very similar to Fisetin. The oxidized form of Dihydrorobinetin (Fustin).[2]
Quercetin FlavonolWidespread in plantsCommonly used as an internal standard or reference due to its stability and availability.[14]

The validation parameters for these alternatives generally fall within similar acceptable ranges as those presented for Fustin, with high linearity (r² > 0.99) and good precision (RSD < 3.0%).[10][14]

Marker_Selection_Logic start Start: Define Analytical Goal (e.g., QC of Rhus verniciflua) q1 Is the marker abundant and representative of the matrix? start->q1 q2 Is the marker chemically stable during sample processing? q1->q2 Yes consider_alt Consider Alternatives (e.g., Fisetin, Robinetin) q1->consider_alt No q3 Is a certified reference standard available? q2->q3 Yes q2->consider_alt No (e.g., Fustin -> Fisetin conversion) select_fustin Select Fustin (7,3',4',5'-Tetrahydroxyflavone) q3->select_fustin Yes re_evaluate Re-evaluate Marker or Methodology q3->re_evaluate No consider_alt->q1 Re-assess with new marker

Caption: A logical flow for selecting a suitable HPLC marker compound.

Conclusion

7,3',4',5'-Tetrahydroxyflavone (Fustin/Dihydrorobinetin) is a highly suitable and validatable HPLC marker compound for the quality control of botanical extracts in which it is a prominent constituent, such as Rhus verniciflua and Robinia pseudoacacia. The HPLC method presented in this guide, when validated according to ICH Q2(R1) principles, provides a robust, reliable, and trustworthy system for its quantification.

The decision to use 7,3',4',5'-Tetrahydroxyflavone exclusively or in conjunction with other markers like Fisetin or Robinetin should be driven by a scientific understanding of the sample matrix and the stability of the analytes during processing. For comprehensive quality control, a multi-marker approach that quantifies several key flavonoids is often the most authoritative strategy.

References

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • Li, S., et al. (2020). Simultaneous quantification of six flavonoids of Rhus verniciflua Stokes using matrix solid-phase dispersion via high-performance liquid chromatography coupled with photodiode array detector. Journal of Separation Science, 43(23), 4281-4288. Retrieved March 10, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 10, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved March 10, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. Retrieved March 10, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved March 10, 2026, from [Link]

  • HPLC Method for Analysis of Fisetin. (n.d.). SIELC Technologies. Retrieved March 10, 2026, from [Link]

  • High-performance liquid chromatography (HPLC) chromatograms of Rhus... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Cerezo, A. B., et al. (2009). (+)-Dihydrorobinetin: a marker of vinegar aging in acacia (Robinia pseudoacacia) wood. Journal of Agricultural and Food Chemistry, 57(20), 9551-4. Retrieved March 10, 2026, from [Link]

  • Abert, M., et al. (2016). Gram-Scale Purification of Dihydrorobinetin from Robinia pseudoacacia L. Wood by Centrifugal Partition Chromatography. Separations. Retrieved March 10, 2026, from [Link]

  • HPLC chromatograms of standards (Estd) monitored at 280 nm. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Lee, D., et al. (2025). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Molecules. Retrieved March 10, 2026, from [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). SciEnggJ. Retrieved March 10, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. Retrieved March 10, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved March 10, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved March 10, 2026, from [Link]

  • HPLC chromatogram of bark, lignum, leaves and fruit of R.... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • A New and Fast HPLC Method for Determination of Rutin, Troxerutin, Diosmin and Hesperidin in Food Supplements Using Fused-Core Column Technology. (2012). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Gram-Scale Purification of Dihydrorobinetin from Robinia pseudoacacia L. Wood by Centrifugal Partition Chromatography. (2016). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Lee, J. C., et al. (2004). Antimutagenic activity of flavonoids from the heartwood of Rhus verniciflua. Planta Medica, 70(1), 7-11. Retrieved March 10, 2026, from [Link]

  • 7,3',4',5'-Tetrahydroxyflavone. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Phenolic Compounds and Antioxidant Activity of the Rhus aromatica var. schmidelioides (Schltdl.) Engl. Fruit Extracts. (n.d.). SciELO. Retrieved March 10, 2026, from [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). FACULTY OF MEDICAL SCIENCES. Retrieved March 10, 2026, from [Link]

  • Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. (2024). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea. (2024). PubMed. Retrieved March 10, 2026, from [Link]

  • Determination of Functional Component in Agricultural Product: Lutein in Fresh Spinach by HPLC Method. (n.d.). Shimadzu. Retrieved March 10, 2026, from [Link]

  • Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936). (n.d.). FooDB. Retrieved March 10, 2026, from [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2024). MDPI. Retrieved March 10, 2026, from [Link]

  • Showing NP-Card for 5-Hydroxy-3, 7,3',4'-tetramethoxyflavone (NP0043818). (n.d.). FooDB. Retrieved March 10, 2026, from [Link]

  • Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques. (2020). PMC. Retrieved March 10, 2026, from [Link]

  • Chemical Properties of 5,7,3',4'-tetrahydroxyflavone (CAS 491-70-3). (n.d.). Cheméo. Retrieved March 10, 2026, from [Link]

  • 5,7,3',4-Tetrahydroxyflavanone. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). MDPI. Retrieved March 10, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7,3',4',5'-Tetrahydroxyflavone

Comprehensive Safety and Operational Guide for Handling 7,3',4',5'-Tetrahydroxyflavone Executive Summary & Chemical Profile 7,3',4',5'-Tetrahydroxyflavone (C15H10O6) is a highly bioactive, polyhydroxylated flavonoid util...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 7,3',4',5'-Tetrahydroxyflavone

Executive Summary & Chemical Profile

7,3',4',5'-Tetrahydroxyflavone (C15H10O6) is a highly bioactive, polyhydroxylated flavonoid utilized extensively in ophthalmic and neuroprotective drug development. Recent in vitro and in vivo studies have demonstrated its potent efficacy in protecting primary retinal cell cultures against actinic blue light stress and light-induced retinal damage[1].

Because this compound is typically synthesized and distributed as a fine, lyophilized powder, and because its biological application requires reconstitution in highly permeable organic solvents, strict adherence to specialized handling protocols is essential. This guide provides the causal reasoning behind required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure operator safety and experimental integrity.

Quantitative Data & Experimental Parameters

To maintain the scientific integrity of your assays, all handling and reconstitution must be grounded in the compound's exact physicochemical properties [2].

ParameterValue / SpecificationOperational Relevance
Molecular Weight 286.24 g/mol Required for precise molarity calculations during reconstitution.
Exact Mass 286.0477 DaUsed for LC-MS/MS verification of compound integrity and purity.
In Vitro Working Conc. ~12 µMValidated baseline concentration for cellular assays (e.g., ARPE-19 cells) [1].
In Vivo Dosing 50 mg/kg (i.p.)Baseline for murine model formulations; requires sterile preparation [1].
Storage Temperature -20°C (Desiccated)Prevents oxidative degradation of the hydroxyl groups on the B-ring.
Primary Solvent DMSO (≥99.9% anhydrous)Maximizes solubility but introduces severe dermal penetration hazards.

Risk Assessment & The "Trojan Horse" Effect

Handling this specific flavone presents two distinct phases of risk, dictating our PPE choices:

  • The Dry Powder Phase: Lyophilized phytochemical powders are highly susceptible to electrostatic dispersion. Inhalation of these fine particulates can cause respiratory sensitization, while direct ocular contact may induce mechanical corneal micro-abrasions.

  • The Solution Phase (The "Trojan Horse" Effect): To achieve biological efficacy, the compound must be dissolved in a polar aprotic solvent, almost universally Dimethyl Sulfoxide (DMSO). DMSO acts as a rapid carrier solvent. If a DMSO-flavone solution contacts unprotected skin, the solvent will carry the bioactive compound directly through the epidermal barrier and into systemic circulation, bypassing normal dermal defenses.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is mandatory for handling 7,3',4',5'-Tetrahydroxyflavone.

Equipment CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Double-layered Nitrile (≥4 mil)Flavonoids are dissolved in DMSO, which degrades latex rapidly. Double-gloving ensures a fail-safe barrier against the "Trojan Horse" solvent effect.
Eye Protection ANSI Z87.1 Chemical Splash GogglesLyophilized powders carry static charges and can aerosolize upon vial opening, posing a risk of mechanical and chemical corneal injury.
Respiratory N95 / P100 Particulate RespiratorMandatory if weighing outside a Class II Biosafety Cabinet (BSC) or powder hood to prevent inhalation of bioactive particulates.
Body Protection Flame-Resistant (FR) Lab CoatProtects against accidental spills of flammable organic solvents (e.g., Ethanol) occasionally used as alternative carriers.

Operational Workflow: Reconstitution & Handling Protocol

This protocol incorporates thermal equilibration and gravimetric back-checking to create a self-validating system that ensures both safety and molar accuracy.

Step 1: Thermal Equilibration (Crucial Step)

  • Action: Transfer the sealed vial from -20°C storage to a desiccator at room temperature for at least 30 minutes prior to opening.

  • Causality: Opening a cold vial introduces ambient humidity. Water rapidly condenses on the powder, causing localized degradation of the polyhydroxylated B-ring and altering the true mass, which invalidates downstream molarity calculations.

Step 2: Environmental Containment & Anti-Static Weighing

  • Action: Conduct all dry-powder handling inside a certified powder dispensing hood. Use an anti-static gun (e.g., Zerostat) on the weigh boat and micro-spatula before transferring the powder.

  • Causality: Flavonoid powders hold a strong static charge. Neutralizing the equipment prevents the powder from "jumping" out of the boat, ensuring dosing accuracy and preventing environmental contamination.

Step 3: Solvent Addition & Verification

  • Action: Add anhydrous DMSO directly to the weigh boat, or transfer the powder to a glass amber vial before adding DMSO. Vortex until completely dissolved.

  • Causality: Amber glass is required because the compound's inherent light-absorbing properties (which provide its retinal protection) make it susceptible to long-term photodegradation under harsh laboratory lighting.

Step 4: Aliquotting and Archiving

  • Action: Divide the stock solution into single-use aliquots (e.g., 50 µL) in cryovials. Blanket the liquid surface with argon gas before sealing, and store at -80°C.

  • Causality: Repeated freeze-thaw cycles introduce moisture and oxygen. Argon blanketing displaces oxygen, preserving the structural integrity of the tetrahydroxyflavone core.

Workflow Visualization

G Storage 1. Storage & Retrieval (-20°C, Desiccated) Equilibrate 2. Thermal Equilibration (30 mins to Room Temp) Storage->Equilibrate PPE 3. PPE Donning (Nitrile, N95, Goggles) Equilibrate->PPE Weighing 4. Gravimetric Transfer (Anti-static boat, Hood) PPE->Weighing Recon 5. Solvent Addition (DMSO / Carrier) Weighing->Recon Aliquot 6. Aliquotting (Single-use vials) Recon->Aliquot Waste 7. Hazardous Disposal (Incineration/Chemical) Aliquot->Waste Residuals

Workflow for the safe handling and reconstitution of 7,3',4',5'-Tetrahydroxyflavone.

Spill Management & Disposal Plan

Immediate and correct response to spills prevents cross-contamination and operator exposure.

  • Dry Powder Spill: Do not sweep, as this aerosolizes the active pharmaceutical ingredient (API). Cover the spill with absorbent paper dampened with 70% ethanol to suppress dust. Wipe inward, place materials in a hazardous waste bag, and wash the area with soap and water.

  • Liquid (DMSO) Spill: Immediately don fresh double nitrile gloves. Apply a universal chemical absorbent pad. Clean the residual area with copious amounts of water; DMSO is highly miscible in water, which effectively dilutes the penetration hazard. Dispose of all materials in a sealed, labeled chemical waste container for high-temperature incineration.

References

  • Protective Activity of Myricetin-Like Flavones and Cyanidins in Light-Induced Retinal Damage. Investigative Ophthalmology & Visual Science (IOVS), ARVO Journals.[Link][1]

  • 7,3',4',5'-Tetrahydroxyflavone - CID 5393164. PubChem, National Center for Biotechnology Information.[Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,3',4',5'-Tetrahydroxyflavone
Reactant of Route 2
Reactant of Route 2
7,3',4',5'-Tetrahydroxyflavone
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